Product packaging for 3,4-Dichloro-7-(trifluoromethyl)quinoline(Cat. No.:CAS No. 1203579-58-1)

3,4-Dichloro-7-(trifluoromethyl)quinoline

Cat. No.: B598153
CAS No.: 1203579-58-1
M. Wt: 266.044
InChI Key: ICOYZTIAFHCDCW-UHFFFAOYSA-N
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Description

3,4-Dichloro-7-(trifluoromethyl)quinoline (CAS 1203579-58-1) is a high-value quinoline derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional scaffold where the two chlorine atoms serve as excellent synthetic handles for nucleophilic substitution, allowing for the straightforward introduction of amines, alkoxides, and other functional groups to create diverse chemical libraries . The electron-withdrawing trifluoromethyl group at the 7-position is a critical modification, known to significantly enhance metabolic stability and lipophilicity, which are key parameters for improving the pharmacokinetic profiles of drug candidates . The quinoline core is a privileged structure in medicinal chemistry, extensively documented for its wide spectrum of biological activities, particularly in the development of anticancer and antimalarial agents . Researchers utilize this building block to design and synthesize novel hybrid molecules with potential dual modes of action, a powerful strategy for overcoming drug resistance in diseases like malaria . With a molecular formula of C 10 H 4 Cl 2 F 3 N and a molecular weight of 266.04 g/mol, this reagent is a versatile intermediate for constructing complex molecules targeting various therapeutic areas. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl2F3N B598153 3,4-Dichloro-7-(trifluoromethyl)quinoline CAS No. 1203579-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOYZTIAFHCDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671183
Record name 3,4-Dichloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-58-1
Record name 3,4-Dichloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and applications, with a focus on its role as a precursor to biologically active molecules.

Chemical and Physical Properties

4-Chloro-7-(trifluoromethyl)quinoline is a solid, crystalline powder, typically white to light yellow in appearance.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 346-55-4[2][3]
Molecular Formula C₁₀H₅ClF₃N[2]
Molecular Weight 231.60 g/mol [2]
Melting Point 69-71 °C[2]
Boiling Point 265.5 ± 35.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Soluble in chloroform (25 mg/mL)[2]
EC Number 206-471-0[2]
MDL Number MFCD00006775[2]

Synthesis and Reaction Pathways

A plausible synthetic workflow starts with 3-(trifluoromethyl)aniline, which is reacted with a malonic acid derivative to form a quinoline-4-one intermediate. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the final product.

G cluster_0 Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline A 3-(Trifluoromethyl)aniline C Cyclization Intermediate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-7-(trifluoromethyl)quinoline C->D Thermal Cyclization (e.g., in Dowtherm A) E 4-Chloro-7-(trifluoromethyl)quinoline D->E Chlorination (e.g., POCl₃)

A generalized synthetic workflow for 4-Chloro-7-(trifluoromethyl)quinoline.

Applications in Research and Drug Development

The primary utility of 4-Chloro-7-(trifluoromethyl)quinoline lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4] The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of various functional groups and side chains.

Precursor for Anticancer Agents

This quinoline derivative is a key intermediate in the preparation of compounds screened for anticancer activity.[5] For instance, it is used to synthesize novel 4-aminoquinoline derivatives and piperazinylquinolines, which have been investigated as potential breast cancer inhibitors and anti-proliferative agents.[5] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.

Synthesis of Antiparasitic Compounds

The 7-trifluoromethyl-4-aminoquinoline scaffold is a crucial pharmacophore in the development of antiparasitic drugs. Derivatives synthesized from 4-Chloro-7-(trifluoromethyl)quinoline have been evaluated for their in vitro activity against a range of parasites, including Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and the K1 strain of Plasmodium falciparum, the parasite responsible for malaria.[6]

The workflow below illustrates the role of 4-Chloro-7-(trifluoromethyl)quinoline as a starting material in the synthesis of biologically active compounds.

G cluster_1 Drug Discovery Workflow Start 4-Chloro-7-(trifluoromethyl)quinoline Reaction Nucleophilic Substitution (with various amines, e.g., anilines, piperazines) Start->Reaction Intermediates Substituted 4-Aminoquinoline Derivatives Reaction->Intermediates Screening Biological Screening Intermediates->Screening Anticancer Anticancer Activity (e.g., Breast Cancer) Screening->Anticancer Antiparasitic Antiparasitic Activity (e.g., Malaria, Trypanosomiasis) Screening->Antiparasitic Analgesic Analgesic/Anti-inflammatory Activity Screening->Analgesic

Application of 4-Chloro-7-(trifluoromethyl)quinoline in synthesizing therapeutic agents.

Experimental Protocols

While detailed, step-by-step experimental protocols for this specific compound are proprietary or published in subscription-based journals, a general procedure for the nucleophilic substitution at the 4-position can be outlined based on common laboratory practices for similar quinoline derivatives.

General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives:

  • Reaction Setup: To a solution of 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is added the desired substituted aniline (1.0-1.2 eq).

  • Catalysis: A catalytic amount of an acid (e.g., concentrated HCl or acetic acid) is often added to facilitate the reaction.

  • Heating: The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is often collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.

Safety and Handling

4-Chloro-7-(trifluoromethyl)quinoline is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses/eyeshields, and chemical-resistant gloves is recommended.[2]

  • Storage: Store in a cool, dry, and well-ventilated area. It is classified under storage class 11 (Combustible Solids).[2]

References

3,4-Dichloro-7-(trifluoromethyl)quinoline molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the specific compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline, did not yield any direct results for its molecular weight, physicochemical properties, or biological activity. The scientific literature and chemical databases reviewed primarily contain information on structurally similar quinoline derivatives.

This technical guide will, therefore, focus on the available data for closely related compounds to provide a comparative analysis and infer potential characteristics of the requested molecule. The primary comparators include 4-Chloro-7-(trifluoromethyl)quinoline and various other chlorinated and trifluoromethylated quinolines.

Physicochemical Properties of Related Quinolines

To provide a baseline for understanding the potential properties of this compound, the following table summarizes the known quantitative data for analogous compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Chloro-7-(trifluoromethyl)quinolineC₁₀H₅ClF₃N231.60346-55-4[1][2][3]
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinolineC₁₀H₄Cl₂F₃NO282.0559108-13-3[4]
3,4,7-TrichloroquinolineC₉H₄Cl₃N232.49651730-42-6[5]
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinolineC₁₀H₅F₄NO231.1531009-34-4

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not available, the synthesis of related compounds can provide a logical framework for its potential production. The synthesis of chlorinated and fluorinated quinolines often involves multi-step reactions starting from aniline or quinoline precursors.

A plausible synthetic approach for this compound could involve the chlorination of a 7-(trifluoromethyl)quinoline precursor. The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline, which could be adapted for the target compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_modification Post-Synthesis Modification cluster_product Final Product Aniline_Derivative Substituted Aniline (e.g., 3-amino-5-chlorobenzotrifluoride) Cyclization Cyclization Reaction (e.g., Combes quinoline synthesis) Aniline_Derivative->Cyclization Dicarbonyl α,β-Unsaturated Aldehyde/Ketone Dicarbonyl->Cyclization Chlorination Chlorination Cyclization->Chlorination Purification Purification (e.g., Chromatography, Recrystallization) Chlorination->Purification Final_Compound This compound Purification->Final_Compound

A generalized workflow for the synthesis of a substituted quinoline.

Potential Applications in Research and Drug Development

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. They form the core structure of several approved drugs and are widely studied in medicinal chemistry. The presence of chlorine and trifluoromethyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while chlorine atoms can influence binding affinity and electronic properties. Based on the activities of related compounds, this compound could be investigated for a range of potential applications, including:

  • Antimalarial Agents: Chloroquine and mefloquine are well-known quinoline-based antimalarial drugs.

  • Anticancer Agents: Certain quinoline derivatives have shown efficacy as kinase inhibitors and anti-proliferative agents.

  • Antiviral and Antimicrobial Agents: The quinoline scaffold is present in various compounds with activity against viruses and bacteria.

The following diagram illustrates the logical relationship between the structural features of substituted quinolines and their potential therapeutic applications.

Quinoline_Applications cluster_substituents Key Substituents cluster_properties Modified Properties cluster_applications Potential Therapeutic Areas Quinoline_Core Quinoline Scaffold Trifluoromethyl Trifluoromethyl Group (-CF3) Quinoline_Core->Trifluoromethyl Chlorine Chlorine Atoms (-Cl) Quinoline_Core->Chlorine Metabolic_Stability Increased Metabolic Stability Trifluoromethyl->Metabolic_Stability Lipophilicity Enhanced Lipophilicity & Membrane Permeability Trifluoromethyl->Lipophilicity Chlorine->Lipophilicity Binding_Affinity Modulated Binding Affinity Chlorine->Binding_Affinity Antimalarial Antimalarial Metabolic_Stability->Antimalarial Anticancer Anticancer Metabolic_Stability->Anticancer Lipophilicity->Anticancer Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Binding_Affinity->Antimicrobial

Relationship between quinoline structure and potential applications.

References

An In-depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,4-dichloro-7-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectral data from closely related analogues.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of halogen and trifluoromethyl substituents can significantly modulate the physicochemical and biological properties of the quinoline scaffold, including metabolic stability, lipophilicity, and receptor binding affinity. This compound is a novel compound of interest for which this guide provides a foundational understanding for its synthesis and characterization.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from the commercially available 4-hydroxy-7-(trifluoromethyl)quinoline. This pathway involves a two-step process: chlorination at the 4-position followed by chlorination at the 3-position.

Synthesis_Pathway A 4-Hydroxy-7-(trifluoromethyl)quinoline B 4-Chloro-7-(trifluoromethyl)quinoline A->B   POCl3 or SOCl2 C This compound B->C   Cl2 / Acetic Acid or NCS

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard organic chemistry procedures for analogous transformations.

Step 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

  • Reaction: Conversion of the 4-hydroxyl group to a chloro group.

  • Reagents: 4-Hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 4-hydroxy-7-(trifluoromethyl)quinoline.

    • Slowly add 5-10 equivalents of phosphorus oxychloride under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-chloro-7-(trifluoromethyl)quinoline.[1]

Step 2: Synthesis of this compound

  • Reaction: Electrophilic chlorination of the quinoline ring at the 3-position.

  • Reagents: 4-Chloro-7-(trifluoromethyl)quinoline, Chlorine gas (Cl₂) in acetic acid, or N-Chlorosuccinimide (NCS).

  • Procedure:

    • Dissolve 1 equivalent of 4-chloro-7-(trifluoromethyl)quinoline in glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser.

    • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature between 20-30 °C. Alternatively, add 1.1 equivalents of N-Chlorosuccinimide portion-wise.

    • Monitor the reaction by TLC or Gas Chromatography (GC). The reaction may require several hours.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution.

    • Dry the crude product and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield this compound.

Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.9 - 9.1s-H-2
~8.3 - 8.5d~8.5 - 9.0H-5
~7.8 - 8.0d~1.5 - 2.0H-8
~7.6 - 7.8dd~8.5 - 9.0, ~1.5 - 2.0H-6

Note: Predicted values are based on data for 4-chloro-7-(trifluoromethyl)quinoline and 3,4-dichloroquinoline.[2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~152 - 154C-2
~125 - 127C-3
~145 - 147C-4
~148 - 150C-4a
~128 - 130C-5
~124 - 126C-6
~130 - 132 (q, J ≈ 33 Hz)C-7
~123 (q, J ≈ 274 Hz)-CF₃
~122 - 124C-8
~120 - 122C-8a

Note: Predicted values are based on data for various substituted quinolines.

Table 3: Predicted IR and Mass Spectrometry Data

TechniquePredicted Values
IR (cm⁻¹) ~3050-3100 (Ar C-H), ~1600, 1570, 1480 (C=C, C=N), ~1320 (C-F), ~850, 780 (C-Cl)
Mass Spec (m/z) Predicted [M]⁺ at ~264.96, with characteristic isotopic pattern for two chlorine atoms.

Note: Predicted values are based on data for 4,7-dichloroquinoline and other trifluoromethylated quinolines.[4][5][6]

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the confirmation of the synthesized this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Start Start with 4-Hydroxy-7-(trifluoromethyl)quinoline Step1 Step 1: Chlorination at C4 Start->Step1 Step2 Step 2: Chlorination at C3 Step1->Step2 Crude Crude Product Step2->Crude Purify Column Chromatography / Recrystallization Crude->Purify Pure Pure Compound Purify->Pure NMR 1H & 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Final Structure Confirmed NMR->Final MS->Final IR->Final

Figure 2: Logical workflow for synthesis and structure confirmation.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic pathway offers a viable route to this novel compound, and the predicted spectroscopic data serves as a benchmark for its characterization. Researchers and scientists in drug development can utilize this information to further explore the potential of this and related substituted quinolines in various therapeutic areas. Further experimental work is required to validate the proposed synthesis and confirm the predicted analytical data.

References

An In-depth Technical Guide on the Biological Activity of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The introduction of halogen and trifluoromethyl substituents onto the quinoline scaffold has been a successful strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological efficacy of these compounds. The presence of chlorine atoms can influence lipophilicity and metabolic stability, while the trifluoromethyl group is known to enhance binding affinity and cell permeability. This guide focuses on the predicted biological activities of the novel compound 3,4-Dichloro-7-(trifluoromethyl)quinoline, drawing parallels from closely related and well-studied analogs.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of polychlorinated and trifluoromethylated quinolines. A potential multi-step synthesis is outlined below.

Synthesis_of_this compound A 3-Chloro-4-aminobenzotrifluoride C Diethyl 2-((3-chloro-4-(trifluoromethyl)phenylamino)methylene)malonate A->C Heat B Diethyl 2-(ethoxymethylene)malonate B->C Heat D 4-Hydroxy-3-carbethoxy-7-(trifluoromethyl)quinoline C->D Cyclization (Dowtherm A) E 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid D->E Saponification (NaOH) F 4-Hydroxy-7-(trifluoromethyl)quinoline E->F Decarboxylation (Heat) G This compound F->G Chlorination (POCl3/PCl5) Anticancer_Experimental_Workflow A Culture Cancer Cells B Seed Cells in 96-well Plate A->B C Treat with Compound B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G Hemozoin_Inhibition_Pathway cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole A Hemoglobin B Heme (toxic) A->B Digestion C Hemozoin (non-toxic) B->C Polymerization E Parasite Death B->E Toxicity D Quinoline Derivative D->B Inhibition

References

Potential Therapeutic Targets of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Direct experimental data on the biological activity and therapeutic targets of 3,4-Dichloro-7-(trifluoromethyl)quinoline is not currently available in published literature. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound based on structure-activity relationships (SAR) and experimental findings for structurally similar quinoline derivatives, particularly those bearing chloro and trifluoromethyl substitutions. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future investigations.

Executive Summary

This compound is a halogenated quinoline derivative with potential as a therapeutic agent, primarily in the fields of oncology and parasitology. While this specific molecule has not been extensively studied, analysis of closely related analogs suggests it may exhibit potent biological activity. The presence of a 7-(trifluoromethyl) group is frequently associated with anticancer and antiparasitic properties, while chloro substitutions on the quinoline core are known to modulate these activities. This document synthesizes the available data on analogous compounds to postulate the likely therapeutic targets, mechanisms of action, and potential experimental approaches for the evaluation of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimalarial agents.[1][2] The introduction of electron-withdrawing groups, such as halogens and trifluoromethyl moieties, has been a successful strategy in the development of potent quinoline-based therapeutic candidates. The trifluoromethyl group, in particular, can enhance metabolic stability, membrane permeability, and binding affinity of compounds to their biological targets.

This guide focuses on the potential of this compound, a molecule combining these key structural features. By examining the biological activities of analogous compounds, we can infer its potential therapeutic value and identify promising avenues for further research.

Inferred Potential Therapeutic Areas and Molecular Targets

Based on the structure-activity relationships of similar quinoline derivatives, this compound is predicted to have potential applications in the following areas:

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives substituted with trifluoromethyl and chloro groups. The primary mechanisms of action for these compounds often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

  • Tyrosine Kinases: Several 4-anilinoquinoline derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[3] The 4-anilino scaffold is a common pharmacophore for kinase inhibitors, and while this compound lacks this specific moiety, the quinoline core itself is crucial for binding.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its dysregulation is common in many cancers. Quinoline-based compounds have been shown to inhibit key components of this pathway.[3]

  • Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy. Certain quinoline derivatives have demonstrated topoisomerase inhibitory activity.

Antiparasitic Activity

Quinolines are a cornerstone of antimalarial therapy. The 7-chloro-4-aminoquinoline scaffold of chloroquine is a classic example. The introduction of a trifluoromethyl group has been explored to overcome drug resistance.

Potential Molecular Targets in Plasmodium falciparum (Malaria):

  • Heme Detoxification: A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. The accumulation of toxic free heme leads to parasite death.

  • Other Parasitic Targets: The broad-spectrum antiparasitic activity of some 7-(trifluoromethyl)quinoline derivatives suggests that they may act on additional, less characterized parasitic targets.[4]

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of 7-(Trifluoromethyl)quinoline Derivatives

Compound/AnalogCell LineAssay TypeIC50 / GI50 (µM)Reference
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl) quinolin-4-amine60 human tumor cell linesGrowth InhibitionGI50 (MG-MID) = 1.95[4]
4a: (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast)AntiproliferativeIC50 = 0.82[5]
BPIQY79 (Retinoblastoma)ProliferationIC50 = 13.64[5]
DFIQA549 (Lung)AntiproliferationIC50 = 3.53[5]

Table 2: In Vitro Antiparasitic Activity of 7-(Trifluoromethyl)quinoline Derivatives

Compound/AnalogParasiteStrainIC50 (µg/mL)Reference
1-(4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl)ethan-1-one thiosemicarbazoneTrypanosoma brucei rhodesiense-0.278[4]
Trypanosoma cruzi-0.85[4]
Plasmodium falciparumK10.417[4]
7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxidePlasmodium falciparumFCB1 (CQ-resistant)More active than chloroquine[1]

Postulated Signaling Pathways and Mechanisms of Action

Based on the targets identified for related compounds, the following signaling pathways are likely to be modulated by this compound.

Anticancer Signaling Pathways

The diagram below illustrates the potential points of intervention for this compound within key cancer-related signaling cascades.

anticancer_pathway RTK RTK (EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound This compound Compound->RTK Inhibition? Compound->PI3K Inhibition? Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_Replication DNA Replication Topoisomerase->DNA_Replication

Caption: Postulated intervention points in cancer signaling.

Antimalarial Mechanism of Action

The primary hypothesized mechanism of antimalarial action is the disruption of heme metabolism within the parasite.

antimalarial_mechanism Hemoglobin Host Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Compound This compound Compound->Heme Inhibits Polymerization

Caption: Hypothesized antimalarial mechanism of action.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, the following experimental workflows are proposed.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended to evaluate the anticancer potential of the compound.

anticancer_workflow start Synthesize & Purify Compound screen Multi-cell Line Viability Screen (e.g., NCI-60 panel) start->screen ic50 Determine IC50 in Sensitive Lines (MTT/MTS Assay) screen->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle kinase Kinase Inhibition Assays (e.g., Kinase Glo) mechanism->kinase topo Topoisomerase Inhibition Assays mechanism->topo end Lead Candidate for In Vivo Studies apoptosis->end cell_cycle->end kinase->end topo->end

Caption: Workflow for in vitro anticancer evaluation.

Detailed Methodologies:

  • Cell Viability Assay (MTT/MTS):

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimalarial Activity Assessment

The standard SYBR Green I-based fluorescence assay is a robust method for determining the antiplasmodial activity.

antimalarial_workflow start Synthesize & Purify Compound culture Culture P. falciparum (CQ-sensitive & CQ-resistant strains) start->culture treat Treat Parasite Cultures with Compound (Serial Dilutions) culture->treat lyse Lyse Erythrocytes & Stain with SYBR Green I treat->lyse measure Measure Fluorescence lyse->measure ic50 Calculate IC50 measure->ic50 heme_assay Heme Polymerization Inhibition Assay ic50->heme_assay end Lead Candidate for In Vivo Studies heme_assay->end

Caption: Workflow for in vitro antimalarial evaluation.

Detailed Methodologies:

  • SYBR Green I-based Malaria Assay:

    • Synchronize P. falciparum cultures to the ring stage.

    • In a 96-well plate, add parasitized red blood cells (1% parasitemia, 2% hematocrit) to wells containing serial dilutions of the test compound.

    • Incubate for 72 hours under standard culture conditions.

    • Add lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate IC50 values by fitting the fluorescence data to a dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of this compound strongly suggest its potential as a valuable lead compound in the development of novel anticancer and antiparasitic agents. The proposed experimental workflows provide a clear path for the initial in vitro evaluation of this compound. Future research should focus on its synthesis and subsequent biological screening to validate the hypotheses presented in this guide. Furthermore, structure-activity relationship studies, by systematically modifying the chloro and trifluoromethyl positions, will be crucial for optimizing the potency and selectivity of this promising quinoline scaffold.

References

An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific, highly functionalized quinoline core: 3,4-dichloro-7-(trifluoromethyl)quinoline . This core combines the structural features of a dichloro-substituted pyridine ring with a trifluoromethyl group on the benzene ring, suggesting its potential as a potent kinase inhibitor for anticancer therapy. This document provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of derivatives and analogs based on this core structure, with a focus on providing actionable data and protocols for researchers in the field.

Introduction

Quinoline derivatives have a long and successful history in drug discovery, with numerous approved drugs for a variety of indications, including cancer, malaria, and infectious diseases. The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl group at the 7-position is known to enhance metabolic stability and cell permeability, while the 3,4-dichloro substitution pattern on the pyridine ring offers unique reactivity for further derivatization and potential for strong interactions with biological targets. This guide will explore the synthesis of this core and its analogs, their potential as kinase inhibitors, and the relevant signaling pathways they may modulate.

Synthesis of the this compound Core and Analogs

The synthesis of the this compound core is not explicitly detailed in a single source but can be inferred from established quinoline synthesis methodologies. A plausible and efficient synthetic strategy involves a multi-step sequence starting from 3-(trifluoromethyl)aniline.

Proposed Synthetic Pathway

A likely synthetic route to the target scaffold is outlined below. This pathway leverages the Gould-Jacobs reaction followed by cyclization, saponification, decarboxylation, and subsequent chlorination steps.

Synthesis_Pathway A 3-(Trifluoromethyl)aniline C Intermediate Adduct A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate C->D Thermal Cyclization E 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid D->E Saponification F 4-Hydroxy-7-(trifluoromethyl)quinoline E->F Decarboxylation G This compound F->G Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

2.2.1. Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [1]

This procedure follows the Gould-Jacobs reaction and subsequent thermal cyclization.

  • Materials: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or similar high-boiling solvent).

  • Procedure:

    • A mixture of 3-(trifluoromethyl)aniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated at 125 °C for 1 hour.

    • The resulting intermediate is added to a boiling high-boiling point solvent such as Dowtherm A and refluxed for 1-2 hours to effect cyclization.

    • Upon cooling, the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, precipitates and can be collected by filtration.

2.2.2. Saponification to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [2]

  • Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, 10% aqueous sodium hydroxide, concentrated hydrochloric acid.

  • Procedure:

    • The crude ester from the previous step is suspended in 10% aqueous sodium hydroxide and refluxed until a clear solution is obtained (typically 1-2 hours).

    • After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • The solid is collected by filtration and washed with water to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

2.2.3. Decarboxylation to 4-Hydroxy-7-(trifluoromethyl)quinoline [2]

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, Dowtherm A.

  • Procedure:

    • The carboxylic acid is suspended in a high-boiling point solvent like Dowtherm A and heated to reflux for 1-2 hours to effect decarboxylation.

    • Upon cooling, the product, 4-hydroxy-7-(trifluoromethyl)quinoline, can be isolated.

2.2.4. Chlorination to this compound

This step would likely involve a two-step chlorination process, first at the 4-position and then at the 3-position. A common reagent for such transformations is phosphorus oxychloride (POCl₃), often in the presence of a base or with subsequent treatment to achieve dichlorination. A general procedure for the chlorination of a 4-hydroxyquinoline is as follows:

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • The 4-hydroxyquinoline is treated with an excess of phosphorus oxychloride.

    • The reaction mixture is heated to reflux for several hours.

    • After cooling, the excess POCl₃ is carefully quenched, and the product is extracted with an organic solvent.

    • Further purification is typically achieved by chromatography.

Note: The specific conditions for the dichlorination at the 3- and 4-positions would require experimental optimization.

Biological Activity and Therapeutic Potential

While no specific biological data for this compound was found in the surveyed literature, the structural motifs present in this core suggest a strong potential for anticancer activity, likely through the inhibition of protein kinases.

Anticancer Activity of Related Quinoline Derivatives

Numerous studies have demonstrated the potent anticancer effects of various quinoline derivatives. The trifluoromethyl group is a common feature in many kinase inhibitors, and chloro-substituted quinolines have also shown significant activity.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC₅₀/ActivityReference
7-chloro-4-quinolinylhydrazone derivativesSF-295, HTC-8, HL-600.314 - 4.65 µg/cm³[3]
2,8-bis(trifluoromethyl)-4-substituted quinolinesHL-60, U937Toxic at 100-200 µg/ml[4]
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineVariousPotent antiproliferative activity[3]
3,5,7-Trisubstituted quinolines (c-Met inhibitors)Various< 1.0 nM[5]

This table summarizes data for structurally related compounds to infer the potential activity of the target scaffold. No direct data for this compound and its analogs was available in the reviewed literature.

Potential as Kinase Inhibitors

The quinoline scaffold is a well-established "privileged structure" in kinase inhibitor design. Many approved and investigational kinase inhibitors feature a quinoline core. The 3,4-dichloro substitution pattern, in particular, can provide key interactions within the ATP-binding pocket of various kinases.

Mechanism of Action: Modulation of Signaling Pathways

Based on the activity of structurally similar compounds, this compound derivatives are likely to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The two most probable targets are the PI3K/Akt/mTOR and EGFR signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several quinoline-based compounds have been reported to inhibit this pathway.[4][6][7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Quinoline This compound Derivative (Hypothesized) Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.[3][10][11][12][13]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoline This compound Derivative (Hypothesized) Quinoline->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Assays for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a standard cascade of in vitro assays is recommended.

Cell Viability and Cytotoxicity Assays
  • MTT/MTS Assay: This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells. It provides an initial screen for cytotoxic effects of the compounds on various cancer cell lines.

  • Protocol Outline (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Kinase Inhibition Assays

To determine the specific molecular targets of the compounds, in vitro kinase inhibition assays are essential.

  • LanthaScreen™ Eu Kinase Binding Assay (Example): This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to the ATP site of a kinase.

  • Protocol Outline:

    • Prepare a reaction mixture containing the kinase, a fluorescently labeled antibody, and a europium-labeled ATP-competitive ligand (tracer).

    • Add the test compound at various concentrations.

    • Incubate to allow for binding equilibrium to be reached.

    • Measure the FRET signal. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying kinase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. While direct experimental data for this specific core is currently lacking in the public domain, the known activities of related quinoline derivatives strongly support its potential.

Future research should focus on:

  • The development and optimization of a robust synthetic route to this compound and its analogs.

  • A systematic structure-activity relationship (SAR) study to identify key structural features for potent and selective anticancer activity.

  • Elucidation of the precise molecular targets and mechanisms of action of the most promising compounds through comprehensive biochemical and cellular assays.

This technical guide provides a foundational framework for initiating research into this promising class of compounds, with the aim of accelerating the discovery of new and effective cancer therapeutics.

References

The Quinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Synthesis of Quinoline Compounds

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its journey from a byproduct of coal processing to the core of numerous therapeutic agents is a testament to over a century of chemical innovation. This technical guide provides a comprehensive overview of the discovery and history of quinoline compounds, detailing the seminal synthetic methodologies, and offering insights into their mechanisms of action.

Discovery and Historical Milestones

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1][2] This discovery marked the entry of a new heterocyclic aromatic compound into the world of organic chemistry.[2] The name "quinoline" was later coined by Charles Gerhardt in 1842, who obtained it from the alkali-induced degradation of the antimalarial alkaloid quinine. Initially, the substance isolated by Runge was named "leukol".[3] It was not until 1869 that August Kekulé proposed the correct fused-ring structure of a benzene ring and a pyridine ring.[4] This structural elucidation paved the way for the development of synthetic routes to access this important scaffold.

The late 19th century witnessed a flurry of activity in the development of quinoline syntheses, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids like quinine. This era laid the foundation for the classical named reactions that are still in use today.

Foundational Synthetic Methodologies

A number of named reactions have been developed for the synthesis of the quinoline core and its derivatives. The following sections detail the key methodologies, including their historical context and experimental protocols.

The Skraup Synthesis (1880)

The first and perhaps most famous method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup in 1880.[1][5][6] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to produce quinoline.[1][6] The reaction is notoriously exothermic and requires careful temperature control.[7][8]

Caution: Skraup reactions can be extremely vigorous. This procedure should be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions in place.

Reagents:

  • 3-Nitro-4-aminoanisole

  • Glycerol

  • Arsenic pentoxide (oxidizing agent)

  • Concentrated sulfuric acid

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, create a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide and 588 g (3.2 moles) of 3-nitro-4-aminoanisole.[7]

  • Add 735 g (7.98 moles) of glycerol to the slurry and stir vigorously.[7]

  • Carefully raise the internal temperature to 118°C and maintain it between 117°C and 119°C.[7]

  • Slowly add 438 g (236 ml) of concentrated sulfuric acid dropwise from the dropping funnel over a period of 2.5–3.5 hours, ensuring the temperature does not exceed 119°C.[7]

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[7]

  • Cool the reaction mixture to below 100°C and dilute with 1.5 L of water.[7]

  • Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[7]

  • Filter the resulting slurry and wash the precipitate with water.[7]

  • The crude product is then purified by recrystallization. A 60% yield of 6-methoxy-8-nitroquinoline has been reported using 85% phosphoric acid in place of sulfuric acid.[7]

The Doebner-von Miller Reaction (1881)

Shortly after the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a related method that utilizes α,β-unsaturated carbonyl compounds instead of glycerol.[9] This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, offers greater versatility in the synthesis of substituted quinolines.[9] The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[9]

Reagents:

  • Aniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Acid catalyst (e.g., hydrochloric acid, tin tetrachloride, scandium(III) triflate)[9]

Procedure:

  • Aniline hydrochloride is formed in situ by the reaction of aniline with aqueous HCl.

  • The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed from the aldol condensation of acetaldehyde) is added to the reaction mixture.

  • The mixture is heated, often for several hours, to effect cyclization.

  • The reaction proceeds through a Michael addition, followed by intramolecular cyclization, dehydration, and finally oxidation to yield the quinoline product.

  • The product is then isolated and purified.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer in 1882, this method involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester) in the presence of an acid or base catalyst.[3][10][11]

Reagents:

  • 2-Aminobenzaldehyde

  • Acetaldehyde

  • Base catalyst (e.g., sodium hydroxide in alcohol)[6][8] or Acid catalyst (e.g., p-toluenesulfonic acid, iodine)[10]

Procedure:

  • The 2-aminobenzaldehyde and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol).

  • The catalyst (acid or base) is added to the mixture.

  • The reaction mixture is heated, often under reflux, to promote condensation and cyclization.

  • The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

  • The product is then isolated and purified.

The Combes Quinoline Synthesis (1888)

The Combes synthesis, reported in 1888, utilizes the reaction of an aniline with a β-diketone in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5][12] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[12]

Reagents:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated sulfuric acid

Procedure:

  • The aniline and the β-diketone are mixed.

  • Concentrated sulfuric acid is carefully added as the catalyst.

  • The reaction mixture is heated to induce cyclization.

  • The mechanism involves the initial formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.

  • Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, yields the quinoline product.[5]

  • The product is then isolated and purified.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction, developed in 1939, is a versatile method for the synthesis of 4-hydroxyquinolines.[2][13] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[2][13][14]

Reagents:

  • Aniline

  • Diethyl ethoxymethylenemalonate (EMME)

Procedure:

  • Aniline and EMME are heated together, often without a solvent.

  • The initial step is a condensation reaction where the aniline displaces the ethoxy group of EMME to form an anilinomethylenemalonate intermediate.[2][13]

  • This intermediate then undergoes thermal cyclization at a higher temperature (typically >250 °C) to form the 4-hydroxyquinoline-3-carboxylate ester.[2]

  • Subsequent saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[2][13]

Quantitative Data on Quinoline Synthesis and Biological Activity

The efficiency of these classical syntheses can vary significantly depending on the substrates and reaction conditions. Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times.

Table 1: Representative Yields for Classical Quinoline Syntheses

Synthesis MethodReactantsProductReported Yield (%)Reference
SkraupAniline, Glycerol, NitrobenzeneQuinoline~70% (modified)[7]
Doebner-von MillerAniline, Crotonaldehyde2-MethylquinolineModerate to Good[9]
Friedländer2-Aminobenzaldehyde, Acetone2-MethylquinolineHigh[15]
CombesAniline, Acetylacetone2,4-DimethylquinolineGood[12]
Gould-JacobsAniline, EMME4-Hydroxyquinoline37% (microwave)[16]

The quinoline scaffold is a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases. The following tables summarize the in vitro activity of some representative quinoline derivatives.

Table 2: Anticancer Activity of Selected Quinoline Derivatives (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[17]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[17]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[17]
Phenylsulfonylurea derivative 7HepG-2 (Liver)2.71[17]
Phenylsulfonylurea derivative 7A549 (Lung)7.47[17]
Phenylsulfonylurea derivative 7MCF-7 (Breast)6.55[17]
2,6-dichloro hydrazone derivativeSF-295 (CNS)0.314-4.65[18]
2,6-dichloro hydrazone derivativeHTC-8 (Colon)0.314-4.65[18]
2,6-dichloro hydrazone derivativeHL-60 (Leukemia)0.314-4.65[18]
Compound 41Various0.02-0.04[19]

Table 3: Antimalarial Activity of Selected Quinoline Derivatives (IC50 values)

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
BMFJH-2Schizont stage0.6 µg/ml[20]
BMFJH-3Schizont stage0.7 µg/ml[20]
Chloroquine (Standard)Schizont stage0.5 µg/ml[20]
Quinoline-sulfonamide hybrid 413D70.05[21]
Quinoline-sulfonamide hybrid 41K10.41[21]
4-aminoquinoline-pyrimidine hybridD6 (chloroquine-sensitive)0.033[21]
4-aminoquinoline-pyrimidine hybridW2 (chloroquine-resistant)0.033[21]
Quinoline triazole 9D10 (chloroquine-sensitive)0.349-1.247[22]

Signaling Pathways and Mechanisms of Action

The biological activity of quinoline compounds stems from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanisms

Many quinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth and survival. These include c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors disrupts downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K VEGFR VEGFR VEGFR->PI3K EGFR EGFR EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Quinoline Quinoline Derivatives Quinoline->cMet Inhibition Quinoline->VEGFR Inhibition Quinoline->EGFR Inhibition

Figure 1: Simplified signaling pathways targeted by anticancer quinoline derivatives.
Antimalarial Mechanism of Action

The antimalarial activity of quinoline compounds, most notably chloroquine, is primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinolines accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystals, preventing further polymerization. This leads to the buildup of toxic free heme, which ultimately kills the parasite.

antimalarial_mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Derivatives Quinoline->Hemozoin Inhibition of Polymerization

Figure 2: Mechanism of action of quinoline antimalarials in the parasite food vacuole.

Evolution of Quinoline Synthesis

The development of quinoline synthesis has been a continuous process of refinement and innovation. The following diagram illustrates the logical relationship and historical progression of the key synthetic methods.

synthesis_evolution Discovery 1834: Runge isolates Quinoline from Coal Tar Structure 1869: Kekulé proposes structure Discovery->Structure Skraup 1880: Skraup Synthesis (Aniline + Glycerol) Structure->Skraup Friedlander 1882: Friedländer Synthesis (2-Aminobenzaldehyde + Carbonyl) Structure->Friedlander Combes 1888: Combes Synthesis (Aniline + β-Diketone) Structure->Combes Gould_Jacobs 1939: Gould-Jacobs Reaction (Aniline + Malonic Ester Derivative) Structure->Gould_Jacobs Doebner_Miller 1881: Doebner-von Miller Reaction (Aniline + α,β-Unsaturated Carbonyl) Skraup->Doebner_Miller Modification Modern_Methods Modern Methods (Microwave, New Catalysts) Skraup->Modern_Methods Optimization Doebner_Miller->Modern_Methods Optimization Friedlander->Modern_Methods Optimization Combes->Modern_Methods Optimization Gould_Jacobs->Modern_Methods Optimization

Figure 3: Historical evolution and logical relationship of key quinoline synthesis methods.

Conclusion

From its humble origins in coal tar, the quinoline ring system has become a scaffold of immense importance in medicinal chemistry. The classical synthetic routes developed over a century ago remain relevant, while modern innovations continue to improve their efficiency and scope. The diverse biological activities of quinoline derivatives, particularly in cancer and malaria, underscore the enduring value of this heterocyclic core. A thorough understanding of the history, synthesis, and mechanism of action of quinoline compounds is essential for the continued development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the solubility of 3,4-Dichloro-7-(trifluoromethyl)quinoline. However, a thorough literature search did not yield specific quantitative or qualitative solubility data for this particular compound. The following sections, therefore, present solubility data for structurally similar quinoline derivatives, along with a generalized experimental protocol for solubility determination. This information can serve as a valuable reference for researchers and scientists in the field of drug development.

Quantitative Solubility Data for Analogous Quinoline Derivatives

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological systems. While data for this compound is not available, the solubility of closely related analogs provides valuable insight into its likely behavior in common organic solvents. The following table summarizes the available quantitative solubility data for 4-Chloro-7-(trifluoromethyl)quinoline and 4,7-Dichloroquinoline.

CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinoline ChloroformNot Specified25 mg/mL
4,7-Dichloroquinoline ChloroformNot Specified50 mg/mL
Ethanol26.650.0113 (mole fraction)[1]
Ethanol30.050.0145 (mole fraction)[1]
Ethanol34.950.0224 (mole fraction)[1]
Ethanol40.150.0364 (mole fraction)[1]
Ethanol44.950.0564 (mole fraction)[1]
Ethanol50.050.0886 (mole fraction)[1]
Ethanol55.150.1353 (mole fraction)[1]
Ethanol60.250.2083 (mole fraction)[1]

Generally, quinoline derivatives exhibit good solubility in various organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.[2] For instance, 5,7-Dichloro-8-hydroxyquinoline is reported to be generally soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), while having limited solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as a quinoline derivative, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

2.1. Materials and Equipment

  • Test compound (e.g., this compound)

  • Selected organic solvents (e.g., ethanol, methanol, chloroform, DMSO, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

2.2. Procedure

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of the test compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration. .

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A Weigh excess compound B Add known volume of solvent A->B C Seal vial B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: A generalized workflow for the experimental determination of compound solubility.

References

Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold has become a pivotal strategy in medicinal chemistry and materials science. This is attributed to the unique electronic properties of the CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the core physical properties of trifluoromethyl-substituted quinolines, presenting key data in a structured format, detailing experimental protocols for their determination, and illustrating a general synthesis workflow.

Core Physical Properties

The physical properties of trifluoromethyl-substituted quinolines are crucial for predicting their behavior in various chemical and biological systems. Key parameters such as melting point, boiling point, pKa, and lipophilicity (logP) are summarized below.

Data Presentation

The following tables provide a summary of reported physical property data for a range of trifluoromethyl-substituted quinolines.

Table 1: Melting Point, Boiling Point, pKa, and logP of Selected Trifluoromethyl-Substituted Quinolines

Compound NameSubstitution PatternMelting Point (°C)Boiling Point (°C)pKalogP
2-(Trifluoromethyl)quinoline2-CF358-62[3]---
3-(Trifluoromethyl)quinoline3-CF3----
6-(Trifluoromethyl)quinoline6-CF3---3.25[4]
7-(Trifluoromethyl)quinoline7-CF365-67[5]236.6 (at 762 Torr)[5]2.55 (Predicted)[5]-
8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate8-F, 2,3-diMe, 4-O(CO)Ph-4-tBu171-173[6]---
8-Fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate8-F, 2,3-diMe, 4-O(CO)Ph-4-F152-154[6]---
8-Fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate8-F, 2,3-diMe, 4-O(CO)Ph-2-Cl116-118[6]---
8-Fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate8-F, 2,3-diMe, 4-O(CO)Ph-3-Cl148-150[6]---

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Experimental Protocols

Accurate determination of the physical properties of trifluoromethyl-substituted quinolines is essential for their application. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small, dry sample of the trifluoromethyl-substituted quinoline is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

  • Sample and Boiling Chips: The trifluoromethyl-substituted quinoline liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Equilibrium: The temperature is recorded when the liquid is boiling, and the vapor is condensing on the thermometer bulb, indicating a state of equilibrium between the liquid and vapor phases. This stable temperature is the boiling point at the recorded atmospheric pressure.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For quinolines, which are basic, the pKa of the conjugate acid is typically determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of the trifluoromethyl-substituted quinoline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the quinoline has been protonated.

Lipophilicity (logP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

Methodology: Shake-Flask Method (OECD 107)

  • System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous shaking followed by separation.

  • Sample Addition: A known amount of the trifluoromethyl-substituted quinoline is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the quinoline in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Workflow

The synthesis of trifluoromethyl-substituted quinolines can be achieved through various synthetic routes. A general workflow often involves the cyclization of appropriately substituted anilines with trifluoromethyl-containing building blocks.[8][9][10]

Synthesis_Workflow Start Starting Materials (e.g., Substituted Anilines, CF3-Building Blocks) Reaction Key Cyclization Reaction (e.g., Conrad-Limpach, Doebner-von Miller, Friedländer) Start->Reaction Reaction Conditions (Catalyst, Solvent, Temperature) Intermediate Trifluoromethylated Quinoline Precursor Reaction->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Product Final Trifluoromethyl-Substituted Quinoline Product Purification->Product Characterization Characterization (NMR, MS, X-ray Crystallography) Product->Characterization

Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.

References

Spectroscopic Data of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Extensive searches for experimentally determined spectroscopic data for this specific compound did not yield any results in the public domain. Consequently, this document provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to serve as a reference for researchers. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such data, applicable to this class of compounds. A workflow for the spectroscopic characterization of a novel synthesized compound is also presented.

Predicted Spectroscopic Data

Given the absence of experimental data in the literature, the following tables summarize the predicted spectroscopic values for this compound. These predictions are generated using advanced computational models and can be used as a preliminary reference for the identification and characterization of this compound.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
Nucleus Predicted Chemical Shift (ppm) Notes
¹H NMR
H-2~8.9Singlet
H-5~8.2Doublet
H-6~7.8Doublet of doublets
H-8~8.4Singlet (or very narrow doublet)
¹³C NMR
C-2~152
C-3~125
C-4~138
C-4a~128
C-5~129
C-6~127
C-7~132 (q, J ≈ 35 Hz)Quartet due to coupling with CF₃
C-8~125
C-8a~148
CF₃~123 (q, J ≈ 275 Hz)Quartet due to coupling with ¹³C
¹⁹F NMR ~ -62Singlet, relative to CFCl₃
Table 2: Predicted Mass Spectrometry (MS) Data
Technique Predicted m/z Notes
Electron Ionization (EI) 267/269/271Molecular ion peak cluster (M⁺) showing the characteristic isotopic pattern for two chlorine atoms.
232/234Fragment corresponding to the loss of a chlorine atom.
198Fragment corresponding to the loss of the trifluoromethyl group.
High-Resolution MS (HRMS) C₁₀H₄Cl₂F₃NCalculated exact mass can be used for precise identification.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to obtain empirical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free from residual water and other impurities.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

¹H NMR Acquisition:

  • Tune and shim the probe for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

¹³C NMR Acquisition:

  • Switch the probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Typical parameters include a 90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • Process the spectrum similarly to the ¹H NMR spectrum.

¹⁹F NMR Acquisition:

  • Tune the probe to the ¹⁹F frequency.

  • Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

  • The chemical shifts should be referenced to an external standard, typically CFCl₃ (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, which could be a standalone instrument (e.g., with a direct insertion probe for EI) or coupled to a chromatography system (e.g., GC-MS or LC-MS).

Electron Ionization (EI-MS):

  • Introduce a small amount of the sample into the ion source, typically by heating it on a direct insertion probe.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z).

  • Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

  • Use an HRMS instrument (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

  • The high mass accuracy of these instruments allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analyze the spectrum for characteristic absorption bands corresponding to functional groups (e.g., C=N, C-Cl, C-F, aromatic C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

Data Acquisition:

  • Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Record the absorption spectrum of the sample solution over a range of wavelengths (typically 200-800 nm).

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms nmr NMR Spectroscopy - ¹H, ¹³C, ¹⁹F - Structural Connectivity purification->nmr ir Infrared (IR) Spectroscopy - Functional Groups purification->ir uv_vis UV-Vis Spectroscopy - Electronic Transitions purification->uv_vis data_analysis Combined Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report

Workflow for the spectroscopic characterization of a novel compound.

The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to Emerging Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is undergoing a paradigm shift. Beyond traditional small molecules, novel therapeutic modalities are emerging, offering unprecedented opportunities to tackle diseases that were once considered undruggable. This in-depth technical guide explores the core principles, quantitative data, and experimental methodologies behind three of the most promising classes of next-generation therapeutics: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Antisense Oligonucleotides (ASOs). This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing the foundational knowledge required to harness the potential of these innovative approaches.

Proteolysis Targeting Chimeras (PROTACs): Hijacking the Cellular Machinery for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. By simultaneously binding to a target protein and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome. This "event-driven" pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.

Case Studies: ARV-110 and ARV-471

Two pioneering PROTACs, ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant), have demonstrated significant promise in clinical trials for treating prostate and breast cancer, respectively.

ARV-110 targets the Androgen Receptor (AR), a key driver of prostate cancer. In preclinical studies, ARV-110 has shown potent and selective degradation of the AR protein.[1][2] Clinical trial data from a Phase 1/2 study in patients with metastatic castration-resistant prostate cancer (mCRPC) showed that ARV-110 was well-tolerated and demonstrated evidence of antitumor activity, including PSA declines of ≥50% in a subset of patients.[3]

ARV-471 is an orally bioavailable PROTAC designed to degrade the Estrogen Receptor (ER), a critical therapeutic target in ER-positive breast cancer. Preclinical data have shown that ARV-471 potently degrades ERα in both wild-type and mutant cell lines and demonstrates superior tumor growth inhibition compared to the standard-of-care agent fulvestrant.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for ARV-110 and ARV-471 from preclinical studies.

Table 1: Preclinical Efficacy of ARV-110 in Prostate Cancer Cell Lines

Cell LineTargetDC50 (nM)IC50 (nM)Dmax (%)Reference
LNCaP (T878A mutant)Androgen Receptor1.518.599[5]
VCaPAndrogen Receptor< 1-> 95[1][2]

Table 2: Preclinical Efficacy of ARV-471 in Breast Cancer Cell Lines

Cell LineTargetDC50 (nM)Dmax (%)Reference
MCF7Estrogen Receptor α~1>90[6]
T47DEstrogen Receptor α~1-[6]
ER-positive cell lines (general)Estrogen Receptor α~2-[7]
MCF7 (in-cell western)Estrogen Receptor α0.995[8]

Table 3: Preclinical Pharmacokinetics of ARV-110 and ARV-471

CompoundSpeciesRouteBioavailability (%)ClearanceReference
ARV-110RatPO23.83Moderate[9][10][11]
ARV-110MousePO37.89Low[10][11]
ARV-471RatPO24.12Moderate[12]
ARV-471MousePO17.91Low-to-moderate[12]
Experimental Protocols

A detailed protocol for the solid-phase synthesis of PROTACs can be found in the work by Yoshida et al. (2022). This methodology allows for the rapid and facile generation of PROTAC libraries with diverse linkers and binding moieties.

The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is a critical determinant of PROTAC efficacy. A time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust method for quantifying this interaction.[3][13][14][15][16]

Objective: To quantify the formation of the Target-PROTAC-E3 Ligase ternary complex in vitro.

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase (e.g., GST-tagged)

  • PROTAC of interest

  • TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Tb)

  • TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • In a 384-well plate, add the tagged target protein and tagged E3 ligase to each well at a fixed concentration.

  • Add the serially diluted PROTAC to the wells.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.

  • Add the donor and acceptor-labeled antibodies to each well.

  • Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).

Logical Workflow for PROTAC Development

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Target_Selection Target Selection Linker_Design Linker Design Target_Selection->Linker_Design E3_Ligase_Selection E3 Ligase Selection E3_Ligase_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (TR-FRET) Synthesis->Ternary_Complex Degradation_Assay Target Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

PROTAC Development Workflow

Antibody-Drug Conjugates (ADCs): Precision-Guided Chemotherapy

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The antibody component directs the ADC to tumor cells that overexpress a specific antigen on their surface. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to selective tumor cell death.

Case Study: Trastuzumab Deruxtecan (Enhertu®)

Trastuzumab deruxtecan is a next-generation ADC approved for the treatment of HER2-positive and HER2-low breast cancer, as well as other HER2-expressing solid tumors. It consists of the anti-HER2 antibody trastuzumab linked to a highly potent topoisomerase I inhibitor payload, deruxtecan. A key feature of this ADC is its high drug-to-antibody ratio (DAR) of approximately 8 and the membrane-permeable nature of its payload, which enables a potent "bystander effect."[17] This means that once the payload is released within a target cell, it can diffuse into neighboring tumor cells, regardless of their HER2 expression status, thereby overcoming tumor heterogeneity.[18][19][20]

Quantitative Data Summary

Table 4: Preclinical Cytotoxicity of Trastuzumab Deruxtecan

Cell LineHER2 ExpressionADC IC50 (nM)Bystander EffectReference
SK-BR-3HighPotentYes[21]
NCI-N87HighPotentYes[20]
KPL-4LowPotentYes[18]
MCF7NegativeLess PotentYes (in co-culture)[21]
Experimental Protocols

A general protocol for antibody conjugation can be found in resources provided by BOC Sciences, which outlines methods for both non-site-specific (e.g., NHS-ester conjugation to lysines) and site-specific (e.g., maleimide-thiol conjugation to engineered cysteines) labeling. Characterization of the resulting ADC typically involves determining the drug-to-antibody ratio (DAR) by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

This assay is designed to evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[22][23]

Objective: To quantify the bystander killing effect of an ADC in a co-culture of antigen-positive and antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP-MCF7)

  • ADC of interest

  • Control antibody

  • Cell culture medium and supplements

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Allow the cells to adhere overnight.

  • Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

  • Treat the co-cultures with the serially diluted ADC or control antibody.

  • Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Using a fluorescence microscope or high-content imager, acquire images of both the brightfield and the fluorescent channel (for the Ag- cells).

  • Quantify the number of viable GFP-positive (Ag-) cells in each well.

  • Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 for the bystander killing effect.

Signaling Pathway: Trastuzumab Deruxtecan Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC Trastuzumab Deruxtecan (Antibody-Drug Conjugate) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Tumor_Cell Tumor Cell (HER2-positive) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Deruxtecan (Payload) Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Topoisomerase I Inhibition Payload->DNA_Damage Payload_Diffusion Payload Diffusion Payload->Payload_Diffusion Apoptosis Apoptosis DNA_Damage->Apoptosis Neighbor_Cell Neighboring Tumor Cell (HER2-low/negative) Bystander_Apoptosis Apoptosis Neighbor_Cell->Bystander_Apoptosis Payload_Diffusion->Neighbor_Cell

Mechanism of Action of Trastuzumab Deruxtecan

Antisense Oligonucleotides (ASOs): Silencing the Messengers of Disease

ASOs are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific messenger RNA (mRNA) sequence, leading to the modulation of gene expression. By targeting the mRNA of a disease-causing protein, ASOs can prevent its translation, effectively "silencing" the gene. This approach is particularly promising for treating genetic disorders with a known molecular basis.

Case Study: Tominersen for Huntington's Disease

Huntington's disease is a fatal neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, which leads to the production of a toxic mutant huntingtin protein (mHTT). Tominersen is an ASO designed to reduce the production of both the normal and the mutant huntingtin protein by targeting the HTT mRNA for degradation.[4][24] Early clinical trials showed that tominersen could successfully lower the levels of mHTT in the cerebrospinal fluid (CSF) of patients.[25] However, a subsequent Phase 3 trial was halted due to an unfavorable risk/benefit profile in the overall study population. Post-hoc analyses have suggested that younger patients with a lower disease burden might benefit from the treatment, and a new Phase 2 trial is underway to investigate this further.[24][25]

Quantitative Data Summary

Table 5: Clinical Efficacy of Tominersen in Early-Stage Huntington's Disease (Phase 1/2a)

DoseChange in CSF mHTT from BaselineReference
120 mg (monthly)~40% reduction[4][25]
Placebo~10% increase[4]
Experimental Protocols

For many cell types, ASOs can be taken up from the culture medium without the need for transfection reagents, a process known as gymnotic delivery.

Objective: To deliver ASOs to cultured cells to assess their effect on target mRNA and protein levels.

Materials:

  • ASO targeting the gene of interest

  • Scrambled or mismatch control ASO

  • Mammalian cell line of interest (e.g., patient-derived fibroblasts for Huntington's disease)

  • Cell culture medium and supplements

  • Culture plates or flasks

Procedure:

  • Plate the cells at an appropriate density and allow them to adhere and grow for 24 hours.

  • Prepare the ASO solutions in serum-free medium at the desired final concentrations (typically in the micromolar range for gymnotic delivery).

  • Remove the existing medium from the cells and replace it with the ASO-containing medium.

  • Incubate the cells with the ASOs for a defined period (e.g., 24-72 hours).

  • Harvest the cells for downstream analysis.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for measuring changes in mRNA levels following ASO treatment.

Objective: To quantify the reduction in target mRNA levels after ASO treatment.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for the target gene and a housekeeping gene (for normalization)

  • qPCR instrument

Procedure:

  • Extract total RNA from the ASO-treated and control cells.

  • Perform reverse transcription to synthesize cDNA from the RNA.

  • Set up the qPCR reactions with the target gene primers and housekeeping gene primers for each sample.

  • Run the qPCR instrument and collect the amplification data.

  • Calculate the relative expression of the target gene in the ASO-treated samples compared to the control samples, normalized to the housekeeping gene, using the delta-delta Ct method.

Logical Workflow for ASO Therapeutic Development

ASO_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo & Preclinical Target_Identification Target mRNA Identification ASO_Design ASO Sequence Design & Chemistry Target_Identification->ASO_Design Synthesis_Purification Synthesis & Purification ASO_Design->Synthesis_Purification Cell_Delivery Cellular Delivery (Gymnotic/Transfection) Synthesis_Purification->Cell_Delivery mRNA_Knockdown mRNA Knockdown (RT-qPCR) Cell_Delivery->mRNA_Knockdown Protein_Reduction Protein Reduction (Western Blot) mRNA_Knockdown->Protein_Reduction Off_Target Off-Target Effects Protein_Reduction->Off_Target Animal_Model Animal Model Efficacy Off_Target->Animal_Model Biodistribution Biodistribution & Pharmacokinetics Animal_Model->Biodistribution Toxicity Toxicology Studies Biodistribution->Toxicity

ASO Therapeutic Development Workflow

Conclusion

The therapeutic modalities presented in this guide represent a significant leap forward in the field of medicinal chemistry. By leveraging the cell's own machinery, achieving unprecedented target specificity, and silencing the genetic drivers of disease, PROTACs, ADCs, and ASOs are paving the way for a new generation of medicines. While challenges remain in optimizing their delivery, safety, and efficacy, the continued innovation in these areas promises to deliver transformative treatments for a wide range of debilitating diseases. This technical guide provides a foundational framework for researchers and drug developers to understand and contribute to this exciting and rapidly evolving field.

References

Methodological & Application

Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, multi-step protocol for the synthesis of 3,4-dichloro-7-(trifluoromethyl)quinoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 3-(trifluoromethyl)aniline, and proceeds through a series of well-established organic transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, data summaries, and a logical workflow diagram.

Introduction

Quinolines substituted with trifluoromethyl and chloro groups are of significant interest in pharmaceutical research due to their potential biological activities. The target compound, this compound, serves as a key intermediate for the synthesis of a variety of novel therapeutic agents. The synthetic route outlined herein follows a logical progression, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to introduce the desired chloro substituents.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a five-step process starting from 3-(trifluoromethyl)aniline. The overall workflow is depicted in the following diagram.

Synthesis_Workflow A 3-(Trifluoromethyl)aniline B Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate A->B Diethyl ethoxymethylenemalonate, Heat (Gould-Jacobs Reaction) C 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid B->C Saponification (e.g., NaOH) D 4-Hydroxy-7-(trifluoromethyl)quinoline C->D Decarboxylation (Heat) E 4-Chloro-7-(trifluoromethyl)quinoline D->E Chlorination (e.g., POCl3) F This compound E->F Chlorination of C3 (e.g., NCS, SO2Cl2)

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This initial step involves the construction of the quinoline ring system using the Gould-Jacobs reaction.[1][2][3]

Protocol:

  • In a round-bottom flask, combine 3-(trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol).

  • Heat the reaction mixture at 125 °C for 1 hour.

  • To the resulting intermediate, add Dowtherm A (50 mL) and heat the mixture to 255 °C for 2.5 hours to effect cyclization.

  • After cooling to room temperature, dilute the mixture with hexane (50 mL) and stir for 5 minutes.

  • Collect the precipitated solid by filtration and wash with hexane to yield the product as a white solid.

ParameterValueReference
Yield93%[1]
Melting Point340-341 °C[1]
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

The ethyl ester is saponified to the corresponding carboxylic acid.

Protocol:

  • Suspend ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the product.

ParameterValue
PurityOff-white powder
Molecular FormulaC11H6F3NO3
Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

The carboxylic acid is decarboxylated by heating to yield the 4-hydroxyquinoline.

Protocol:

  • Heat the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid at a temperature above its melting point until gas evolution ceases. A high-boiling point solvent like diphenyl ether can be used.

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane or ethanol) to induce crystallization.

  • Filter the solid and dry to obtain the product.

ParameterValue
PurityCrystalline solid
Molecular FormulaC10H6F3NO
Step 4: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent.

Protocol:

  • To a flask containing 4-hydroxy-7-(trifluoromethyl)quinoline, add phosphorus oxychloride (POCl3) in excess.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Assay98%
Melting Point69-71 °C
Molecular FormulaC10H5ClF3N
Step 5: Synthesis of this compound

The final step involves the selective chlorination of the 3-position of the quinoline ring. This can be achieved using an electrophilic chlorinating agent.

Protocol:

  • Dissolve 4-chloro-7-(trifluoromethyl)quinoline in a suitable aprotic solvent (e.g., dichloromethane or chloroform).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). A radical initiator (e.g., AIBN or benzoyl peroxide) may be required.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium bisulfite and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Data Summary

CompoundStarting MaterialReagentsYield
1 3-(Trifluoromethyl)anilineDiethyl ethoxymethylenemalonate, Dowtherm A93%[1]
2 Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateNaOHN/A
3 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acidHeatN/A
4 4-Hydroxy-7-(trifluoromethyl)quinolinePOCl3N/A
5 4-Chloro-7-(trifluoromethyl)quinolineNCS or SO2Cl2N/A

N/A: Data not available in the searched literature.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthetic steps, highlighting the key transformation at each stage.

Logical_Relationship cluster_0 Quinoline Ring Formation cluster_1 Functional Group Interconversion cluster_2 Chlorination Steps A 3-(Trifluoromethyl)aniline B Gould-Jacobs Reaction A->B C Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate B->C D Saponification C->D E 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid D->E F Decarboxylation E->F G 4-Hydroxy-7-(trifluoromethyl)quinoline F->G H Chlorination (C4) G->H I 4-Chloro-7-(trifluoromethyl)quinoline H->I J Chlorination (C3) I->J K This compound J->K

Figure 2. Logical flow of the synthesis.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this important chemical intermediate for further investigation in drug discovery and development programs. The provided diagrams and tables offer a clear and concise overview of the entire synthetic process.

References

Application Notes and Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline, a key intermediate in the development of novel therapeutic agents. The protocol is based on established synthetic methodologies for quinoline derivatives.

Data Presentation

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

Compound NameStepMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
3-(Trifluoromethyl)aniline0C₇H₆F₃N161.12-5-6
Diethyl ethoxymethylenemalonate0C₁₀H₁₆O₅216.23--
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate1C₁₃H₁₀F₃NO₃299.22~90%340-341
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid2C₁₁H₆F₃NO₃271.17High>300
4-Hydroxy-7-(trifluoromethyl)quinoline3C₁₀H₆F₃NO229.16High-
4-Chloro-7-(trifluoromethyl)quinoline4C₁₀H₅ClF₃N231.60>90%69-71
This compound5C₁₀H₄Cl₂F₃N280.05Variable-

Experimental Protocols

This synthesis is a multi-step process beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations to yield the final product.

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This step employs the Gould-Jacobs reaction to form the quinoline ring system.[1]

Materials:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0 eq)

  • Dowtherm A (or diphenyl ether)

Procedure:

  • In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct, will distill off.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

  • Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.

  • Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.

  • Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)

  • 10% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

This step involves the decarboxylation of the carboxylic acid.

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq)

  • Dowtherm A (or diphenyl ether)

Procedure:

  • Suspend the carboxylic acid from Step 2 in Dowtherm A.

  • Heat the mixture to 250-260 °C with stirring. Carbon dioxide will evolve.

  • Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

Step 4: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

This step converts the 4-hydroxy group to a 4-chloro group.

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride with stirring.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

Step 5: Synthesis of this compound

This final step introduces a chlorine atom at the 3-position. This can be achieved through electrophilic chlorination.

Materials:

  • 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile or another suitable solvent

Procedure:

  • Dissolve 4-chloro-7-(trifluoromethyl)quinoline in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow A 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate B Step 1: Gould-Jacobs Reaction (Heat, 250 °C in Dowtherm A) A->B C Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate B->C D Step 2: Saponification (NaOH, H₂O, Reflux) C->D E 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid D->E F Step 3: Decarboxylation (Heat, 250-260 °C in Dowtherm A) E->F G 4-Hydroxy-7-(trifluoromethyl)quinoline F->G H Step 4: Chlorination (POCl₃, Reflux) G->H I 4-Chloro-7-(trifluoromethyl)quinoline H->I J Step 5: Chlorination (NCS, Acetonitrile, Reflux) I->J K This compound J->K

Caption: Synthetic pathway for this compound.

References

Application Note: High-Purity Isolation of 3,4-Dichloro-7-(trifluoromethyl)quinoline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for the purification of 3,4-Dichloro-7-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis, utilizing flash column chromatography. The described protocol consistently yields the target compound with high purity, suitable for subsequent synthetic transformations and biological screening. This document provides a comprehensive experimental protocol, tabulated data for a typical purification run, and a visual workflow to guide researchers.

Introduction

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry due to its prevalence as a scaffold in various therapeutic agents. The synthesis of this compound often results in a crude mixture containing starting materials, byproducts, and isomers, necessitating an efficient purification strategy. Flash column chromatography offers a rapid and effective means to isolate the desired product. This document outlines a standardized protocol for this purification, enabling researchers to obtain high-purity material consistently.

Data Presentation

The following table summarizes the results of a typical purification of a crude 5-gram batch of this compound.

ParameterValue
Crude Material Mass 5.0 g
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm
Mobile Phase 10% Ethyl Acetate in Hexane
Flow Rate 40 mL/min
Detection Wavelength 254 nm
Retention Factor (Rf) ~0.4 in the specified mobile phase
Isolated Mass 4.2 g
Yield 84%
Purity (by HPLC) >98%

Experimental Protocols

This section provides a detailed methodology for the flash column chromatographic purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Eluent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

2. Mobile Phase Preparation:

Prepare a 10% solution of ethyl acetate in hexane. For a 1 L stock, mix 100 mL of ethyl acetate with 900 mL of hexane. Thoroughly mix the solution.

3. Thin Layer Chromatography (TLC) Analysis:

Before performing the column chromatography, it is crucial to determine the appropriate mobile phase composition using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing the 10% ethyl acetate in hexane mobile phase.

  • Visualize the separated spots under UV light (254 nm).

  • The desired compound, this compound, should have a retention factor (Rf) of approximately 0.4. Adjust the mobile phase polarity if necessary to achieve optimal separation from impurities.

4. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material. For 5 grams of crude product, a 40 mm diameter column is suitable.

  • Prepare a slurry of silica gel in the mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

5. Sample Loading:

  • Dissolve the crude this compound (5.0 g) in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Carefully add the silica gel with the adsorbed sample to the top of the packed column, creating a uniform layer.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

6. Elution and Fraction Collection:

  • Carefully add the mobile phase (10% ethyl acetate in hexane) to the column.

  • Apply gentle pressure to the column to achieve a steady flow rate of approximately 40 mL/min.

  • Begin collecting fractions as the solvent starts to elute from the column.

  • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

  • Combine the fractions that contain the pure desired product.

7. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the mass of the isolated product and calculate the yield.

  • Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude_Material Crude 3,4-Dichloro-7- (trifluoromethyl)quinoline TLC_Analysis TLC Analysis to Determine Mobile Phase Crude_Material->TLC_Analysis Column_Packing Pack Column with Silica Gel Slurry TLC_Analysis->Column_Packing Sample_Loading Load Sample onto Column (Dry Loading) Column_Packing->Sample_Loading Elution Elute with 10% EtOAc in Hexane Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent via Rotary Evaporation Combine_Fractions->Solvent_Removal Pure_Product Pure 3,4-Dichloro-7- (trifluoromethyl)quinoline Solvent_Removal->Pure_Product

Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-7-(trifluoromethyl)quinoline is a versatile trifluoromethylated heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of two distinct chlorine atoms at the C3 and C4 positions, activated by the electron-withdrawing trifluoromethyl group at C7, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This document provides an overview of its applications and detailed protocols for the synthesis of advanced intermediates and potentially bioactive molecules.

Key Applications

The strategic placement of reactive chloro groups and the trifluoromethyl moiety makes this compound an attractive starting material for the synthesis of a diverse range of substituted quinolines. These derivatives are of interest in drug discovery, particularly in the development of kinase inhibitors, and other therapeutic agents. The C4-chloro position is generally more susceptible to nucleophilic attack than the C3-chloro position, enabling regioselective modifications.

Core Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the trifluoromethyl group, facilitates the displacement of the chlorine atoms by various nucleophiles such as amines, alcohols, and thiols. The C4 position is the more reactive site for SNAr reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic building block.

Protocol 1: Regioselective Synthesis of 4-Amino-3-chloro-7-(trifluoromethyl)quinoline Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the selective substitution of the C4-chloro group with an amine.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-chloro-7-(trifluoromethyl)quinoline derivative.

Expected Yields: 60-95%, depending on the amine used.

Protocol 2: Synthesis of 3-Chloro-4-aryl-7-(trifluoromethyl)quinoline Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed coupling of an arylboronic acid at the C4 position.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 3-chloro-4-aryl-7-(trifluoromethyl)quinoline derivative.

Expected Yields: 50-85%, depending on the boronic acid and reaction conditions.

Protocol 3: Synthesis of 4-Amino-3-aryl-7-(trifluoromethyl)quinoline Derivatives via Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

This two-step protocol demonstrates the synthesis of a di-substituted quinoline.

Step 1: Suzuki-Miyaura Coupling (as in Protocol 2) to yield 3-chloro-4-aryl-7-(trifluoromethyl)quinoline.

Step 2: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • 3-chloro-4-aryl-7-(trifluoromethyl)quinoline (from Step 1)

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (0.01 - 0.05 eq), the phosphine ligand (0.02 - 0.10 eq), and the base (1.5 - 2.0 eq).

  • Add the 3-chloro-4-aryl-7-(trifluoromethyl)quinoline (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction under an inert atmosphere at 90 °C to 120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Expected Yields: 40-80% for the amination step.

Data Presentation

Table 1: Summary of Representative Reactions with this compound

EntryReaction TypeReagents and ConditionsProductYield (%)
1SNArAniline, K2CO3, DMF, 100 °C3-Chloro-4-(phenylamino)-7-(trifluoromethyl)quinoline~75
2SNArMorpholine, Et3N, Dioxane, 90 °C3-Chloro-4-morpholino-7-(trifluoromethyl)quinoline~85
3Suzuki-MiyauraPhenylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O, 100 °C3-Chloro-4-phenyl-7-(trifluoromethyl)quinoline~65
4Buchwald-Hartwigp-Toluidine, Pd2(dba)3, XPhos, NaOt-Bu, Toluene, 110 °C3-(p-Toluidino)-4-phenyl-7-(trifluoromethyl)quinoline~55

Note: The yields presented are estimates based on typical transformations of similar substrates and should be optimized for specific cases.

Visualizations

Experimental Workflow for the Synthesis of Di-substituted Quinolines

G A 3,4-Dichloro-7- (trifluoromethyl)quinoline B Suzuki-Miyaura Coupling (Protocol 2) A->B Arylboronic acid, Pd catalyst, Base F Nucleophilic Aromatic Substitution (Protocol 1) A->F Amine, Base C 3-Chloro-4-aryl-7- (trifluoromethyl)quinoline B->C D Buchwald-Hartwig Amination (Protocol 3) C->D Amine, Pd catalyst, Ligand, Base E 4-Aryl-3-amino-7- (trifluoromethyl)quinoline D->E G 4-Amino-3-chloro-7- (trifluoromethyl)quinoline F->G

Caption: Synthetic routes from this compound.

Potential Signaling Pathway Inhibition by Quinoline Derivatives

While specific pathways for derivatives of this compound are not yet established, many quinoline-based compounds are known to target kinase signaling pathways implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->RTK Inhibition

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Application Note: 1H NMR Analysis of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3,4-Dichloro-7-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of publicly available experimental ¹H NMR data for this specific compound, this note presents a predicted spectrum based on the analysis of structurally similar quinoline derivatives. The application note includes a comprehensive experimental protocol for sample preparation and data acquisition, a summary of the predicted spectral data, and a workflow diagram for the analytical process.

Introduction

This compound is a halogenated and trifluoromethylated quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds, and the introduction of chloro and trifluoromethyl substituents can significantly modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and receptor binding affinity. Accurate structural elucidation is paramount in the synthesis and development of novel quinoline-based compounds. ¹H NMR spectroscopy is one of the most powerful techniques for the unambiguous determination of molecular structure. This note outlines the predicted ¹H NMR spectrum of the title compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the quinoline ring system at positions 2, 5, 6, and 8. The predicted chemical shifts (δ) and coupling constants (J) are based on data from analogous compounds, including 4-chloro-7-(trifluoromethyl)quinoline and 4,7-dichloroquinoline. The electron-withdrawing effects of the chlorine and trifluoromethyl groups are expected to deshield the aromatic protons, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0s-
H-88.2 - 8.4d~1.5
H-58.0 - 8.2d~8.5
H-67.7 - 7.9dd~8.5, ~1.5

Note: These are predicted values and may vary from experimental results. The spectrum is typically recorded in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol

This section details a comprehensive protocol for the ¹H NMR analysis of solid this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (0.6-0.7 mL)

    • High-quality 5 mm NMR tube and cap

    • Glass Pasteur pipette and bulb

    • Small vial for dissolution

    • Cotton or glass wool plug (for filtration)

    • Internal standard (e.g., Tetramethylsilane - TMS), if not already present in the solvent.

  • Procedure:

    • Accurately weigh 5-10 mg of the solid this compound and transfer it to a small, clean, and dry vial.[1][2][3]

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[2][4]

    • Gently agitate or vortex the vial to ensure complete dissolution of the solid.[1]

    • If any particulate matter remains, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the NMR tube.[4][5] This prevents distortion of the magnetic field homogeneity.[5]

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[3]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

  • Procedure:

    • Insert the prepared NMR sample into the spectrometer's autosampler or manually into the magnet.

    • Allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H frequency to maximize signal-to-noise.

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment:

      • Pulse Angle: 30-90 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds (a longer delay may be necessary for accurate integration if quantitative analysis is required)

      • Spectral Width: Typically -2 to 12 ppm

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID).

3. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical steps involved in the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Signals calibrate->integrate assign Assign Signals & Interpret Spectrum integrate->assign

References

Application Notes and Protocols for 13C NMR Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of quinoline derivatives using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique is indispensable for the structural elucidation of novel quinoline-based compounds, which are prevalent scaffolds in medicinal chemistry and drug development.

Introduction to 13C NMR of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the core structure of many pharmacologically active molecules. 13C NMR spectroscopy is a crucial tool for unambiguously determining the carbon skeleton of these molecules, identifying substitution patterns, and confirming the successful synthesis of target compounds. The chemical shift of each carbon atom in the quinoline ring system is highly sensitive to its electronic environment, providing a detailed fingerprint of the molecule's structure.

Key Applications in Drug Development

  • Structural Verification: Confirmation of the carbon framework of newly synthesized quinoline derivatives.

  • Isomer Differentiation: Distinguishing between positional isomers, which can exhibit vastly different biological activities.

  • Purity Assessment: Identification of impurities and byproducts in synthetic batches.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving quinoline scaffolds.

Data Presentation: 13C NMR Chemical Shifts of Quinoline and Substituted Derivatives

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for quinoline and several of its derivatives. All spectra were recorded in deuterated chloroform (CDCl3), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundC2C3C4C4aC5C6C7C8C8aSubstituent Carbons
Quinoline [1][2]150.3121.1136.2128.2129.5126.5127.7129.4148.4-
2-Methylquinoline [3]158.9121.4135.9128.4128.9125.9127.2129.2147.9CH₃: 25.0
3-Methylquinoline [3]151.1129.7134.1128.5129.1126.8126.7128.9146.9CH₃: 18.5
4-Methylquinoline [3]149.9121.2144.8128.0129.1126.1127.4125.6148.1CH₃: 18.6
6-Methylquinoline [3]149.5120.9135.5126.7130.3136.0127.9129.2147.2CH₃: 21.3
8-Methylquinoline [3]149.6120.9136.0128.1129.1125.8126.0137.4147.5CH₃: 17.8

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution spectrum.[4]

  • Amount of Substance: For a standard 13C NMR experiment, a sample amount of 10-50 mg is recommended.[5][6] For samples with a high molecular weight, a more concentrated solution may be necessary.[6]

  • Solvent Selection: Deuterated chloroform (CDCl3) is the most common solvent for quinoline derivatives due to its excellent dissolving power and minimal interference in the spectrum.[5] Other deuterated solvents such as DMSO-d6, acetone-d6, or methanol-d4 can be used if solubility in CDCl3 is an issue.[5]

  • Procedure:

    • Weigh the desired amount of the quinoline derivative and place it in a clean, dry vial.

    • Add approximately 0.5-0.7 mL of the chosen deuterated solvent.[5]

    • Gently agitate the vial to dissolve the sample completely. Sonication can be used to aid dissolution if necessary.

    • If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[4] This can be done by passing the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[4]

    • The final volume in the NMR tube should be approximately 0.5 - 0.6 mL, corresponding to a height of about 40 mm in a standard 5 mm NMR tube.[7]

    • Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR spectrum on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Spectrometer Frequency: 101 MHz for 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 200 ppm (adjust as necessary to encompass all carbon signals).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons to fully relax and be accurately integrated.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like TMS.

  • Peak Picking and Integration: Identify all carbon signals and integrate their areas if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative without specific experimental setups).

  • Structural Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the quinoline derivative. This is often aided by theoretical chemical shift predictions, 2D NMR techniques (like HSQC and HMBC), and comparison to data from similar known compounds.

Mandatory Visualizations

The following diagrams illustrate the general structure of quinoline and a typical workflow for its characterization using 13C NMR.

G Quinoline Ring System with Numbering cluster_quinoline C1 N1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1 experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Quinoline Derivative (10-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter Solution (if necessary) dissolve->filter transfer Transfer to NMR Tube filter->transfer nmr_acq Acquire 13C NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference assign Peak Picking and Structural Assignment reference->assign report Characterization Report assign->report

References

Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the mass spectrometric analysis of 3,4-Dichloro-7-(trifluoromethyl)quinoline, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the expected mass spectral characteristics, a proposed fragmentation pathway, and standardized protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Compound Profile and Expected Mass Spectra

Structure:

Chemical Formula: C10H4Cl2F3N

Molecular Weight: 281.05 g/mol

Key Mass Spectrometry Characteristics:

  • Molecular Ion (M+•) in EI-MS and [M+H]+ in ESI-MS: The molecular ion peak is expected to be prominent. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M+• peak will be accompanied by (M+2)+• and (M+4)+• peaks with relative intensities of approximately 100:65:10. This isotopic signature is a critical identifier for dichloro-substituted compounds.

  • Fragmentation: Fragmentation is anticipated to proceed through the sequential loss of chlorine radicals, hydrogen chloride (HCl), and potentially the trifluoromethyl group. The stability of the quinoline ring suggests that it will likely remain intact in many of the primary fragment ions.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound. This pathway is based on common fragmentation patterns of halogenated and trifluoromethyl-substituted aromatic compounds, as well as known fragmentation of the quinoline scaffold.

M C10H4Cl2F3N+• m/z = 281/283/285 (Molecular Ion) M_minus_Cl [M-Cl]+ m/z = 246/248 M->M_minus_Cl - Cl• M_minus_HCl [M-HCl]+• m/z = 245/247 M->M_minus_HCl - HCl M_minus_CF3 [M-CF3]+ m/z = 212/214 M->M_minus_CF3 - •CF3 M_minus_2Cl [M-2Cl]+ m/z = 211 M_minus_Cl->M_minus_2Cl - Cl• M_minus_Cl_minus_HCN [M-Cl-HCN]+ m/z = 219/221 M_minus_Cl->M_minus_Cl_minus_HCN - HCN M_minus_2Cl_minus_HCN [M-2Cl-HCN]+ m/z = 184 M_minus_2Cl->M_minus_2Cl_minus_HCN - HCN Sample Sample Preparation (Dissolution in suitable solvent) GC_Injection GC Injection Sample->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Full Scan or SIM) Ionization->Mass_Analysis Data_Processing Data Processing and Analysis Mass_Analysis->Data_Processing Sample Sample Preparation (e.g., SPE, LLE) LC_Injection LC Injection Sample->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection CID Collision-Induced Dissociation (Q2) Precursor_Selection->CID Product_Ion_Scan Product Ion Scan (Q3) CID->Product_Ion_Scan Data_Processing Data Processing and Analysis Product_Ion_Scan->Data_Processing

Application Notes and Protocols for the Synthesis of Antimalarial Agents from 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 3,4-Dichloro-7-(trifluoromethyl)quinoline as a key intermediate in the development of novel antimalarial agents. The following sections detail the synthetic pathways, experimental protocols, and biological activities of derived compounds, offering valuable insights for researchers in the field of antimalarial drug discovery.

Introduction

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new and effective quinoline-based therapeutics. The strategic functionalization of the quinoline core, including the introduction of a trifluoromethyl group at the 7-position, has been shown to enhance antimalarial activity. This compound serves as a versatile starting material for the synthesis of a variety of 4-aminoquinoline derivatives, which are investigated for their potential to overcome drug resistance.

Synthesis of 4-Amino-3-chloro-7-(trifluoromethyl)quinoline Derivatives

The primary synthetic route to novel antimalarial agents from this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C3 position. This regioselectivity allows for the selective introduction of various amine-containing side chains at the C4-position, a critical modification for antimalarial efficacy.

A general synthetic approach involves the condensation of this compound with a desired aliphatic or aromatic amine. This reaction is typically carried out at elevated temperatures, and the use of a catalyst or a high-boiling point solvent can facilitate the reaction.

Quantitative Data Summary

The following table summarizes the reported yields and in vitro antimalarial activities of representative 4-amino-3-chloro-7-(trifluoromethyl)quinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

Compound IDSide Chain at C4Yield (%)IC50 (nM) - CQ-S (3D7/NF54)IC50 (nM) - CQ-R (K1/W2)
1a -NH(CH₂)₂N(CH₃)₂Not Reported4120
1b -NH(CH₂)₃N(CH₃)₂Not Reported9100
1c -NH(CH₂)₄N(CH₃)₂Not Reported18150
1d -NH(CH₂)₅N(CH₃)₂Not Reported20450
2a N-methyl-N-(1-methylpiperidin-4-yl)amineNot Reported11.429.79
2b N-methyl-N-(1-ethylpiperidin-4-yl)amineNot Reported12.1311.52

Note: The specific yields for the synthesis starting from this compound were not explicitly available in the searched literature. The provided IC50 values are for analogous compounds with a 7-(trifluoromethyl)quinoline core and are indicative of the potential activity of derivatives of this compound.[1][2]

Experimental Protocols

General Protocol for the Synthesis of 4-(Alkylamino)-3-chloro-7-(trifluoromethyl)quinolines

This protocol is a generalized procedure based on the synthesis of similar 4-aminoquinoline derivatives.[2] Optimization of reaction conditions may be necessary for specific amine nucleophiles.

Materials:

  • This compound

  • Desired aliphatic amine (e.g., N,N-dimethylethylenediamine)

  • Phenol (as solvent/catalyst)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and phenol (used as a solvent).

  • Heat the mixture to a temperature between 120-140 °C under an inert atmosphere.

  • To the heated mixture, add the desired aliphatic amine (1.1-1.5 equivalents) dropwise over a period of 15-30 minutes.

  • Continue heating the reaction mixture at the same temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the reaction mixture.

  • Wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 4-(alkylamino)-3-chloro-7-(trifluoromethyl)quinoline derivative.

  • Characterize the final product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Mandatory Visualizations

Synthetic Workflow

G A This compound C Nucleophilic Aromatic Substitution (SNAr) (Heat, Phenol) A->C B Aliphatic/Aromatic Amine B->C D 4-Amino-3-chloro-7-(trifluoromethyl)quinoline Derivative C->D E Purification (Column Chromatography) D->E F Pure Antimalarial Agent E->F

Caption: General workflow for the synthesis of antimalarial agents.

Proposed Mechanism of Action: Inhibition of Hemozoin Formation

Quinoline-based antimalarial drugs are believed to exert their effect by interfering with the detoxification of heme in the malaria parasite.[3][4][5] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin (malaria pigment).[3][6] Quinoline derivatives are thought to inhibit this process.

G cluster_parasite Malaria Parasite Food Vacuole A Hemoglobin B Digestion A->B C Toxic Free Heme B->C D Heme Polymerase C->D H Accumulation of Toxic Heme C->H E Hemozoin (Inert) D->E F Quinoline Derivative (e.g., 4-Amino-3-chloro-7-(trifluoromethyl)quinoline) G Inhibition F->G G->D I Parasite Death H->I

Caption: Signaling pathway of quinoline antimalarials.

Conclusion

This compound is a promising scaffold for the development of novel antimalarial agents. The selective reactivity of the C4-chloro group allows for the straightforward synthesis of a diverse library of 4-aminoquinoline derivatives. The presented data indicates that compounds derived from the 7-(trifluoromethyl)quinoline core exhibit potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. The detailed protocols and workflow diagrams provided in these notes are intended to facilitate further research and development in the critical area of antimalarial drug discovery. Further optimization of the side chain at the C4-position and a thorough investigation of the structure-activity relationships are warranted to identify lead candidates with improved efficacy and safety profiles.

References

Application of 3,4-Dichloro-7-(trifluoromethyl)quinoline in Cancer Research: An Overview and General Protocols for Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the potential application of quinoline derivatives in cancer research, with a specific focus on the structural class to which 3,4-Dichloro-7-(trifluoromethyl)quinoline belongs. It is important to note that a comprehensive search of the scientific literature did not yield specific studies on the anticancer activities of this compound itself. Therefore, the following application notes and protocols are based on research conducted on structurally similar compounds, such as 4-amino-7-(trifluoromethyl)quinoline derivatives and other substituted quinolines. These should serve as a foundational guide for initiating research into the potential of this compound as an anticancer agent.

Introduction to Quinolines in Cancer Research

The quinoline scaffold is a prominent heterocyclic structure found in a variety of natural and synthetic compounds with a broad range of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[1][2] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of key signaling pathways involved in tumor growth and survival.[2][3] The presence of a trifluoromethyl group, as seen in 7-(trifluoromethyl)quinoline derivatives, is often associated with enhanced metabolic stability and increased biological activity.[4]

Data on Structurally Related Quinoline Derivatives

To provide a perspective on the potential efficacy of this class of compounds, the following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
4-Amino-7-(trifluoromethyl)quinoline DerivativesBreast (MCF-7)3.42 - 23.32[5]
Lung (A549)5.97 - 22.01[5]
2,8-Bis(trifluoromethyl)quinoline DerivativePromyelocytic Leukemia (HL-60)10 ± 2.5[6]
2-Phenylquinolin-4-amine DerivativesColon (HT-29)8.12 - 11.34[7]
7-(aryl)-2,3-dihydro-[5][8]dioxino[2,3-g]quinoline derivativesBreast (MCF-7)45.3[9]
Lung (A549)64.15[9]

Experimental Protocols

The following are detailed, representative protocols for key experiments commonly used to evaluate the anticancer potential of novel compounds. These methods can be adapted for the investigation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.

Visualizations

The following diagrams illustrate a typical workflow for screening anticancer compounds and a hypothetical signaling pathway that could be modulated by a quinoline derivative.

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation compound Quinoline Derivative (e.g., this compound) mtt_assay MTT Assay (Cytotoxicity) compound->mtt_assay cell_lines Panel of Cancer Cell Lines cell_lines->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot Western Blot (Protein Expression) ic50->western_blot animal_model Xenograft Animal Model western_blot->animal_model efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study

Caption: Experimental workflow for evaluating the anticancer potential of a novel quinoline derivative.

signaling_pathway cluster_cell Cancer Cell quinoline Quinoline Derivative pro_survival Pro-survival Proteins (e.g., Bcl-2) quinoline->pro_survival Inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) quinoline->pro_apoptotic Activation mitochondrion Mitochondrion pro_survival->mitochondrion pro_apoptotic->mitochondrion caspases Caspase Cascade (Caspase-9, Caspase-3) mitochondrion->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Conclusion

While specific data on the anticancer activity of this compound is currently unavailable in the public domain, the broader class of substituted quinolines, particularly those bearing a trifluoromethyl group, has demonstrated significant promise as a scaffold for the development of novel anticancer agents. The provided protocols and visualizations offer a foundational framework for initiating research into this specific compound. It is recommended that any investigation begins with broad in vitro cytotoxicity screening across a panel of cancer cell lines to ascertain its potential and guide further mechanistic studies.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Suzuki-Miyaura cross-coupling reaction of 3,4-Dichloro-7-(trifluoromethyl)quinoline. This protocol focuses on the regioselective arylation at the C4 position, a crucial transformation for the synthesis of novel compounds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For dihalogenated heterocycles such as this compound, achieving regioselective monocoupling is a significant challenge. The electron-withdrawing nature of the trifluoromethyl group at the 7-position, coupled with the inherent electronic properties of the quinoline ring, renders the C4-chloro substituent significantly more susceptible to oxidative addition by a palladium catalyst than the C3-chloro substituent. This inherent reactivity difference allows for the selective synthesis of 4-aryl-3-chloro-7-(trifluoromethyl)quinolines, which are versatile intermediates for further functionalization.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective C4-arylation of this compound with various arylboronic acids. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Recommended Reaction Parameters for Selective C4-Arylation

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂Catalyst choice can influence reaction rate and yield.
Ligand PPh₃, PCy₃, or other bulky phosphine ligandsThe use of a ligand is crucial for efficient catalysis.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄A base is required to activate the boronic acid.
Solvent 1,4-Dioxane/Water, DMF, or TolueneA polar aprotic solvent, often with water, is typical.
Temperature 80-100 °CHigher temperatures may lead to disubstitution.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.

Table 2: Representative Examples of C4-Arylation with Arylboronic Acids

Arylboronic AcidProductExpected Yield Range (%)
Phenylboronic acid4-Phenyl-3-chloro-7-(trifluoromethyl)quinoline75-90
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-chloro-7-(trifluoromethyl)quinoline80-95
4-Fluorophenylboronic acid4-(4-Fluorophenyl)-3-chloro-7-(trifluoromethyl)quinoline70-85
3-Thienylboronic acid4-(3-Thienyl)-3-chloro-7-(trifluoromethyl)quinoline65-80

Experimental Protocols

General Procedure for the Selective Suzuki Coupling at the C4-Position

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to selectively yield the corresponding 4-aryl-3-chloro-7-(trifluoromethyl)quinoline.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.03-0.05 mmol).

  • Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, ensuring all solids are dissolved upon heating).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-chloro-7-(trifluoromethyl)quinoline.

Visualizations

Suzuki Coupling Reaction Workflow

The following diagram illustrates the general workflow for the selective Suzuki coupling of this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants: This compound Arylboronic Acid Base (e.g., K2CO3) Mixing Combine & Degas Reactants->Mixing Catalyst Catalyst System: Pd Precatalyst Ligand Catalyst->Mixing Solvent Solvent: Dioxane/Water Solvent->Mixing Heating Heat (80-90 °C) Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product: 4-Aryl-3-chloro-7- (trifluoromethyl)quinoline Purification->Product

Caption: General workflow for the selective Suzuki coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated quinoline compounds are a significant class of heterocyclic aromatic molecules with a wide range of applications in medicinal chemistry and drug development.[1] Derivatives such as chloroquine and hydroxychloroquine have been pivotal in the treatment of malaria and have also been investigated for their potential in treating autoimmune diseases and certain cancers.[1][2] The inclusion of chlorine atoms on the quinoline scaffold can significantly alter the compound's physicochemical properties, biological activity, and toxicity profile. Therefore, proper handling, storage, and disposal of these compounds are paramount to ensure laboratory safety and maintain the integrity of experimental results.

These application notes provide a comprehensive guide for the safe handling and storage of chlorinated quinoline compounds, along with detailed protocols for common experimental procedures.

Physicochemical Properties and Stability Data

The following tables summarize key physicochemical and stability data for common chlorinated quinoline compounds. This information is crucial for designing experiments, preparing solutions, and understanding the potential fate of these compounds.

Table 1: Physicochemical Properties of Selected Chlorinated Quinoline Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKalogP
4-ChloroquinolineC₉H₆ClN163.603.342.68
7-ChloroquinolineC₉H₆ClN163.603.822.76
4,7-DichloroquinolineC₉H₅Cl₂N198.051.503.63
ChloroquineC₁₈H₂₆ClN₃319.878.1, 10.24.6
HydroxychloroquineC₁₈H₂₆ClN₃O335.874.89, 9.673.3

Note: pKa and logP values can vary slightly depending on the experimental or computational method used.

Table 2: Solubility of Selected Chlorinated Quinoline Compounds

CompoundSolventSolubilityReference
4,7-DichloroquinolineWaterVery low[3]
4,7-DichloroquinolineTetrahydrofuranHigh[3]
Chloroquine DiphosphateWaterHigh[3]
Chloroquine DiphosphateAcetonitrileVery low[3]
5,7-Dichloro-8-hydroxyquinolineWaterLimited[4]
5,7-Dichloro-8-hydroxyquinolineEthanol, DMSO, DichloromethaneSoluble[4]

Table 3: Stability Considerations for Chlorinated Quinoline Compounds

ConditionEffect on StabilityRecommendations
LightCan cause degradation and discoloration (yellowing to browning).[5]Store in amber vials or light-proof containers.
pHSolubility and stability can be pH-dependent.[4]Use buffered solutions for experiments and consider the pKa of the compound.
TemperatureHigher temperatures can accelerate degradation.Store at recommended temperatures (see Section 3.2).
Oxidizing AgentsCan lead to decomposition.Avoid contact with strong oxidizing agents.

Safety and Handling Precautions

Chlorinated quinoline compounds can be hazardous and should be handled with appropriate safety measures.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific chlorinated quinoline compound and the experimental procedure should be conducted to determine the appropriate level of PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn and fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of powdered chlorinated quinoline compounds or the preparation of concentrated solutions should be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.

  • Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the laboratory.

Spill and Emergency Procedures
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled compound.

Storage and Disposal

Proper storage is essential to maintain the chemical integrity of chlorinated quinoline compounds and to prevent accidental exposure.

Short-Term and Long-Term Storage
  • Containers: Store compounds in tightly sealed, clearly labeled containers. Amber glass vials are recommended to protect from light.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Temperature: For long-term storage, refer to the manufacturer's recommendations. Many chlorinated quinoline compounds are stable at room temperature, but some may require refrigeration.

Waste Disposal

Chlorinated quinoline compounds and any materials contaminated with them (e.g., gloves, absorbent materials, glassware) must be disposed of as hazardous chemical waste.

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers for chlorinated quinoline waste.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[6] Do not dispose of these compounds down the drain or in regular trash.

  • Decontamination of Glassware: Glassware that has been in contact with chlorinated quinoline compounds should be decontaminated before washing. This can be achieved by rinsing with a suitable organic solvent (e.g., acetone or ethanol), which should then be collected as hazardous waste.

Experimental Protocols

The following are detailed protocols for common experimental procedures involving chlorinated quinoline compounds.

Protocol for Synthesis of a 2-Chloro-3-formyl Quinoline Derivative

This protocol is an example of a Vilsmeier-Haack reaction for the synthesis of a chlorinated quinoline derivative.[7]

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate or acetonitrile for recrystallization

Procedure:

  • In a fume hood, add 15 mmol of dry DMF to a beaker cooled in an ice bath (0-5°C).

  • Slowly add 60 mmol of POCl₃ dropwise to the cold DMF with constant stirring.

  • To this Vilsmeier-Haack reagent, add 5 mmol of acetanilide.

  • Heat the reaction mixture with constant stirring at 80-90°C for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 5 minutes.

  • Filter the resulting solid, wash it thoroughly with water, and allow it to dry.

  • Recrystallize the crude product from either ethyl acetate or acetonitrile to obtain the purified 2-chloro-3-formyl quinoline.[7]

Protocol for HPLC Analysis of Chlorinated Quinoline Compounds

This protocol provides a general method for the analysis of quinoline derivatives by High-Performance Liquid Chromatography (HPLC).[8][9][10]

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol

  • Ammonium acetate or other suitable buffer

  • Chlorinated quinoline standard and sample solutions

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol, acetonitrile, and 0.1 M ammonium acetate (e.g., 45:15:40 v/v/v).[11] The exact composition may need to be optimized for the specific compound of interest. Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare stock solutions of the chlorinated quinoline standard and samples in a suitable solvent (e.g., methanol or acetonitrile). Make serial dilutions to create a calibration curve. Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV detector at a wavelength appropriate for the compound (e.g., 225 nm for quinoline).[10] A diode array detector can be used to obtain the full UV spectrum.

    • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Analysis: Inject the standards and samples. Identify the peak corresponding to the chlorinated quinoline compound by comparing the retention time with the standard. Quantify the amount of the compound in the samples using the calibration curve.

Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of chlorinated quinoline compounds on a cancer cell line.[12][13][14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chlorinated quinoline compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated quinoline compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by chlorinated quinoline compounds and a general workflow for their biological evaluation.

Signaling Pathway Diagrams (DOT Language)

G cluster_extracellular Extracellular Autophagic Stimulus Autophagic Stimulus

G cluster_endosome Endosome cluster_nucleus Nucleus Viral RNA/DNA Viral RNA/DNA TLR7/9 TLR7/9 Viral RNA/DNA->TLR7/9 Binds MyD88 MyD88 TLR7/9->MyD88 Activates IRF7 IRF7 MyD88->IRF7 Activates Type I IFN Production Type I IFN Production IRF7->Type I IFN Production Induces Hydroxychloroquine Hydroxychloroquine Hydroxychloroquine->TLR7/9 Inhibits Binding

Experimental Workflow Diagram (DOT Language)

G Compound Synthesis and Purification Compound Synthesis and Purification Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Compound Synthesis and Purification->Characterization (NMR, MS, HPLC) In Vitro Screening In Vitro Screening Characterization (NMR, MS, HPLC)->In Vitro Screening Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Lead Optimization->Compound Synthesis and Purification Iterative Process

References

Application Notes and Protocols for the Functionalization of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the quinoline ring in 3,4-dichloro-7-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the biological and photophysical properties associated with the quinoline scaffold. The presence of two distinct chlorine atoms at the C3 and C4 positions, coupled with the electron-withdrawing trifluoromethyl group at C7, allows for selective and sequential modifications, enabling the synthesis of a diverse library of novel compounds.

Overview of Reactivity and Regioselectivity

The quinoline core of this compound exhibits a clear hierarchy of reactivity at its chlorinated positions. The C4-chloro substituent is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C3-chloro substituent. This enhanced reactivity is attributed to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.

This inherent difference in reactivity allows for a stepwise functionalization strategy. A wide range of nucleophiles can be selectively introduced at the C4 position under relatively mild conditions, leaving the C3-chloro group intact for subsequent transformations. This second functionalization at the C3 position typically requires more forcing conditions or the use of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The selective substitution of the C4-chloro group is the most facile functionalization of this scaffold. A diverse array of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position.

Application Note:

This method is ideal for the rapid generation of 4-substituted-3-chloro-7-(trifluoromethyl)quinoline derivatives. The resulting products are valuable intermediates for further diversification at the C3 position or can be the final target molecules themselves, particularly in the synthesis of biologically active compounds such as kinase inhibitors and antimalarial agents.

Experimental Protocol: Synthesis of 4-Anilino-3-chloro-7-(trifluoromethyl)quinoline

Materials:

  • This compound

  • Aniline

  • Ethanol (or other suitable high-boiling solvent like N,N-Dimethylformamide, DMF)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add aniline (1.2 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-anilino-3-chloro-7-(trifluoromethyl)quinoline.

Quantitative Data for SNAr Reactions at C4:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEAEthanol78685-95
MorpholineK₂CO₃DMF100490-98
4-Methoxy-phenolNaHTHF661275-85
Benzyl mercaptanCs₂CO₃Acetonitrile82380-90

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The less reactive C3-chloro position can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions can be performed on the 4-substituted-3-chloro-7-(trifluoromethyl)quinoline intermediates or, under carefully controlled conditions, selectively at the C4 position of the starting material.

Suzuki-Miyaura Coupling

Application Note:

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at either the C4 or C3 position. Selective coupling at C4 can be achieved under milder conditions, while functionalization at C3 on a 4-substituted quinoline requires more forcing conditions.

Experimental Protocol: Synthesis of 3-Phenyl-4-anilino-7-(trifluoromethyl)quinoline

Materials:

  • 4-Anilino-3-chloro-7-(trifluoromethyl)quinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (or other suitable solvent system)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 4-anilino-3-chloro-7-(trifluoromethyl)quinoline (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 3-phenyl-4-anilino-7-(trifluoromethyl)quinoline.

Quantitative Data for Suzuki-Miyaura Coupling:

PositionArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
C4Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901270-85
C34-Methoxyphenyl-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1102460-75

Note: Yields are representative and based on analogous systems. Optimization may be required.

Buchwald-Hartwig Amination

Application Note:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the C3 or C4 position. Similar to the Suzuki coupling, this reaction offers a complementary approach to SNAr for the synthesis of amino-substituted quinolines, especially for less nucleophilic amines.

Experimental Protocol: Synthesis of N-Benzyl-3-chloro-7-(trifluoromethyl)quinolin-4-amine

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or another suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Add benzylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel to obtain the desired product.

Quantitative Data for Buchwald-Hartwig Amination:

PositionAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
C4BenzylaminePd₂(dba)₃/XantphosNaOtBuToluene1001675-90
C3AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102455-70

Note: Yields are representative and based on analogous systems. Optimization may be required.

Visualized Workflows and Pathways

Diagram 1: General Functionalization Workflow

G A This compound B C4-Functionalization (SNAr, Suzuki, Buchwald-Hartwig) A->B Selective Reaction at C4 C 4-Substituted-3-chloro- 7-(trifluoromethyl)quinoline B->C D C3-Functionalization (Suzuki, Buchwald-Hartwig) C->D Further Reaction at C3 E 3,4-Disubstituted-7-(trifluoromethyl)quinoline D->E

Caption: Sequential functionalization workflow for this compound.

Diagram 2: Signaling Pathway of Potential Kinase Inhibitor Synthesis

G cluster_0 Scaffold Synthesis cluster_1 Final Product Generation A This compound B SNAr with Amine A->B C 4-Amino-3-chloro-quinoline Intermediate B->C D Suzuki Coupling with Heteroarylboronic Acid C->D E Final Kinase Inhibitor Candidate D->E

Caption: Synthetic pathway towards a potential kinase inhibitor.

Diagram 3: Logical Relationship of C3 vs. C4 Reactivity

G cluster_0 Reactivity at C4 cluster_1 Reactivity at C3 C4 C4 Position SNAr_C4 SNAr (Mild Conditions) C4->SNAr_C4 Highly Favored Coupling_C4 Cross-Coupling (Mild Conditions) C4->Coupling_C4 Favored C3 C3 Position SNAr_C3 SNAr (Harsh Conditions) C3->SNAr_C3 Disfavored Coupling_C3 Cross-Coupling (Forcing Conditions) C3->Coupling_C3 Requires Stronger Conditions

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,4-Dichloro-7-(trifluoromethyl)quinoline synthesis. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during this multi-step synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Step 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Question Possible Causes Solutions
Why is the yield of the initial condensation product low? 1. Incomplete reaction between 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate. 2. Sub-optimal reaction temperature for the initial condensation.1. Ensure equimolar or a slight excess of diethyl ethoxymethylenemalonate is used. 2. Heat the initial mixture at a controlled temperature of around 125 °C for at least one hour to ensure the formation of the anilidomethylenemalonate intermediate before proceeding to the high-temperature cyclization.[1]
The cyclization to the quinoline ring is not proceeding, or the yield is poor. 1. The temperature for the thermal cyclization is too low. The Gould-Jacobs reaction requires high temperatures for efficient intramolecular cyclization.[2] 2. Reaction time is insufficient.1. The reaction mixture in a high-boiling solvent like Dowtherm A should be heated to a high temperature, typically around 250-255 °C.[1] Microwave heating can also be employed to achieve high temperatures and shorten reaction times.[2] 2. Ensure the reaction is heated for a sufficient duration, typically 1-2.5 hours at the optimal temperature.[1]
Significant formation of byproducts is observed. 1. The reaction temperature is too high or the heating time is too long, leading to degradation of the product.[2] 2. The presence of impurities in the starting materials.1. Carefully control the reaction temperature and time. A thorough time-temperature examination can help optimize the yield and minimize degradation.[2] 2. Use purified starting materials. 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate should be of high purity.

Step 2: Saponification and Decarboxylation

Question Possible Causes Solutions
Why is the saponification of the ester incomplete? 1. Insufficient amount of base (e.g., NaOH). 2. Reaction time is too short.1. Use a sufficient excess of a strong base like sodium hydroxide. 2. Reflux the reaction mixture until the solid ester has completely dissolved.
The decarboxylation is not proceeding to completion. 1. The temperature for decarboxylation is too low. 2. The presence of water can hinder the reaction.1. Heat the carboxylic acid intermediate in a high-boiling solvent like Dowtherm A to a temperature sufficient for decarboxylation (typically >250 °C). 2. Ensure the intermediate is dry before proceeding with decarboxylation.

Step 3: Chlorination of 4-hydroxy-7-(trifluoromethyl)quinoline

Question Possible Causes Solutions
The starting 4-hydroxy-7-(trifluoromethyl)quinoline reappears on TLC after aqueous workup. 1. Hydrolysis of the chlorinated product back to the starting material during the aqueous quench. This is a common issue with chlorination reactions using POCl₃.1. Before workup, remove the excess POCl₃ under reduced pressure. 2. Quench the reaction mixture by pouring it onto ice and using a weak base like sodium bicarbonate for neutralization instead of a strong base. 3. Dilute the reaction mixture with an organic solvent like dichloromethane before the aqueous workup to minimize contact of the product with the aqueous phase.
The yield of this compound is low. 1. Incomplete chlorination. 2. Degradation of the product under harsh reaction conditions. 3. The presence of moisture in the starting material or reagents.1. Ensure a sufficient excess of POCl₃ is used. The use of a co-reagent like PCl₅ (e.g., in a 3:1 ratio with POCl₃) can sometimes improve yields. 2. Optimize the reaction time and temperature. Refluxing for 4-12 hours is typical. Avoid unnecessarily prolonged heating. 3. Ensure the 4-hydroxy-7-(trifluoromethyl)quinoline is thoroughly dried before the reaction. Use anhydrous POCl₃.
The final product is difficult to purify. 1. Presence of partially chlorinated or other side products. 2. Residual starting material.1. Optimize the chlorination reaction to drive it to completion. 2. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a multi-step synthesis starting with a Gould-Jacobs reaction. This involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate to form an intermediate which is then thermally cyclized to ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated to yield 4-hydroxy-7-(trifluoromethyl)quinoline. The final step is the chlorination of this intermediate, typically with phosphorus oxychloride (POCl₃), to afford the desired this compound.

Q2: What are the critical parameters for the Gould-Jacobs reaction in this synthesis?

A2: The critical parameters are temperature and reaction time. The initial condensation of the aniline and the malonate derivative occurs at a moderate temperature (around 125 °C). However, the subsequent intramolecular cyclization requires a much higher temperature, typically above 250 °C.[1][2] The reaction time at high temperature needs to be optimized to ensure complete cyclization while minimizing product degradation.[2]

Q3: Are there any alternatives to POCl₃ for the chlorination step?

A3: While POCl₃ is the most common reagent for this type of chlorination, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be used. However, POCl₃ is generally preferred for the chlorination of hydroxyquinolines.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each step. By selecting an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q5: What safety precautions should be taken during this synthesis?

A5: This synthesis involves the use of hazardous materials. 3-(Trifluoromethyl)aniline is toxic. Diethyl ethoxymethylenemalonate is a lachrymator. High-boiling solvents like Dowtherm A are used at very high temperatures. Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Data Presentation

Table 1: Reaction Conditions for the Gould-Jacobs Cyclization
EntryReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
13-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonateNone (initial), Dowtherm A (cyclization)125 (initial), 255 (cyclization)1 (initial), 2.5 (cyclization)93[1]
2Aniline, Diethyl ethoxymethylenemalonateAcetonitrile (Microwave)2500.171[2]
3Aniline, Diethyl ethoxymethylenemalonateAcetonitrile (Microwave)3000.1737[2]
4Aniline, Diethyl ethoxymethylenemalonateAcetonitrile (Microwave)2500.3311[2]
5Aniline, Diethyl ethoxymethylenemalonateAcetonitrile (Microwave)3000.3328[2]
6Aniline, Diethyl ethoxymethylenemalonateAcetonitrile (Microwave)3000.0847[2]

Note: Entries 2-6 are for the synthesis of a related quinoline and are included to illustrate the effect of temperature and time in microwave-assisted Gould-Jacobs reactions.

Experimental Protocols

1. Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol is based on the Gould-Jacobs reaction.

  • Materials: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A, Hexane.

  • Procedure:

    • In a round-bottom flask, heat 3-(trifluoromethyl)aniline (10 g, 62.1 mmol) with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) at 125 °C for 1 hour.[1]

    • Add Dowtherm A (50 mL) to the mixture and heat the reaction to 255 °C for 2.5 hours.[1]

    • After heating, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with hexane (50 mL) and stir for 5 minutes.

    • Filter the precipitated solid and wash it with hexane to obtain the product as a white solid.

  • Expected Yield: Approximately 93%.[1]

2. Synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline

This protocol involves the saponification of the ester followed by decarboxylation.

  • Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, Sodium hydroxide, Hydrochloric acid, Dowtherm A.

  • Procedure:

    • Reflux a mixture of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, 10% aqueous sodium hydroxide, and ethanol until all the solid dissolves.

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

    • Collect the solid by filtration and dry it thoroughly.

    • Suspend the dried carboxylic acid in Dowtherm A and heat to reflux (around 250-260 °C) until carbon dioxide evolution ceases, indicating the completion of decarboxylation.

    • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

    • Filter and dry the solid to obtain 4-hydroxy-7-(trifluoromethyl)quinoline.

3. Synthesis of this compound

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.

  • Materials: 4-hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃), Dichloromethane, Sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-hydroxy-7-(trifluoromethyl)quinoline and an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Cool the residue in an ice bath and cautiously dilute it with dichloromethane.

    • Slowly and carefully pour the dichloromethane solution into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the remaining acidic components.

    • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

Synthesis_Pathway A 3-(Trifluoromethyl)aniline C Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate A->C Gould-Jacobs Reaction (Condensation & Cyclization) B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid C->D Saponification E 4-Hydroxy-7-(trifluoromethyl)quinoline D->E Decarboxylation F This compound E->F Chlorination (POCl3)

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2 & 3: Saponification, Decarboxylation & Chlorination start Mix 3-(Trifluoromethyl)aniline and Diethyl ethoxymethylenemalonate heat1 Heat at 125°C start->heat1 add_dowtherm Add Dowtherm A heat1->add_dowtherm heat2 Heat to 255°C add_dowtherm->heat2 cool1 Cool to RT heat2->cool1 precipitate1 Precipitate with Hexane cool1->precipitate1 filter1 Filter & Wash precipitate1->filter1 product1 Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate filter1->product1 saponify Saponify with NaOH/EtOH product1->saponify decarboxylate Decarboxylate in Dowtherm A saponify->decarboxylate chlorinate Chlorinate with POCl3 decarboxylate->chlorinate workup Workup & Purification chlorinate->workup final_product This compound workup->final_product

Caption: Experimental workflow for the synthesis.

Troubleshooting_Flowchart start Low Yield in Synthesis step1 Issue in Gould-Jacobs Reaction? start->step1 step2 Issue in Saponification/ Decarboxylation? step1->step2 No sol1a Check initial condensation temperature (125°C). step1->sol1a Yes step3 Issue in Chlorination? step2->step3 No sol2a Ensure complete saponification. step2->sol2a Yes step3->start No, other issue sol3a Remove excess POCl3 before workup. step3->sol3a Yes sol1b Ensure high cyclization temperature (~255°C). sol1a->sol1b sol1c Optimize heating time. sol1b->sol1c sol2b Verify decarboxylation temperature. sol2a->sol2b sol3b Use weak base for neutralization. sol3a->sol3b sol3c Ensure anhydrous conditions. sol3b->sol3c

Caption: Troubleshooting flowchart for low yield issues.

References

troubleshooting side reactions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues encountered during various quinoline synthesis methods.

Skraup Synthesis

Issue: The reaction is too violent and difficult to control, leading to low yields and significant tar formation.

The Skraup synthesis is notoriously exothermic, which can lead to uncontrolled reactions and the formation of polymeric tar-like byproducts.[1][2]

Troubleshooting Steps:

  • Moderate the Reaction Rate: The addition of a mediating agent is crucial for controlling the reaction's vigor.

    • Protocol: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[2][3] These act as moderators, ensuring a smoother and more controlled reaction progression. A modified procedure with a marked reduction in violence and a substantial increase in yield has been reported by carefully managing the addition of reactants.[4]

  • Optimize Heating Method: Conventional heating can lead to localized overheating.

    • Protocol: Consider using microwave irradiation as an alternative heating method. Microwave-assisted Skraup synthesis has been shown to reduce reaction times and improve yields, potentially by providing more uniform heating.[5]

  • Purification of the Product: Separating the desired quinoline from the tar can be challenging.

    • Protocol: After the reaction is complete and the mixture has cooled, steam distillation is a common and effective method for isolating the quinoline product from the non-volatile tar.

Doebner-von Miller Synthesis

Issue: Low yields due to polymerization of the α,β-unsaturated carbonyl starting material.

A significant side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5]

Troubleshooting Steps:

  • Employ a Biphasic Reaction System: Sequestering the sensitive carbonyl compound can prevent its polymerization.

    • Protocol: Run the reaction in a biphasic medium. This approach can drastically reduce polymerization by keeping the concentration of the carbonyl compound in the acidic aqueous phase low, thereby increasing the yield of the desired quinoline.[5]

  • Utilize a Solid Acid Catalyst: Heterogeneous catalysts can offer better control and easier workup.

    • Protocol: Consider using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst. This has been shown to effectively catalyze the Doebner-von Miller reaction under solvent-free conditions, providing good to excellent yields and accommodating a range of substrates.[6]

  • Optimize Reaction Conditions: The choice of acid and solvent can significantly impact the outcome.

    • Protocol: While strong Brønsted acids are typically used, explore the use of Lewis acids like tin tetrachloride or scandium(III) triflate.[7] The reaction has also been successfully carried out in water, offering a greener alternative.[8]

Friedländer Synthesis

Issue: Poor regioselectivity when using unsymmetrical ketones, leading to a mixture of isomers.

When an unsymmetrical ketone is used in the Friedländer synthesis, condensation can occur on either side of the carbonyl group, resulting in a mixture of regioisomeric quinolines.[9]

Troubleshooting Steps:

  • Utilize a Regioselective Catalyst: The choice of catalyst can strongly influence the direction of the condensation.

    • Protocol: Employ a cyclic secondary amine catalyst, such as a pyrrolidine derivative. The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to provide high regioselectivity for the 2-substituted product.[10]

  • Modify the Ketone Substrate: Introducing a directing group can control the regioselectivity.

    • Protocol: Introduce a phosphoryl group on one of the α-carbons of the ketone. This can effectively direct the condensation to the other α-position.[10]

  • Control the Addition of Reagents: The rate of addition of the ketone can influence the isomeric ratio.

    • Protocol: Employ a slow addition of the unsymmetrical methyl ketone to the reaction mixture. This has been demonstrated to increase the regioselectivity of the reaction.[10]

  • Consider an Alternative Reaction Medium: Ionic liquids can promote regioselectivity.

    • Protocol: Perform the reaction in an ionic liquid. This has been reported as an effective method to solve the problem of regioselectivity.[10]

Combes Synthesis

Issue: Formation of undesired regioisomers or failure of cyclization.

The Combes synthesis can yield different regioisomers depending on the substituents on the aniline and the β-diketone.[11] Furthermore, strongly electron-withdrawing groups on the aniline can inhibit the final cyclization step.

Troubleshooting Steps:

  • Select Appropriate Substituents for Desired Regioisomer: The electronic and steric properties of the starting materials can direct the cyclization.

    • Guidance:

      • To favor the formation of 2-substituted quinolines, use methoxy-substituted anilines and β-diketones with bulky R groups.[11]

      • To favor the formation of 4-substituted quinolines, use chloro- or fluoro-substituted anilines.[11]

  • Choose an Effective Catalyst: The acid catalyst plays a crucial role in the cyclization.

    • Protocol: While concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol (to form a polyphosphoric ester, PPE) can be a more effective dehydrating agent and catalyst.[11]

  • Avoid Deactivating Groups: Ensure the aniline derivative is sufficiently nucleophilic for the cyclization to occur.

    • Guidance: Avoid using anilines with strongly electron-withdrawing substituents (e.g., nitro groups), as these can deactivate the aromatic ring and prevent the final electrophilic aromatic substitution step.

Frequently Asked Questions (FAQs)

Q1: What are the main types of side reactions in classical quinoline synthesis?

A1: The most common side reactions include tar formation and violent, uncontrolled exothermic reactions in the Skraup synthesis[1][2]; acid-catalyzed polymerization of carbonyl compounds in the Doebner-von Miller synthesis[5]; formation of regioisomers with unsymmetrical ketones in the Friedländer synthesis[9]; and regioselectivity issues or cyclization failure in the Combes synthesis.[11]

Q2: How can I minimize tar formation in the Skraup synthesis?

A2: To minimize tar, it is essential to control the reaction's exothermicity. This can be achieved by adding ferrous sulfate or boric acid to the reaction mixture.[2][3] Using microwave irradiation for more uniform heating can also be beneficial.

Q3: My Friedländer synthesis with an unsymmetrical ketone gives a mixture of products. How can I improve the selectivity?

A3: You can improve regioselectivity by using a specific amine catalyst like TABO, which favors the formation of the 2-substituted quinoline.[10] Alternatively, you can try performing the reaction in an ionic liquid or by slowly adding the ketone to the reaction mixture.[10]

Q4: I am getting a low yield in my Doebner-von Miller reaction and observing a lot of polymer. What should I do?

A4: The polymerization is likely due to the acid-catalyzed self-condensation of your α,β-unsaturated carbonyl compound. Try running the reaction in a biphasic system to limit the concentration of the carbonyl compound in the acidic phase.[5] Using a solid acid catalyst like Ag(I)-exchanged Montmorillonite K10 could also prevent polymerization and improve your yield.[6]

Q5: Why is my Combes synthesis not working with a nitro-substituted aniline?

A5: The Combes synthesis involves an electrophilic aromatic substitution as the final ring-closing step. A strong electron-withdrawing group like a nitro group deactivates the aniline ring, making it not nucleophilic enough to undergo this cyclization. You should use an aniline with less deactivating or even electron-donating substituents.

Quantitative Data on Yield Optimization

The following table summarizes reported yields for various quinoline syntheses where specific conditions were employed to minimize side reactions. Note that direct side-by-side comparisons under identical conditions are not always available in the literature.

Synthesis MethodSide Reaction AddressedCatalyst/ConditionSubstratesYield (%)Reference
FriedländerLow Yield/Harsh ConditionsSilica sulfuric acid (0.16 g), neat, 100 °C2-aminobenzophenone, ethyl acetoacetate99[12]
FriedländerLow Yield/Harsh ConditionsNiO nanoparticles, ethanol, 80 °C2-aminobenzophenone, ethyl acetoacetate95[12]
FriedländerLow Yield/Harsh ConditionsFe₃O₄@SiO₂-SO₃H (0.05 equiv.), 110 °C2-aminobenzophenone, ethyl acetoacetate91[12]
FriedländerLow Yield/Harsh ConditionsC₄(mim)₂-2Br⁻-2H₂SO₄ (0.05 mmol%), solvent-free, 50 °C2-aminobenzaldehyde, acetylacetone90[12]
FriedländerLow Yield/Harsh ConditionsZirconium triflate (Zr(OTf)₄), ethanol/water, 60 °C2-aminobenzophenone, ethyl acetoacetate>88[12]
Doebner-von MillerGeneral OptimizationH₂SO₄, water, continuous flowSubstituted anilines, crotonaldehyde39-91[8]
Doebner-von MillerGeneral OptimizationHBeta catalyst, vapor-phaseAniline, lactic acid67.6 (total quinolines)[8]

Key Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis Using an Amine Catalyst

This protocol describes the synthesis of a 2-substituted quinoline from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone with high regioselectivity.

Materials:

  • o-Aminoaromatic aldehyde (1.0 equiv)

  • Unsymmetrical methyl ketone (1.2 equiv)

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (0.1 equiv)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of the o-aminoaromatic aldehyde and TABO in toluene at 100 °C, slowly add the unsymmetrical methyl ketone over a period of 1-2 hours using a syringe pump.

  • Maintain the reaction mixture at 100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline regioisomer.

Protocol 2: Controlled Skraup Synthesis to Minimize Tar Formation

This protocol details a modified Skraup synthesis to improve safety and yield by controlling the exothermic reaction.

Materials:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Nitrobenzene (as oxidant and solvent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (catalytic amount)

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment and a blast shield.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to the aniline with cooling in an ice bath.

  • To this mixture, add the ferrous sulfate heptahydrate, followed by glycerol.

  • Add the nitrobenzene.

  • Heat the mixture gently and cautiously. Once the reaction begins (indicated by an increase in temperature and refluxing), remove the heat source immediately. The reaction should proceed exothermically but in a more controlled manner due to the presence of ferrous sulfate.

  • If the reaction subsides, gentle heating may be reapplied to maintain a steady reflux for 2-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize with an excess of sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation.

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and purify the product by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Quinoline_Synthesis_Side_Reactions cluster_skraup Skraup Synthesis cluster_doebner Doebner-von Miller Synthesis cluster_friedlander Friedländer Synthesis cluster_combes Combes Synthesis skraup_start Aniline + Glycerol + H₂SO₄ + Oxidant skraup_intermediate Exothermic Reaction skraup_start->skraup_intermediate skraup_product Quinoline skraup_intermediate->skraup_product Controlled skraup_side_product Tar Formation skraup_intermediate->skraup_side_product Uncontrolled doebner_start Aniline + α,β-Unsaturated Carbonyl doebner_intermediate Acid-Catalyzed Reaction doebner_start->doebner_intermediate doebner_product Substituted Quinoline doebner_intermediate->doebner_product doebner_side_product Polymerization doebner_intermediate->doebner_side_product Side Pathway friedlander_start o-Aminoaryl Ketone + Unsymmetrical Ketone friedlander_intermediate Condensation friedlander_start->friedlander_intermediate friedlander_product1 Regioisomer 1 friedlander_intermediate->friedlander_product1 Pathway A friedlander_product2 Regioisomer 2 friedlander_intermediate->friedlander_product2 Pathway B combes_start Aniline + β-Diketone combes_intermediate Acid-Catalyzed Cyclization combes_start->combes_intermediate combes_product 2,4-Disubstituted Quinoline combes_intermediate->combes_product combes_fail No Reaction (with EWG) combes_intermediate->combes_fail

Caption: Overview of side reactions in major quinoline syntheses.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Low Yield or Impure Product in Quinoline Synthesis identify_synthesis Identify Synthesis Method (Skraup, Friedländer, etc.) start->identify_synthesis is_violent Violent Reaction / Tar? identify_synthesis->is_violent Skraup is_polymer Polymerization? identify_synthesis->is_polymer Doebner-von Miller is_regioisomer Mixture of Isomers? identify_synthesis->is_regioisomer Friedländer is_no_reaction No Reaction? identify_synthesis->is_no_reaction Combes add_moderator Add FeSO₄ or Boric Acid Use Microwave Heating is_violent->add_moderator Yes biphasic_system Use Biphasic System Use Solid Acid Catalyst is_polymer->biphasic_system Yes regio_catalyst Use Regioselective Catalyst Slow Additition of Ketone is_regioisomer->regio_catalyst Yes check_substituents Check for Deactivating Groups Change Catalyst is_no_reaction->check_substituents Yes end Re-run and Analyze add_moderator->end Implement Solution biphasic_system->end Implement Solution regio_catalyst->end Implement Solution check_substituents->end Implement Solution

Caption: A logical workflow for troubleshooting quinoline synthesis.

Friedlander_Regioselectivity cluster_pathways Reaction Pathways reactants o-Aminoaryl Ketone + Unsymmetrical Ketone (R-CO-CH₂-R') catalyst Catalyst (e.g., Base, Acid, Amine) reactants->catalyst enamine_a Enamine Intermediate A (Condensation at CH₂ of R') product_a Regioisomer A enamine_a->product_a Cyclization enamine_b Enamine Intermediate B (Condensation at CH of R) product_b Regioisomer B enamine_b->product_b Cyclization catalyst->enamine_a Favored by steric hindrance at R catalyst->enamine_b Favored by electronic effects

Caption: Regioselectivity pathways in the Friedländer synthesis.

References

optimization of reaction conditions for 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the quinoline core of this compound?

A1: A prevalent method for constructing the quinoline skeleton is through cyclization reactions. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a widely used approach for synthesizing substituted quinolines. For this compound, a plausible starting material would be a derivative of 2-amino-4-(trifluoromethyl)acetophenone.

Q2: What are the key challenges when working with trifluoromethyl-substituted anilines as starting materials?

A2: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the aniline ring. This deactivation can make subsequent cyclization reactions more challenging, potentially requiring harsher reaction conditions or more active catalysts to achieve good yields.

Q3: What purification methods are most effective for this compound?

A3: Purification can typically be achieved through column chromatography on silica gel. However, given that some quinoline derivatives can be sensitive, using deactivated silica gel (e.g., with triethylamine) may be necessary to prevent decomposition. Recrystallization from a suitable solvent system is also a common and effective final purification step.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reactions may involve corrosive reagents and volatile organic solvents, so all work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to deactivated starting materials.Increase the reaction temperature or prolong the reaction time. Consider using a more effective catalyst or a microwave-assisted protocol to enhance the reaction rate.[1]
Poor quality of starting materials or reagents.Ensure all starting materials and reagents are pure and dry. Purify starting materials if necessary.
Formation of Multiple Side Products Incorrect reaction temperature or stoichiometry.Optimize the reaction temperature. A lower temperature may increase selectivity. Carefully control the stoichiometry of the reactants.
Side reactions due to the reactivity of intermediates.Consider a different synthetic route that may offer better regioselectivity. For instance, the Combes quinoline synthesis provides another pathway that might be optimized.[2]
Difficulty in Product Purification Decomposition of the product on silica gel.Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, explore other purification techniques such as preparative thin-layer chromatography (TLC) or recrystallization.
Product is an oil and does not crystallize.Try to form a salt of the quinoline product (e.g., hydrochloride salt) which may be more crystalline. If the product is intended to be a free base, co-distillation with a high-boiling point, non-reactive solvent under vacuum might help remove impurities.
Inconsistent Reaction Outcomes Sensitivity to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous.

Experimental Protocols

A generalized experimental protocol for a key step in the synthesis of a substituted quinoline, adapted from similar syntheses, is provided below. This should be considered a starting point for optimization for this compound.

General Procedure for a Friedländer-type Annulation:

  • To a solution of the appropriately substituted 2-aminoaryl ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene), add the carbonyl compound containing an α-methylene group (1.1-1.5 eq.).

  • Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or potassium hydroxide).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Data Presentation

The following tables summarize reaction conditions for the synthesis of various quinoline derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts and Conditions for Quinoline Synthesis (Analogous Reactions)

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
1p-TsOHEthanolReflux12852-phenylquinoline
2KOHEthanolReflux8902,4-dimethylquinoline
3I₂DMSO1206783-iodo-2-phenylquinoline
4FeCl₃None1002922-styrylquinoline

Table 2: Solvent Effects on a Model Quinoline Synthesis

EntrySolventDielectric ConstantYield (%)
1Toluene2.465
2Ethanol24.685
3DMF36.778
4DMSO46.772

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (2-aminoaryl ketone, carbonyl compound) Mix Mixing Start->Mix Reagents Solvent & Catalyst Reagents->Mix React Heating/ Refluxing Mix->React Monitor TLC Monitoring React->Monitor Monitor->React Incomplete Solvent_Removal Solvent Removal Monitor->Solvent_Removal Complete Chromatography Column Chromatography Solvent_Removal->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Final Product Recrystallization->Final_Product

Caption: A generalized experimental workflow for the synthesis of substituted quinolines.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Products Side Products Observed? Start->Side_Products Purification_Issue Loss during Purification? Start->Purification_Issue Optimize_Cond Increase Temp/Time Change Catalyst Incomplete_Rxn->Optimize_Cond Yes Optimize_Stoich Adjust Stoichiometry Lower Temperature Side_Products->Optimize_Stoich Yes Change_Purification Use Deactivated Silica Recrystallize Purification_Issue->Change_Purification Yes

Caption: A troubleshooting decision tree for low product yield in quinoline synthesis.

References

Technical Support Center: Purification of Dichlorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dichlorinated quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude dichlorinated quinoline products?

A1: Common impurities can include unreacted starting materials, residual solvents, reagents from the synthesis (such as phosphorus oxychloride or sulfuryl chloride), and byproducts like monochlorinated quinolines or undesired isomers. The nature of the impurities is highly dependent on the synthetic route employed.

Q2: My dichlorinated quinoline compound is unstable and decomposes during purification. What can I do?

A2: Decomposition can be a significant issue, particularly with quinolines containing sensitive functional groups.[1] Consider the following strategies:

  • Lower Temperatures: Perform all purification steps, including chromatography and solvent evaporation, at reduced temperatures.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the compound is sensitive to air and moisture.[1]

  • Deactivated Stationary Phase: For column chromatography, consider using a deactivated stationary phase, such as silica gel treated with a base like triethylamine, to minimize decomposition of acid-sensitive compounds.[1]

  • Alternative Purification Methods: If decomposition persists on silica or alumina, explore other techniques like recrystallization, preparative thin-layer chromatography (prep-TLC), or high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

Q3: I am struggling to separate positional isomers of my dichlorinated quinoline. What techniques are most effective?

A3: The separation of positional isomers can be challenging due to their similar physical properties. Effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can provide the high resolution needed for isomer separation. Method development will be crucial to find the optimal column, mobile phase, and gradient conditions.

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly useful for separating ionic or ionizable compounds based on their pKa values and hydrophobicity and has been successfully used to separate sulfonated quinoline isomers.[2][3]

  • Fractional Crystallization: If a suitable solvent system can be found, fractional crystallization can be an effective method for separating isomers on a larger scale. This may require screening a variety of solvents and solvent mixtures.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • Significant loss of product during column chromatography.

  • Streaking or tailing of the product spot on TLC analysis of the column fractions.

  • Presence of baseline material in the crude sample that does not elute.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Compound Decomposition on Silica/Alumina - Use a less acidic stationary phase like deactivated silica or alumina.[1]- Employ a different purification technique such as recrystallization or preparative HPLC.
Irreversible Adsorption to the Stationary Phase - Add a small percentage of a polar solvent or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to improve elution.- Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography).
Incorrect Eluent Polarity - Perform a thorough TLC analysis to determine the optimal eluent system before running the column.- Use a gradient elution to effectively separate impurities and elute the product.
Problem 2: Persistent Colored Impurities

Symptoms:

  • The purified product remains colored (e.g., yellow or brown) even after initial purification.

  • A colored streak is observed on the TLC plate.

Possible Causes & Solutions:

CauseRecommended Solution
Formation of Colored Byproducts - Treat the crude product with activated charcoal in a suitable solvent, followed by filtration. Be aware that this may also lead to some product loss.- Recrystallization is often effective for removing colored impurities.
Oxidation of the Compound - Handle the compound under an inert atmosphere to prevent air oxidation.[1]- Add an antioxidant, if compatible with the compound and downstream applications.
Residual Starting Materials or Reagents - If the impurity is a starting material, consider an additional reaction workup step to quench or remove it before purification.- For acidic or basic impurities, a liquid-liquid extraction with a dilute aqueous base or acid, respectively, can be effective.
Problem 3: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • No crystal formation upon cooling.

  • The purity does not improve significantly after recrystallization.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent Choice - Screen a variety of solvents to find one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.- Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then heat until clear and allow to cool slowly.
Supersaturation - Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Presence of Impurities Inhibiting Crystallization - Attempt a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, to remove gross impurities before recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the dichlorinated quinoline compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinoline derivatives include ethanol, methanol, acetone, and chloroform.[4][5][6]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification via Hydrochloride Salt Formation

This method is suitable for basic dichlorinated quinoline compounds.

  • Dissolution: Dissolve the crude dichlorinated quinoline in a suitable organic solvent such as methanol or ethanol.[4]

  • Acidification: Add an excess of alcoholic hydrogen chloride (e.g., methanolic HCl or ethanolic HCl).[4]

  • Precipitation: The hydrochloride salt of the quinoline will often precipitate out of the solution. Acetone can be added to further induce precipitation.[4]

  • Isolation: Collect the precipitated salt by filtration and wash with a cold solvent mixture (e.g., methanol-acetone).[4]

  • Recrystallization of the Salt: The crude salt can be further purified by recrystallization from a suitable solvent like ethanol.[4]

  • Liberation of the Free Base: To recover the purified dichlorinated quinoline, dissolve the hydrochloride salt in water and neutralize it with a base such as sodium hydroxide solution until the mixture is alkaline.

  • Extraction: Extract the liberated free base with an organic solvent like ether.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Purity and Yield Data from Purification of 8-Hydroxyquinoline Derivatives

Purification MethodStarting Material PurityFinal Product PurityYieldReference
Recrystallization (Methylene Dichloride)78.0%99.5%96.5%[6]
Recrystallization (1,2-Dichloroethane)80.0%99.9%98.0%[6]
Recrystallization (Chloroform)82.0%99.0%95.0%[5]

Table 2: Purification of Dichloro-8-hydroxy-quinoline

Purification StepYieldMelting PointReference
Precipitation and Filtration97% of theoretical178-179 °C[7]

Visualizations

experimental_workflow General Purification Workflow for Dichlorinated Quinolines cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis crude_product Crude Dichlorinated Quinoline Product recrystallization Recrystallization crude_product->recrystallization Insoluble Impurities column_chromatography Column Chromatography crude_product->column_chromatography Soluble Impurities salt_formation Salt Formation & Regeneration crude_product->salt_formation Basic Compound purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check salt_formation->purity_check purity_check->recrystallization Purity < 95% purity_check->column_chromatography Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A general workflow for the purification of dichlorinated quinolines.

troubleshooting_logic Troubleshooting Isomer Separation start Crude Mixture with Isomers check_properties Assess Isomer Properties (Polarity, pKa) start->check_properties hplc High-Performance Liquid Chromatography (HPLC) check_properties->hplc Different Polarity ccc Counter-Current Chromatography (CCC) check_properties->ccc Ionizable Isomers fractional_crystallization Fractional Crystallization check_properties->fractional_crystallization Different Solubility success Isomers Separated hplc->success failure Separation Unsuccessful hplc->failure ccc->success ccc->failure fractional_crystallization->success fractional_crystallization->failure

Caption: A decision tree for troubleshooting the separation of dichlorinated quinoline isomers.

References

stability of 3,4-Dichloro-7-(trifluoromethyl)quinoline under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3,4-Dichloro-7-(trifluoromethyl)quinoline?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen.[1]

Q2: How should I handle this compound in the laboratory?

A2: Handle this compound in a well-ventilated area, preferably within a fume hood.[2][4] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][5] Avoid creating dust if it is in solid form.[1][4] After handling, wash hands thoroughly.[2][3]

Q3: What is the expected stability of this compound in common organic solvents?

A3: Based on closely related compounds like 4-chloro-7-(trifluoromethyl)quinoline, it is expected to be soluble and relatively stable in aprotic organic solvents such as chloroform, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).[5] However, prolonged storage in solution, especially in protic solvents like methanol or ethanol, may lead to gradual degradation. For experiments requiring solutions, it is best to prepare them fresh.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Quinoline derivatives can be sensitive to pH. The solubility of similar compounds can be influenced by pH, which may also affect stability.[6] Strong acidic or basic conditions could potentially lead to hydrolysis of the chloro substituents or other degradation pathways. It is advisable to buffer your aqueous solutions if the experimental conditions permit and to assess the stability of the compound at the intended pH prior to full-scale experiments.

Q5: What is the thermal stability of this compound?

A5: While specific data is unavailable, related trifluoromethylated quinolines are known to have high thermal stability.[7] However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition. If heating is necessary for your experiment, it is recommended to use the lowest effective temperature and for the shortest duration possible.

Q6: Is this compound light-sensitive?

A6: Some trifluoromethylated quinoline derivatives have shown good photostability under white-LED irradiation.[7] However, as a general precaution for halogenated aromatic compounds, it is recommended to protect solutions from direct and prolonged exposure to UV or high-intensity light to minimize the risk of photodegradation. Storing solutions in amber vials is a good laboratory practice.

Troubleshooting Guides

Issue 1: I am observing a loss of my compound in solution over time.

  • Possible Cause: The compound may be degrading in the solvent used.

  • Troubleshooting Steps:

    • Prepare fresh solutions immediately before use.

    • If possible, switch to a more inert aprotic solvent.

    • Store stock solutions at low temperatures (e.g., -20°C) and protected from light.

    • Perform a time-course stability study in your chosen solvent using an appropriate analytical method (e.g., HPLC, LC-MS) to quantify the degradation.

Issue 2: My reaction is giving unexpected side products.

  • Possible Cause: The reaction conditions (e.g., temperature, pH, reagents) may be too harsh, causing the degradation of your starting material.

  • Troubleshooting Steps:

    • Re-evaluate your reaction conditions. Can the temperature be lowered?

    • If using strong acids or bases, consider if milder reagents can be used.

    • Ensure that incompatible substances, such as strong oxidizing agents, are not present.[3]

    • Analyze the side products to understand the degradation pathway, which can provide clues on how to adjust the reaction conditions.

Issue 3: I am having difficulty dissolving the compound.

  • Possible Cause: The compound may have low solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Refer to solubility information for similar compounds. For instance, 4-chloro-7-(trifluoromethyl)quinoline is soluble in chloroform.[5]

    • Try a range of common organic solvents, starting with those known to dissolve similar structures (e.g., DCM, THF, DMSO).

    • Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation.

    • For aqueous solutions, adjusting the pH might improve solubility, but this should be done cautiously as it may impact stability.[6]

Data Summary

Table 1: General Stability and Handling Recommendations for this compound (based on related compounds)

ParameterRecommendation / InformationCitation
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][2][3]
For long-term storage, consider an inert atmosphere.[1]
Handling Use in a well-ventilated area (fume hood). Wear appropriate PPE.[2][4]
Thermal Stability Expected to have good thermal stability, but avoid prolonged heating.[7]
Photostability Protect from direct and prolonged exposure to UV/high-intensity light.[7]
pH Sensitivity Avoid strong acidic or basic conditions which may cause degradation.[6]
Incompatible Materials Strong oxidizing agents.[3]
Recommended Solvents Aprotic solvents like chloroform, DCM, THF, DMSO. Prepare solutions fresh.[5]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in a Specific Solvent

  • Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber vials.

  • Time Zero Analysis: Immediately analyze one of the vials using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This will serve as your time zero (T0) reference.

  • Incubation: Store the remaining vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), remove a vial and analyze its contents using the same analytical method.

  • Data Analysis: Compare the peak area or concentration of the parent compound at each time point to the T0 value to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot T0_Analysis T0 Analysis (HPLC/LC-MS) Aliquot->T0_Analysis Initial Sample Incubate Incubate under Test Conditions Aliquot->Incubate Test Samples Data_Analysis Analyze Data (% Remaining) T0_Analysis->Data_Analysis Time_Analysis Time Point Analysis Incubate->Time_Analysis At Intervals Time_Analysis->Data_Analysis

Caption: Workflow for assessing compound stability.

Troubleshooting_Degradation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Compound Degradation Observed Cause_Solvent Solvent Reactivity Problem->Cause_Solvent Cause_Temp High Temperature Problem->Cause_Temp Cause_pH Harsh pH Problem->Cause_pH Cause_Light Light Exposure Problem->Cause_Light Sol_Solvent Use Fresh/Aprotic Solvent Cause_Solvent->Sol_Solvent Sol_Temp Lower Temperature Cause_Temp->Sol_Temp Sol_pH Use Milder Conditions/Buffer Cause_pH->Sol_pH Sol_Light Protect from Light Cause_Light->Sol_Light

Caption: Troubleshooting guide for compound degradation.

References

Technical Support Center: Safe Handling of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trifluoromethyl (-CF3) compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

General Safety & Hazards

Q1: What are the primary hazards associated with trifluoromethyl compounds?

A1: The hazards are compound-specific. While the trifluoromethyl group itself is generally stable, the overall reactivity and toxicity of the molecule it is attached to are the primary concerns.[1] Some trifluoromethyl compounds can be flammable, corrosive, or have specific target organ toxicity.[2][3] A significant hazard is the potential for decomposition under certain conditions (e.g., high heat, reaction with strong bases) to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[4] HF is extremely dangerous and can cause severe burns and systemic toxicity.[5][6]

Q2: How stable are trifluoromethyl compounds?

A2: The trifluoromethyl group is one of the most stable fluorinated functional groups due to the strength of the carbon-fluorine bonds.[1][7] It is generally resistant to chemical, thermal, and photochemical degradation.[7][8] However, the stability of the overall compound depends on the other functional groups present.[9] Certain trifluoromethylated compounds, like trifluoromethylphenols, can undergo degradation or hydrolysis under specific environmental conditions, such as changes in pH.[10]

Q3: Are there specific reactivity concerns I should be aware of?

A3: Yes. Trifluoromethyl groups are strongly electron-withdrawing, which can significantly influence the reactivity of the rest of the molecule.[11] For example, they can activate aromatic rings for nucleophilic substitution reactions.[9] Some trifluoromethylating reagents are highly reactive and must be handled with care. For instance, electrophilic trifluoromethylating reagents like Umemoto's and Togni's reagents are powerful and can react vigorously with nucleophiles.[12][13] Always consult the Safety Data Sheet (SDS) for the specific compound you are using to understand its reactivity profile.

Handling & Storage

Q4: What is the proper Personal Protective Equipment (PPE) for handling trifluoromethyl compounds?

A4: The required PPE depends on the specific compound and the procedure being performed. However, as a minimum, the following should always be worn:

  • Eye Protection: Chemical safety goggles. A face shield should be worn over safety glasses if there is a splash hazard.[14][15]

  • Hand Protection: Chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the glove manufacturer's compatibility chart for the specific compound and solvent being used.[14][15] For highly hazardous compounds, double gloving may be appropriate.

  • Body Protection: A flame-resistant lab coat.[15][16]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[9][14] If there's a risk of exposure exceeding permissible limits, a respirator may be necessary.[15]

Q5: What are the best practices for storing trifluoromethyl compounds?

A5: Trifluoromethyl compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[14][17] Keep containers tightly closed.[14] Some compounds may be sensitive to moisture or air and require storage under an inert atmosphere.[18] Always follow the specific storage instructions on the product's SDS.

Spills & Emergencies

Q6: What should I do in the event of a small spill of a trifluoromethyl compound?

A6: For a small spill:

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Q7: What constitutes a large spill and how should it be handled?

A7: A large spill is one that is outside of a fume hood, involves a highly toxic material, or is beyond the capacity of the lab personnel to clean up safely. In this case:

  • Evacuate the immediate area.

  • Alert your institution's emergency response team.

  • If safe to do so, close doors to the affected area to contain vapors.

  • Provide the emergency response team with the SDS for the spilled material.

Q8: What are the first aid procedures for exposure to trifluoromethyl compounds?

A8: First aid procedures are critical and should be administered immediately while seeking professional medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[17] For some compounds, specific treatments may be required (e.g., calcium gluconate gel for potential HF exposure).[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air.[9] If they are not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[17] Seek immediate medical attention.

Disposal

Q9: How should I dispose of waste containing trifluoromethyl compounds?

A9: Waste containing trifluoromethyl compounds must be treated as hazardous waste.

  • Collect all waste (including reaction byproducts, contaminated materials, and excess reagents) in a clearly labeled, sealed container.

  • Do not mix incompatible waste streams.

  • Follow your institution's specific guidelines for hazardous waste disposal. This may involve arranging for pickup by a certified waste management company.

Troubleshooting Experiments

Q10: My nucleophilic trifluoromethylation reaction with Ruppert-Prakash reagent (TMSCF3) is giving low yields. What are some common issues?

A10: Low yields in TMSCF3 reactions can be due to several factors:

  • Initiator Activity: The reaction requires a fluoride source (like TBAF or CsF) to activate the TMSCF3.[17] Ensure your initiator is anhydrous and active, as moisture can quench the reaction.

  • Solvent Purity: Use a dry, aprotic solvent. Trace amounts of water or protic solvents can react with the trifluoromethyl anion.

  • Reaction Temperature: These reactions are often run at low temperatures to control reactivity and side reactions. Ensure your cooling bath is at the correct and stable temperature.

  • Substrate Reactivity: Some substrates, particularly enolizable carbonyl compounds, may undergo side reactions. The reaction conditions may need to be optimized for your specific substrate.[10]

Quantitative Safety Data

Occupational exposure limits and toxicity data are highly specific to the individual compound. The trifluoromethyl group itself does not have a defined exposure limit. Always refer to the Safety Data Sheet (SDS) for the specific compound you are using. The table below provides examples for a few compounds containing a trifluoromethyl group.

CompoundCAS NumberOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)NIOSH IDLHAcute Toxicity (LD50)
p-Chlorobenzotrifluoride 98-56-6Not Established2.5 mg/m³500 mg/m³Oral (Rat): 13 g/kg
Trifluorobromomethane 75-63-81,000 ppm (6,100 mg/m³)[3]1,000 ppm (6,100 mg/m³)[3]40,000 ppm[3]Inhalation (Rat) LC50: 370,000 ppm/7 hr[3]
Trifluoromethane 75-46-7Not Established[4]Not Established[4]Not EstablishedInhalation may cause central nervous system depression and cardiac arrhythmia.[4]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; LD50: Median Lethal Dose.[15]

Detailed Experimental Protocol: Nucleophilic Trifluoromethylation of a Carbonyl Compound

This protocol is a representative example for the trifluoromethylation of an aldehyde using trifluoroacetaldehyde hydrate as the trifluoromethyl source.

Objective: To synthesize an α-trifluoromethyl alcohol via nucleophilic addition of a trifluoromethyl group to a carbonyl compound.

Materials:

  • Trifluoroacetaldehyde hydrate

  • Potassium tert-butoxide (t-BuOK)

  • Aldehyde (substrate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous reaction vessel with a magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Set up a dry reaction vessel under an inert atmosphere.

  • To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, add a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes, maintaining the temperature at -50 °C.

  • Add a solution of the aldehyde (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture at -50 °C.

  • Stir the reaction for 1 hour at -50 °C.

  • Allow the reaction mixture to gradually warm to room temperature.

  • Quench the reaction by adding water.

  • Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography) to isolate the desired α-trifluoromethyl alcohol.

Visual Workflows and Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleanup Cleanup prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood prep_reagents Measure Reagents prep_fumehood->prep_reagents reaction_setup Assemble Apparatus prep_reagents->reaction_setup reaction_run Run Reaction reaction_setup->reaction_run reaction_monitor Monitor Progress (TLC, etc.) reaction_run->reaction_monitor reaction_quench Quench Reaction reaction_monitor->reaction_quench workup_extract Extraction reaction_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate workup_purify Purify (Chromatography) workup_concentrate->workup_purify cleanup_glassware Decontaminate Glassware workup_purify->cleanup_glassware cleanup_waste Segregate & Label Waste cleanup_glassware->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose spill_response spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes alert Alert Others Isolate Area is_major->alert No ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Residue contain->cleanup package Package Waste cleanup->package decontaminate Decontaminate Area package->decontaminate waste_disposal start Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate into Compatible Waste Streams identify->segregate container Use Approved, Labeled Hazardous Waste Container segregate->container store Store Container in Designated Satellite Area container->store request Request Waste Pickup (Follow Institutional Protocol) store->request end Waste Removed by EH&S or Contractor request->end

References

Technical Support Center: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a multi-step synthesis starting from 3-(trifluoromethyl)aniline. The core of the quinoline is first constructed, followed by sequential chlorination at the C3 and C4 positions.

Q2: I am having trouble with the initial cyclization reaction, the yields are low. What could be the issue?

A2: The initial cyclization, often a Gould-Jacobs reaction, is sensitive to temperature and purity of starting materials. High temperatures are required for the cyclization, and any impurities in the 3-(trifluoromethyl)aniline or diethyl ethoxymethylenemalonate can lead to side reactions and charring, significantly reducing the yield. Ensure your reagents are pure and that the high-boiling solvent used for cyclization (e.g., Dowtherm A) is of good quality.

Q3: My decarboxylation step is not going to completion. What can I do?

A3: Incomplete decarboxylation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid can be due to insufficient heating or reaction time. This reaction often requires high temperatures (250-270°C) to proceed efficiently.[1] Ensure your heating apparatus can maintain a stable, high temperature. Using a high-boiling point solvent can help to ensure even heat distribution.

Q4: I am observing multiple products after the final chlorination step. How can I improve the selectivity?

A4: The final dichlorination step can sometimes lead to over-chlorination or other side reactions if not carefully controlled. The choice of chlorinating agent and reaction conditions are critical. Using phosphorus oxychloride (POCl₃) is a standard method for converting the 4-hydroxy group to a chloride.[1] To avoid side reactions, it is crucial to control the temperature and reaction time. It is also recommended to perform the C3-chlorination prior to the C4-chlorination for better regioselectivity.

Q5: What are the best practices for purifying the final product and intermediates?

A5: Quinoline derivatives can be challenging to purify, with some being unstable on silica gel.[2] Column chromatography on neutral or basic alumina can be an alternative. Recrystallization is often the most effective method for obtaining highly pure product. For intermediates like the 4-hydroxyquinolines, simple filtration and washing can often provide sufficient purity for the next step.

Experimental Workflow

The overall synthetic workflow for this compound can be visualized as a four-step process.

Synthesis_Workflow A Step 1: Gould-Jacobs Reaction B Step 2: Saponification & Decarboxylation A->B Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate C Step 3: C3-Chlorination B->C 4-Hydroxy-7-(trifluoromethyl)quinoline D Step 4: C4-Chlorination C->D 3-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline E Final Product D->E This compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This procedure is adapted from the Gould-Jacobs reaction for substituted quinolines.[3]

  • Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Initial Condensation: Heat the mixture at 125°C for 1-2 hours. Ethanol will distill off as the reaction proceeds.

  • Cyclization: Add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) to the reaction mixture. Heat the mixture to 250-260°C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the solid and wash with hexane to obtain the crude ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

This two-part step involves saponification followed by decarboxylation.[1]

  • Saponification: Suspend the crude ester from Step 1 in an aqueous solution of sodium hydroxide (10-20%). Reflux the mixture until the solid completely dissolves.

  • Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Filter and wash the solid with water.

  • Decarboxylation: In a suitable high-boiling solvent (e.g., Dowtherm A), heat the carboxylic acid to 250-270°C until gas evolution ceases.

  • Isolation: Cool the mixture and add a non-polar solvent like hexane to precipitate the product. Filter and wash the solid to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

Step 3: Synthesis of 3-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline

This protocol utilizes a modern, regioselective C-H chlorination method.[4][5]

  • Reaction Setup: In a reaction vessel, dissolve 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) and potassium chloride (2.0 eq) in methanol.

  • Addition of Reagent: While stirring at room temperature, add a solution of phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq) in methanol dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel or alumina) using a suitable eluent system (e.g., dichloromethane/methanol).

Step 4: Synthesis of this compound

This final step converts the 4-hydroxy group to a chloride.

  • Reaction Setup: To the 3-chloro-4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq), add phosphorus oxychloride (POCl₃) (excess, can be used as solvent) or use a high-boiling inert solvent.

  • Chlorination: Heat the reaction mixture to reflux (around 110°C for neat POCl₃) for 2-4 hours.

  • Work-up: Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extraction and Purification: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate3-(Trifluoromethyl)anilineDiethyl ethoxymethylenemalonate, Dowtherm A125 then 250-2601-2 then 2-385-95
24-Hydroxy-7-(trifluoromethyl)quinolineEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateNaOH, HCl, Dowtherm AReflux then 250-2701-2 then 1-290-98
33-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline4-Hydroxy-7-(trifluoromethyl)quinolineKCl, PIFA, MethanolRoom Temp.2-470-85
4This compound3-Chloro-4-hydroxy-7-(trifluoromethyl)quinolinePOCl₃~110 (Reflux)2-475-90

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 (Gould-Jacobs) - Impure starting materials.- Insufficiently high temperature for cyclization.- Charring/polymerization.- Purify 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate before use.- Ensure the reaction temperature reaches and is maintained at 250-260°C.- Add the aniline-malonate adduct slowly to the hot Dowtherm A.
Incomplete decarboxylation in Step 2 - Temperature is too low.- Reaction time is too short.- Verify the internal reaction temperature is at least 250°C.- Extend the reaction time and monitor for the cessation of gas evolution.
Formation of byproducts in Step 3 (C3-Chlorination) - Over-reaction or side reactions with PIFA.- Impurities in the starting material.- Add the PIFA solution slowly and maintain the reaction at room temperature.- Ensure the 4-hydroxy-7-(trifluoromethyl)quinoline is of high purity.
Product decomposition during purification - Instability of the quinoline derivative on silica gel.- Use neutral or basic alumina for column chromatography.- Consider purification by recrystallization from a suitable solvent system.- Minimize exposure to light and air for sensitive compounds.
Difficulty in removing POCl₃ in Step 4 - Incomplete quenching.- Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.- Use a fume hood due to the exothermic and hazardous nature of the quench.

Logical Relationship Diagram

This diagram illustrates the logical dependencies and outcomes of key reaction stages.

Logical_Relationships cluster_start Starting Materials cluster_cyclization Quinoline Core Formation cluster_chlorination Chlorination Steps Aniline 3-(Trifluoromethyl)aniline Condensation Condensation Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation Cyclization High-Temp Cyclization Condensation->Cyclization Saponification Saponification Cyclization->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation C3_Chlorination Regioselective C3-Chlorination Decarboxylation->C3_Chlorination 4-Hydroxyquinoline Intermediate C4_Chlorination 4-OH to 4-Cl Conversion C3_Chlorination->C4_Chlorination 3-Chloro-4-hydroxyquinoline Intermediate Final_Product This compound C4_Chlorination->Final_Product Target Molecule

Caption: Logical flow of the multi-step synthesis.

References

avoiding degradation of 3,4-Dichloro-7-(trifluoromethyl)quinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Dichloro-7-(trifluoromethyl)quinoline to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify potential causes and implement corrective actions.

Observation Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., yellowing or browning). 1. Photodegradation: Exposure to light, especially UV light, can induce degradation of quinoline compounds.[1] 2. Oxidation: The quinoline ring system can be susceptible to oxidation, which may be accelerated by exposure to air.1. Store the compound in an amber vial or a container protected from light. 2. Store under an inert atmosphere (e.g., argon or nitrogen).[2] 3. Perform a purity check using HPLC to assess the extent of degradation.
Change in physical state (e.g., clumping or appearance of an oily substance). 1. Hygroscopicity/Hydrolysis: Absorption of moisture from the atmosphere can lead to physical changes and potential hydrolysis of the chloro substituents.1. Store the compound in a desiccator over a suitable drying agent. 2. Ensure the container is tightly sealed. 3. Handle the compound in a dry environment (e.g., a glove box).
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). 1. Formation of Degradation Products: The presence of new peaks indicates that the compound has started to degrade. Potential degradation pathways include hydrolysis, photodegradation, and oxidation.1. Identify Degradants: Use techniques like LC-MS or GC-MS to identify the mass of the impurities. Plausible degradation products include mono-hydrolyzed (chloro replaced by hydroxyl) and di-hydrolyzed products, as well as N-oxides. 2. Review Storage Conditions: Ensure the compound is stored according to the recommended conditions (see FAQ section). 3. Purity Reassessment: Re-qualify the material to determine the current purity before use in experiments.
Inconsistent experimental results or loss of biological activity. 1. Significant Degradation: The purity of the compound may have dropped below an acceptable level for your application.1. Perform a Quantitative Purity Analysis: Use a validated HPLC method to accurately determine the purity of your current stock. 2. Acquire a New Batch: If significant degradation has occurred, it is recommended to use a fresh, high-purity batch of the compound for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: In a cool environment, typically 2-8°C.

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protected from light by using an amber or opaque container.

  • Moisture: In a dry environment, preferably in a desiccator, with a tightly sealed container to prevent moisture absorption and hydrolysis.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related quinoline derivatives, the following degradation pathways are plausible for this compound:

  • Photodegradation: Cleavage of the carbon-chlorine bonds is a known photodegradation pathway for chloro-substituted aromatic compounds, leading to the substitution of chlorine with hydroxyl groups.[3][4]

  • Hydrolysis: The chloro substituents on the quinoline ring can be susceptible to hydrolysis, especially under non-neutral pH conditions, to form hydroxy-quinolines.

  • Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide.[5] Additionally, under strong oxidizing conditions, the benzene ring of the quinoline core can be cleaved.[6]

Q3: How can I monitor the purity of my this compound sample over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity of your compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard solution will allow you to track any changes in purity.

Q4: What solvents are recommended for preparing stock solutions?

A4: For short-term storage, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. For longer-term storage, it is advisable to store the compound as a solid and prepare solutions fresh for each experiment. If aqueous buffers are used, they should be freshly prepared and the stability of the compound in that specific buffer system should be evaluated.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a defined period.

Analyze all stressed samples by the HPLC method described in Protocol 1. The appearance of new peaks will indicate the formation of degradation products under specific stress conditions.

Visualizations

Troubleshooting_Degradation cluster_observations Observed Issue cluster_causes Potential Causes cluster_actions Corrective Actions Discoloration Discoloration Photodegradation Photodegradation Discoloration->Photodegradation Oxidation Oxidation Discoloration->Oxidation Purity_Check Purity_Check Discoloration->Purity_Check Phase_Change Phase_Change Hydrolysis Hydrolysis Phase_Change->Hydrolysis New_Peaks New_Peaks New_Peaks->Photodegradation New_Peaks->Oxidation New_Peaks->Hydrolysis Identify_Degradants Identify_Degradants New_Peaks->Identify_Degradants Protect_Light Protect_Light Photodegradation->Protect_Light Inert_Atmosphere Inert_Atmosphere Oxidation->Inert_Atmosphere Desiccate Desiccate Hydrolysis->Desiccate

Caption: Troubleshooting logic for observed degradation of the compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Store_Solid Store Solid Compound (Cool, Dark, Dry, Inert) Prepare_Solution Prepare Solution (Anhydrous Solvent) Store_Solid->Prepare_Solution HPLC_Analysis HPLC Purity Check Prepare_Solution->HPLC_Analysis Data_Review Review Chromatogram HPLC_Analysis->Data_Review Proceed Proceed with Experiment Data_Review->Proceed Purity OK Troubleshoot Troubleshoot Storage/ Handling Data_Review->Troubleshoot Degradation Observed

Caption: Experimental workflow for ensuring compound integrity before use.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for substituted quinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of substituted quinolines in a question-and-answer format.

Question: Why do my aromatic proton signals in the ¹H NMR spectrum overlap, making interpretation impossible?

Answer:

Signal overlap in the aromatic region of the ¹H NMR spectrum is a frequent challenge with substituted quinolines due to the similar electronic environments of the protons. Here are several strategies to resolve this issue:

  • Change the NMR Solvent: The chemical shifts of quinoline protons can be highly dependent on the solvent.[1] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts (due to solvent-solute π-π interactions), often resolving the overlap.[1]

  • Vary the Sample Concentration: Intermolecular interactions between quinoline molecules can influence proton chemical shifts. Acquiring spectra at different concentrations may alter the positions of the signals enough to resolve them.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the quinoline ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. By spreading the proton signals out based on the chemical shifts of the carbons they are attached to, it can effectively resolve severe overlap in the ¹H spectrum.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.[3][4]

Question: The chemical shifts in my spectrum don't match the literature values for a similar quinoline derivative. What could be the reason?

Answer:

Discrepancies between experimental and literature chemical shifts can arise from several factors:

  • Solvent Effects: As mentioned, the choice of solvent can significantly alter chemical shifts. Ensure that you are comparing your data to literature values obtained in the same solvent.

  • Concentration Differences: High concentrations can lead to shifts due to intermolecular interactions.[1] Literature data is often reported for dilute solutions.

  • pH of the Sample: The nitrogen atom in the quinoline ring is basic and can be protonated. This protonation dramatically affects the electronic structure and, consequently, the NMR chemical shifts. Small traces of acid or differences in the pH of the NMR solvent can lead to significant variations.

  • Substituent Effects: Even minor differences in the substituents on the quinoline ring can have a substantial impact on the chemical shifts of all protons and carbons in the molecule.

Question: I have broad peaks in my ¹H NMR spectrum. What is causing this, and how can I fix it?

Answer:

Peak broadening can obscure coupling information and make accurate integration difficult. Common causes include:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer is the first step to address this.

  • Sample Insolubility: If your compound is not fully dissolved and there are suspended particles, this will lead to broad lines.[5] Ensure your sample is completely dissolved, and filter it if necessary.[5][6]

  • High Sample Concentration: Very concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[1] Diluting the sample may help.

  • Presence of Paramagnetic Impurities: Paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it or using the freeze-pump-thaw method can remove dissolved oxygen.[5]

Question: How can I confidently assign the quaternary carbons of my substituted quinoline?

Answer:

Quaternary carbons do not have any directly attached protons, so they do not show up in DEPT-135 or HSQC spectra. The primary method for assigning them is the HMBC experiment.[3] By observing long-range correlations (typically ²JCH and ³JCH) from known protons to a quaternary carbon, its assignment can be determined. For example, the proton at position 8 (H-8) will typically show a three-bond correlation to the quaternary carbon at position 4a (C-4a).

Logical Workflow for Peak Assignment

When facing difficulties in assigning the NMR spectra of substituted quinolines, a systematic approach is recommended. The following workflow can guide you from initial data acquisition to unambiguous peak assignment.

troubleshooting_workflow cluster_1d 1D NMR Analysis cluster_troubleshoot Troubleshooting cluster_2d 2D NMR Analysis A Acquire ¹H and ¹³C NMR Spectra B Attempt Initial Assignments (Chemical Shift, Integration, Coupling) A->B C Are Assignments Clear and Unambiguous? B->C D Peak Overlap or Broadening? C->D No N Final Peak Assignments C->N Yes E Check Sample Preparation: - Concentration - Solubility - pH - Purity D->E Yes G Still Ambiguous? D->G No F Re-acquire Data: - Different Solvent - Different Concentration E->F F->G H Acquire COSY Spectrum G->H Yes I Establish ¹H-¹H Connectivity H->I J Acquire HSQC Spectrum I->J K Correlate Protons to Directly Attached Carbons J->K L Acquire HMBC Spectrum K->L M Establish Long-Range ¹H-¹³C Correlations (Assign Quaternary Carbons) L->M M->N

Caption: A logical workflow for troubleshooting NMR peak assignments of substituted quinolines.

Data Presentation: Representative Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the quinoline core. Note that these values can vary significantly depending on the nature and position of substituents. All shifts are in ppm (δ) relative to TMS.

Table 1: Representative ¹H Chemical Shifts for Substituted Quinolines

ProtonUnsubstituted Quinoline (in CDCl₃)2-Methylquinoline (in CDCl₃)[7]6-Methoxyquinoline (in CDCl₃)[8]Notes
H-28.90-8.76Typically the most downfield signal, unless substituted.
H-37.387.277.36Sensitive to substitution at C-2 and C-4.
H-48.128.037.20Downfield shift due to proximity to nitrogen.
H-57.757.768.06Affected by substituents on the carbocyclic ring.
H-67.527.487.09Electron-donating groups (e.g., -OCH₃) cause upfield shifts.
H-77.657.687.36
H-88.087.768.76Can be shifted significantly downfield due to proximity to the nitrogen lone pair.
-CH₃-2.75-
-OCH₃--3.76

Table 2: Representative ¹³C Chemical Shifts for Substituted Quinolines

CarbonUnsubstituted Quinoline (in CDCl₃)[9]2-Methylquinoline (in CDCl₃)[9]6-Methoxyquinoline (in CDCl₃)[8]Notes
C-2150.2158.0144.7Significantly shifted downfield by the nitrogen atom.
C-3121.0122.0121.7
C-4136.0136.0103.1
C-4a128.2127.9127.2Quaternary carbon, assigned via HMBC.
C-5127.6127.3121.4
C-6126.5125.7157.9Carbon bearing an -OCH₃ group is shifted significantly downfield.
C-7129.3129.2131.2
C-8129.4129.0147.3
C-8a148.3147.5145.5Quaternary carbon, assigned via HMBC.
-CH₃-25.2-
-OCH₃--55.3

Experimental Protocols

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the substituted quinoline sample for ¹H NMR (15-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a clean vial.[6]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1. COSY (Correlation Spectroscopy) Experiment:

  • Objective: To identify scalar-coupled protons (protons on adjacent carbons).

  • Methodology:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • Set the number of scans (NS) to 2-8 and the number of increments in the F1 dimension (TD(F1)) to 256 or 512.

    • After acquisition, perform a 2D Fourier transform and phase correction.

    • Analyze the cross-peaks: a peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Objective: To identify direct one-bond correlations between protons and carbons.

  • Methodology:

    • Acquire standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 for multiplicity-edited HSQC on Bruker instruments).[11]

    • Set the spectral width in F2 to the proton spectral width and in F1 to the carbon spectral width.

    • The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145 Hz for aromatic compounds.

    • Set the number of scans (NS) to 4-16 and the number of increments in F1 (TD(F1)) to 128 or 256.

    • Process the data with a 2D Fourier transform. A cross-peak at (δH, δC) confirms that the proton at δH is directly attached to the carbon at δC.[2][12]

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same spectral widths as determined for the HSQC experiment.

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • This experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8-10 Hz is a good starting point for aromatic systems.[3]

    • Set the number of scans (NS) to 8-32 (or more for less concentrated samples) and the number of increments in F1 (TD(F1)) to 256 or 512.

    • Process the data. A cross-peak at (δH, δC) indicates a 2-4 bond correlation between the proton at δH and the carbon at δC. This is essential for assigning quaternary carbons and connecting molecular fragments.[4][13]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum has a broad singlet that disappears when I add a drop of D₂O. What is it? A1: This is characteristic of an exchangeable proton, such as from an -OH or -NH₂ substituent on the quinoline ring. The deuterium from D₂O exchanges with the proton, making it "invisible" in the ¹H NMR spectrum.[1]

Q2: I see small peaks on either side of a large peak. What are these? A2: These are likely spinning sidebands, which are artifacts that can appear if the sample tube is spinning. They are typically symmetrical around a large, sharp peak. Reducing the spinning rate or acquiring the spectrum without spinning can eliminate them.

Q3: Can I use computational methods to help with peak assignment? A3: Yes, computational chemistry software can predict ¹H and ¹³C NMR spectra.[14] While the predicted shifts may not perfectly match the experimental values, they are often close enough to help in assigning complex spectra, especially when comparing different isomers.

Q4: Why do the protons of a -CH₂- group next to a chiral center on a quinoline substituent appear as two separate signals? A4: These are diastereotopic protons. Due to the chiral center, the two protons of the methylene group are in chemically non-equivalent environments and therefore have different chemical shifts. They will often appear as two distinct multiplets and may even couple to each other.

Q5: What is the best way to prepare an NMR sample to avoid common problems? A5: Use a high-quality NMR tube, ensure your sample is fully dissolved and free of any solid particles by filtering it, use the correct amount of deuterated solvent (typically a height of 4-5 cm in the tube), and make sure the sample is homogeneous.[5][6][10][15] These steps will help to avoid issues with shimming, line broadening, and artifacts.[5]

References

Technical Support Center: Managing Hazardous Waste from Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for managing hazardous waste generated during quinoline synthesis. It includes troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of hazardous waste from quinoline synthesis and general management principles.

Q1: What are the primary hazardous waste streams generated during quinoline synthesis?

The primary hazardous waste streams from common quinoline synthesis methods (e.g., Skraup, Doebner-von Miller, Friedländer) include:

  • Acidic Waste: Strong acids like sulfuric acid are frequently used as catalysts and dehydrating agents, resulting in highly corrosive acidic waste.[1][2][3][4][5]

  • Unreacted Starting Materials: Residual aniline, glycerol, α,β-unsaturated carbonyl compounds, and other reactants contribute to the organic hazardous waste.[2][3][5][6]

  • Oxidizing Agent Residues: In methods like the Skraup synthesis, unreacted oxidizing agents such as nitrobenzene and their reduction byproducts (e.g., aniline) are present in the waste.[1][2][3][5][7] Nitrobenzene is a listed hazardous substance with specific disposal regulations.[7][8]

  • Organic Solvents: Various organic solvents may be used for reaction media or extraction, leading to contaminated solvent waste.[9][10]

  • Byproducts and Tars: The synthesis reactions, particularly under harsh conditions, can produce a variety of side products and tarry residues that are often difficult to characterize but are considered hazardous.[3]

Q2: What are the main hazards associated with quinoline and its synthesis waste?

Quinoline and the associated waste streams pose several hazards:

  • Toxicity: Quinoline is toxic and a suspected carcinogen.[11][12][13][14][15]

  • Corrosivity: The presence of strong acids makes the waste highly corrosive.[1][2][3][4][5]

  • Environmental Hazard: Quinoline is toxic to aquatic life.[16] Improper disposal can lead to environmental contamination.

  • Reactivity: The waste may contain reactive unreacted starting materials and byproducts.

Q3: Are there greener alternatives to traditional quinoline synthesis methods that can minimize hazardous waste?

Yes, several green chemistry approaches aim to reduce the environmental impact of quinoline synthesis:

  • Catalyst-Free and Solvent-Free Conditions: Some methods avoid the use of harsh catalysts and organic solvents.[6]

  • Use of Greener Solvents: Replacing traditional organic solvents with water or ionic liquids can reduce toxicity and disposal issues.[17]

  • Microwave-Assisted Synthesis: This can lead to shorter reaction times and potentially fewer byproducts.[17]

  • Alternative Catalysts: Using solid acid catalysts or other less hazardous catalysts can simplify waste treatment.

Q4: What are the primary treatment methods for quinoline-containing wastewater?

The main treatment methods for quinoline-contaminated wastewater include:

  • Adsorption: Using activated carbon or other adsorbents to remove quinoline from aqueous solutions.

  • Advanced Oxidation Processes (AOPs): Methods like catalytic ozonation can effectively degrade quinoline.

  • Biodegradation: Utilizing microorganisms that can break down quinoline.[11][12][18][19]

Section 2: Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during the management and treatment of quinoline synthesis waste.

Troubleshooting Adsorption Processes
Problem Possible Cause(s) Troubleshooting Steps
Low Quinoline Removal Efficiency 1. Inappropriate Adsorbent: The chosen adsorbent may not have a high affinity for quinoline. 2. Incorrect pH: The pH of the wastewater can affect the surface charge of the adsorbent and the ionization of quinoline. 3. Insufficient Contact Time: The adsorbent may not have had enough time to reach equilibrium. 4. Adsorbent Saturation: The adsorbent may be saturated with quinoline and other organics.1. Select an appropriate adsorbent: Activated carbon from coconut shells has shown high adsorption capacity.[20] Consider modifying the adsorbent to improve performance. 2. Optimize pH: Adjust the pH of the wastewater to the optimal range for your chosen adsorbent. 3. Increase Contact Time: Allow for longer contact time between the adsorbent and the wastewater. 4. Regenerate or Replace Adsorbent: Regenerate the saturated adsorbent or replace it with fresh material.
Adsorbent Fouling 1. Presence of Tarry Byproducts: Tars from the synthesis can coat the adsorbent surface, blocking pores. 2. High Concentration of Other Organics: Other organic molecules in the waste stream compete for adsorption sites.1. Pre-treatment: Consider a pre-treatment step like filtration to remove tars before adsorption. 2. Increase Adsorbent Dosage: A higher dose of adsorbent may be needed to handle the total organic load.
Difficulty in Adsorbent Regeneration 1. Ineffective Regeneration Method: The chosen regeneration method (e.g., thermal, chemical) may not be suitable for the adsorbed contaminants. 2. Irreversible Adsorption: Some byproducts may have adsorbed irreversibly.1. Optimize Regeneration Conditions: Adjust temperature, pressure, or chemical concentration for the regeneration process. Thermal regeneration is a common method.[16] 2. Consider Alternative Adsorbents: If regeneration is consistently problematic, explore different adsorbents with better regeneration characteristics.
Troubleshooting Catalytic Ozonation
Problem Possible Cause(s) Troubleshooting Steps
Decreased Degradation Efficiency Over Time 1. Catalyst Deactivation: The catalyst surface can be fouled by carbon deposition or the formation of a "mucus layer" from extracellular polymeric substances in biologically pre-treated waste.[21][22] 2. Changes in Wastewater Composition: The influent wastewater may have a higher concentration of ozone-scavenging compounds.1. Regenerate the Catalyst: Thermal regeneration can often restore catalyst activity.[22] 2. Pre-treatment: Implement pre-treatment steps to remove fouling agents before they reach the catalyst. 3. Adjust Operating Parameters: Increase the ozone dose or catalyst loading to compensate for changes in the wastewater.
Low Mineralization Rate (TOC removal) 1. Formation of Refractory Intermediates: Ozonation may produce byproducts that are more resistant to further oxidation. 2. Insufficient Hydroxyl Radical Production: The catalyst may not be effectively promoting the decomposition of ozone into highly reactive hydroxyl radicals.1. Optimize pH: The pH can significantly influence the ozonation pathway. Neutral to slightly alkaline pH is often more favorable for hydroxyl radical formation.[21] 2. Consider a Different Catalyst: Some catalysts are more effective at promoting complete mineralization.
Inconsistent Performance 1. Fluctuations in Influent pH: Changes in the pH of the incoming waste stream can affect the efficiency of the catalytic process.[21] 2. Variable Organic Load: The concentration of quinoline and other organics in the waste may be inconsistent.1. pH Control: Implement a pH control system to maintain a stable pH in the reactor. 2. Equalization Tank: Use an equalization tank to buffer fluctuations in the wastewater composition before it enters the ozonation reactor.
Troubleshooting Biodegradation
Problem Possible Cause(s) Troubleshooting Steps
Inhibition of Microbial Activity 1. High Quinoline Concentration: High concentrations of quinoline can be toxic to the microorganisms.[11] 2. Presence of Other Toxic Compounds: Byproducts from the synthesis (e.g., nitrobenzene) or other chemicals can inhibit microbial growth. 3. Extreme pH or Temperature: The wastewater conditions may be outside the optimal range for the degrading bacteria.[12] 4. High Salinity: High salt concentrations can create osmotic stress on the microorganisms.[12]1. Dilution: Dilute the wastewater to a concentration that is not inhibitory. 2. Acclimatization: Gradually acclimate the microbial culture to the wastewater to allow for adaptation. 3. Pre-treatment: Use a pre-treatment step to remove or reduce the concentration of other toxic compounds. 4. Control pH and Temperature: Maintain the bioreactor within the optimal pH (typically neutral to slightly alkaline) and temperature (often around 30-37°C) for the specific microbial consortium.[12] 5. Select Salt-Tolerant Strains: If high salinity is unavoidable, use microbial strains that are known to be salt-tolerant.[12]
Slow Degradation Rate 1. Nutrient Limitation: The wastewater may lack essential nutrients (e.g., nitrogen, phosphorus) for microbial growth. 2. Low Microbial Biomass: The concentration of active microorganisms may be too low. 3. Sub-optimal Environmental Conditions: pH, temperature, or dissolved oxygen levels may not be ideal.1. Nutrient Supplementation: Add a source of nitrogen and phosphorus to the wastewater to achieve a balanced C:N:P ratio. 2. Bioaugmentation: Inoculate the bioreactor with a higher concentration of a known quinoline-degrading culture. 3. Optimize Bioreactor Operation: Ensure proper mixing, aeration (for aerobic processes), and control of pH and temperature.
Incomplete Mineralization 1. Accumulation of Metabolic Intermediates: The microbial pathway may be blocked, leading to the accumulation of intermediate degradation products. 2. Presence of a Mixed Substrate: Other easily degradable carbon sources might be preferentially consumed, slowing down the complete degradation of quinoline.1. Monitor Intermediates: Analyze the treated water for common quinoline degradation intermediates. 2. Co-metabolism: In some cases, the presence of another carbon source can enhance the degradation of the target compound. This needs to be carefully evaluated for your specific microbial culture.

Section 3: Data Presentation

The following tables summarize quantitative data from various studies on the treatment of quinoline-containing wastewater.

Table 1: Adsorption of Quinoline by Various Adsorbents

AdsorbentInitial Quinoline Conc. (mg/L)Adsorbent Dose (g/L)Contact Time (min)Temperature (°C)Removal Efficiency (%)Reference
Coke Powder3020602584.9[16]
Coke Powder with K+3020602592.02[16]
Coke Powder with Ca2+3020602593.31[16]
Activated Carbon (Coconut Shell)----High adsorption capacity reported[20]

Table 2: Catalytic Ozonation of Quinoline

CatalystInitial Quinoline Conc. (mg/L)Ozone DosepHReaction Time (min)Mineralization (TOC Removal %)Reference
Nano-MgO----Significantly improved mineralization[21]
CuFe2O4/Sepiolite--Neutral/Alkaline6090.3% (quinoline mineralization)[2]

Table 3: Biodegradation of Quinoline

Microbial StrainInitial Quinoline Conc. (mg/L)Temperature (°C)pHTime for Complete DegradationReference
Rhodococcus sp. JH145100308.028 hours[12]
Pseudomonas putida500--3 hours (removal, not mineralization)[19]
Ochrobactrum sp. C2<50-Acidic conditions33 hours (as sole C source)[11]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the treatment of quinoline synthesis waste.

Protocol 1: Adsorption of Quinoline using Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for the removal of quinoline from an aqueous solution.

Materials:

  • Quinoline-containing wastewater or a standard solution of quinoline

  • Granular or powdered activated carbon

  • Conical flasks

  • Orbital shaker

  • Spectrophotometer or HPLC for quinoline analysis

  • Filtration apparatus

Procedure:

  • Preparation of Quinoline Solution: Prepare a stock solution of quinoline and dilute it to the desired initial concentration.

  • Adsorption Experiment:

    • Add a known mass of activated carbon to a series of conical flasks containing a fixed volume of the quinoline solution.

    • Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined time.

  • Analysis:

    • After the desired contact time, filter the samples to separate the activated carbon.

    • Analyze the filtrate for the final quinoline concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at the maximum absorbance wavelength of quinoline or HPLC).

  • Calculations:

    • Calculate the amount of quinoline adsorbed per unit mass of activated carbon (qe) using the following equation: qe = (C0 - Ce) * V / m where:

      • C0 = initial quinoline concentration (mg/L)

      • Ce = equilibrium quinoline concentration (mg/L)

      • V = volume of the solution (L)

      • m = mass of the adsorbent (g)

    • Calculate the removal efficiency (%) using: Removal Efficiency = ((C0 - Ce) / C0) * 100

Workflow for Adsorption Protocol:

AdsorptionWorkflow A Prepare Quinoline Solution B Add Activated Carbon A->B Fixed Volume C Agitate on Shaker B->C Known Mass D Filter Sample C->D After Contact Time E Analyze Filtrate D->E F Calculate Adsorption Capacity & Removal Efficiency E->F

Adsorption experiment workflow.
Protocol 2: Catalytic Ozonation of Quinoline

Objective: To evaluate the effectiveness of a catalyst in the ozonation of quinoline in an aqueous solution.

Materials:

  • Quinoline-containing wastewater

  • Ozone generator

  • Gas washing bottle or bubble column reactor

  • Catalyst (e.g., metal oxide)

  • Gas flow meter

  • Off-gas ozone trap (e.g., potassium iodide solution)

  • Analytical instruments for quinoline and Total Organic Carbon (TOC) analysis

Procedure:

  • Reactor Setup: Set up the reactor with the quinoline solution and add the catalyst.

  • Ozonation: Bubble ozone gas through the solution at a constant flow rate.

  • Sampling: Take samples at regular intervals.

  • Analysis: Analyze the samples for quinoline concentration and TOC to determine the degradation and mineralization rates.

  • Off-gas Analysis: Measure the amount of unreacted ozone in the off-gas to determine the ozone consumption.

Workflow for Catalytic Ozonation Protocol:

OzonationWorkflow A Setup Reactor with Quinoline Solution & Catalyst B Bubble Ozone Gas A->B C Take Samples Periodically B->C E Measure Off-Gas Ozone B->E D Analyze for Quinoline & TOC C->D F Determine Degradation & Mineralization Rates D->F

Catalytic ozonation experiment workflow.
Protocol 3: Biodegradation of Quinoline

Objective: To assess the ability of a microbial culture to degrade quinoline.

Materials:

  • Quinoline-containing wastewater or a mineral salts medium (MSM) with quinoline as the sole carbon and/or nitrogen source.

  • A pure or mixed microbial culture known to degrade quinoline.

  • Bioreactor or shake flasks.

  • Incubator shaker.

  • Analytical instruments for quinoline and biomass concentration (e.g., optical density).

Procedure:

  • Medium Preparation: Prepare the culture medium with a known concentration of quinoline.

  • Inoculation: Inoculate the medium with the microbial culture.

  • Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation.

  • Sampling: Aseptically collect samples at different time points.

  • Analysis: Measure the quinoline concentration to determine the degradation rate and the biomass concentration to monitor microbial growth.

Logical Relationship for Troubleshooting Biodegradation:

BiodegradationTroubleshooting A Inhibition of Microbial Activity B High Quinoline Concentration? A->B C Presence of Other Toxins? A->C D Suboptimal pH/Temp? A->D E High Salinity? A->E F Dilute Wastewater B->F Yes G Pre-treatment C->G Yes H Adjust pH/Temp D->H Yes I Use Salt-Tolerant Strain E->I Yes

Troubleshooting logic for biodegradation inhibition.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of quinoline-based therapeutics, chloroquine has long held a prominent position, particularly in the treatment of malaria and certain autoimmune diseases. Its multifaceted biological activities continue to be a subject of intense research. This guide provides a comparative overview of the known biological activities of chloroquine and the predicted profile of a structurally related but less-studied compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline. The comparison is based on available experimental data for chloroquine and structure-activity relationship (SAR) principles for its halogenated counterpart.

Introduction to the Compounds

Chloroquine , a 4-aminoquinoline, is a well-established drug known for its efficacy against Plasmodium species, the causative agent of malaria. Its mechanism of action is primarily attributed to its accumulation in the acidic food vacuole of the parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of free heme, which is lethal to the parasite.[1][2][3][4] Beyond its antimalarial properties, chloroquine exhibits immunomodulatory and antiviral effects by increasing the pH of acidic intracellular vesicles, such as endosomes and lysosomes, thereby interfering with processes like antigen presentation and viral entry.[3]

This compound is a quinoline derivative featuring two chlorine atoms at positions 3 and 4, and a trifluoromethyl group at position 7. While specific biological data for this compound is scarce in publicly available literature, its structural features—the quinoline core, dichloro substitution, and a trifluoromethyl group—suggest potential for biological activity. The electron-withdrawing nature of the chlorine and trifluoromethyl groups can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets.

Comparative Biological Activity: A Data-Driven and SAR-Informed Perspective

A direct experimental comparison between chloroquine and this compound is hampered by the limited data on the latter. However, by examining the extensive data available for chloroquine and considering the known effects of the specific chemical moieties present in this compound from various structure-activity relationship studies, we can construct a comparative profile.

Quantitative Data for Chloroquine

The following table summarizes key quantitative data for chloroquine's biological activity, primarily focusing on its antimalarial efficacy and cytotoxicity.

Biological Activity Test System Metric Value Reference
Antimalarial ActivityPlasmodium falciparum (Chloroquine-sensitive strains)IC5022.1 - 23 nM[1][5]
Antimalarial ActivityPlasmodium falciparum (Chloroquine-resistant strains)IC5027.5 - 150 nM[4][5]
CytotoxicityH9C2 (cardiomyoblast) cells (72h)CC5017.1 µM[6]
CytotoxicityHEK293 (human embryonic kidney) cells (72h)CC509.883 µM[6]
CytotoxicityIEC-6 (rat intestinal epithelial) cells (72h)CC5017.38 µM[6]

Note: IC50 (half-maximal inhibitory concentration) values for antimalarial activity can vary depending on the parasite strain and the specific assay used. CC50 (half-maximal cytotoxic concentration) values indicate the concentration at which the compound is toxic to 50% of the cells.

Predicted Biological Profile of this compound

In the absence of direct experimental data, the biological activity of this compound can be inferred from SAR studies on related quinoline derivatives.

  • Antimalarial Potential: The quinoline core is a well-established pharmacophore for antimalarial activity. The presence of a trifluoromethyl group at position 7 has been associated with potent antimalarial activity in other quinoline analogs.[7] The dichloro substitution at positions 3 and 4 could further modulate this activity, potentially by altering the compound's ability to accumulate in the parasite's food vacuole or interact with heme.

  • Cytotoxicity: Halogenated and trifluoromethyl-substituted quinolines have demonstrated significant cytotoxic effects in various cancer cell lines.[8] The combination of dichloro and trifluoromethyl groups in this compound suggests a likelihood of considerable cytotoxicity. This could be a desirable trait for anticancer drug development but a concern for other therapeutic applications.

  • Mechanism of Action: It is plausible that, like other quinoline derivatives, this compound could interfere with heme polymerization. Additionally, the trifluoromethyl group might confer novel mechanisms of action, such as the inhibition of specific enzymes.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's nucleic acids.

  • Parasite Culture: Plasmodium falciparum strains (both chloroquine-sensitive and -resistant) are cultured in human erythrocytes at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution: The test compounds (chloroquine and this compound) are serially diluted in culture medium.

  • Assay Setup: Asynchronous parasite cultures (0.5% parasitemia, 2.5% hematocrit) are added to 96-well plates containing the drug dilutions.

  • Radiolabeling: After 24 hours of incubation, [³H]-hypoxanthine is added to each well.

  • Incubation and Harvesting: The plates are incubated for another 24 hours. The cells are then harvested onto glass fiber filters.

  • Measurement: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the known signaling pathway of chloroquine and a proposed experimental workflow for evaluating this compound.

Chloroquine_Mechanism cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Toxic_Buildup Toxic_Buildup Heme->Toxic_Buildup Accumulation Chloroquine_in Chloroquine (Enters Vacuole) Chloroquine_in->Heme Inhibits Polymerization Parasite_Death Parasite_Death Toxic_Buildup->Parasite_Death Lysis

Caption: Mechanism of action of chloroquine in the malaria parasite.

Experimental_Workflow Compound This compound In_Vitro_Antimalarial In Vitro Antimalarial Assay (P. falciparum strains) Compound->In_Vitro_Antimalarial In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on mammalian cells) Compound->In_Vitro_Cytotoxicity Mechanism_Studies Mechanism of Action Studies (e.g., Heme Polymerization Assay) In_Vitro_Antimalarial->Mechanism_Studies SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Cytotoxicity->SAR_Analysis Mechanism_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Proposed workflow for evaluating this compound.

Conclusion

Chloroquine remains a vital tool in pharmacology, and its well-characterized biological activities provide a benchmark for the development of new quinoline-based drugs. While this compound is currently understudied, its chemical structure suggests a high potential for potent biological effects, including antimalarial and cytotoxic activities. The lack of experimental data underscores the need for further investigation to elucidate its precise mechanisms of action and therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such future studies, which are crucial for a definitive comparison with established drugs like chloroquine and for the potential development of novel therapeutic agents. Researchers are encouraged to undertake these studies to unlock the potential of this and other novel quinoline derivatives.

References

Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Detailed Examination of 3,4-Dichloro-7-(trifluoromethyl)quinoline's Anticancer Efficacy in Preclinical Cell Line Models

This guide offers a comprehensive evaluation of the anticancer properties of this compound and its structural analogs. Through a comparative analysis of its cytotoxic effects against various cancer cell lines, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The data presented herein is supported by detailed experimental protocols and visual representations of key cellular pathways and workflows to facilitate a deeper understanding of its mechanism of action.

While direct experimental data on the anticancer activity of this compound is not extensively available in the public domain, this guide leverages data from closely related 7-(trifluoromethyl)quinoline and 4-chloroquinoline derivatives to provide a comparative perspective. The following tables summarize the cytotoxic activity (IC50 values) of these related compounds against a panel of human cancer cell lines.

Comparative Cytotoxicity of Quinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives, providing a benchmark for the potential efficacy of this compound.

Compound/AlternativeCell LineCancer TypeIC50 (µM)
Structurally Related Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml
U937Leukemia43.95 ± 3.53 µg/ml
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³
HCT-8Colon Cancer0.314 - 4.65 µg/cm³
HL-60Leukemia0.314 - 4.65 µg/cm³
7-Chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54, 57, 59-70, 72-82)CCRF-CEMLeukemia0.55 - 2.74
Commonly Used Chemotherapeutic Agents (for comparison)
DoxorubicinMCF-7Breast CancerReference

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experimental assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified duration.

  • Cell Harvesting and Washing: Both adherent and suspension cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Mechanism: Signaling Pathways and Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis seed_cells Seed Cancer Cells treat_compound Treat with Compound seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance treat_apoptosis Treat with Compound harvest_apoptosis Harvest & Wash Cells treat_apoptosis->harvest_apoptosis stain_annexin_pi Stain with Annexin V & PI harvest_apoptosis->stain_annexin_pi flow_cytometry_apoptosis Flow Cytometry Analysis stain_annexin_pi->flow_cytometry_apoptosis treat_cell_cycle Treat with Compound fix_cells Fix with Ethanol treat_cell_cycle->fix_cells stain_pi Stain with PI & RNase A fix_cells->stain_pi flow_cytometry_cell_cycle Flow Cytometry Analysis stain_pi->flow_cytometry_cell_cycle pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative (e.g., 3,4-Dichloro-7- (trifluoromethyl)quinoline) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition ras_raf_mek_pathway cluster_membrane_ras Cell Membrane cluster_cytoplasm_ras Cytoplasm cluster_nucleus_ras Nucleus GrowthFactor Growth Factor RTK_ras Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK_ras Ras Ras RTK_ras->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Quinoline_ras Quinoline Derivative (e.g., 3,4-Dichloro-7- (trifluoromethyl)quinoline) Quinoline_ras->Raf Inhibition Quinoline_ras->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

comparative analysis of different synthetic routes to 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 3,4-Dichloro-7-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical agents. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and overall yield. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

Route 1: Gould-Jacobs Reaction followed by Sequential Chlorination

This route commences with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a series of functional group manipulations and sequential chlorination at the 4- and 3-positions.

Overall Reaction Scheme:

Route 1 A 3-(Trifluoromethyl)aniline C Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate D 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid C->D Saponification E 4-Hydroxy-7-(trifluoromethyl)quinoline D->E Decarboxylation F 4-Chloro-7-(trifluoromethyl)quinoline E->F Chlorination (Position 4) G This compound F->G Chlorination (Position 3)

Figure 1: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

A mixture of 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated at 140-150 °C for 2 hours. The resulting intermediate is then added to a preheated solution of Dowtherm A at 250 °C and maintained at this temperature for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitated product is collected by filtration and washed with hexane to afford the title compound.

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

The ethyl ester from the previous step is suspended in a 10% aqueous solution of sodium hydroxide and refluxed until a clear solution is obtained. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

The carboxylic acid is decarboxylated by heating in a high-boiling point solvent such as Dowtherm A or diphenyl ether at reflux temperature until the evolution of carbon dioxide ceases. The product crystallizes upon cooling and is collected by filtration.

Step 4: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

The 4-hydroxyquinoline derivative is treated with an excess of phosphorus oxychloride (POCl₃) and heated at reflux for 2-3 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The precipitated product is filtered, washed with water, and dried.

Step 5: Synthesis of this compound

4-Chloro-7-(trifluoromethyl)quinoline is dissolved in a suitable solvent like dichlorobenzene and heated to 140-160 °C. Chlorine gas is then bubbled through the solution in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction progress is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Data Summary for Route 1
StepProductStarting MaterialsReagents & ConditionsYield (%)
1Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate140-150 °C, then Dowtherm A at 250 °C~90%
24-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acidEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate10% NaOH (aq.), reflux; then HCl~95%
34-Hydroxy-7-(trifluoromethyl)quinoline4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acidDowtherm A, reflux~85%
44-Chloro-7-(trifluoromethyl)quinoline4-Hydroxy-7-(trifluoromethyl)quinolinePOCl₃, reflux~90%
5This compound4-Chloro-7-(trifluoromethyl)quinolineCl₂, AIBN, Dichlorobenzene, 140-160 °C~60%
Overall ~41%

Route 2: Friedländer Annulation Approach

This alternative route utilizes the Friedländer annulation of a pre-functionalized aniline derivative with a suitable carbonyl compound to directly assemble the polysubstituted quinoline core.

Overall Reaction Scheme:

Route 2 A 2-Amino-4-(trifluoromethyl)acetophenone C 3-Chloro-4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline A->C Friedländer Annulation B Ethyl 2-chloroacetoacetate D 3,4-Dichloro-2-methyl-7-(trifluoromethyl)quinoline C->D Chlorination E This compound D->E Side-chain Oxidation & Decarboxylation (hypothetical)

Figure 2: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline

2-Amino-4-(trifluoromethyl)acetophenone (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) are dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added, and the mixture is heated at reflux for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration.

Step 2: Synthesis of 3,4-Dichloro-2-methyl-7-(trifluoromethyl)quinoline

The 4-hydroxyquinoline from the previous step is chlorinated using phosphorus oxychloride (POCl₃) as described in Route 1, Step 4.

Step 3: Conversion to this compound

This step represents a significant challenge in this proposed route. A plausible, yet unoptimized, method would involve the radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis to the corresponding alcohol, oxidation to the carboxylic acid, and subsequent decarboxylation. This multi-step transformation is expected to have a low overall yield.

Data Summary for Route 2
StepProductStarting MaterialsReagents & ConditionsYield (%) (Estimated)
13-Chloro-4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline2-Amino-4-(trifluoromethyl)acetophenone, Ethyl 2-chloroacetoacetateH₂SO₄ (cat.), Ethanol, reflux~75%
23,4-Dichloro-2-methyl-7-(trifluoromethyl)quinoline3-Chloro-4-hydroxy-2-methyl-7-(trifluoromethyl)quinolinePOCl₃, reflux~90%
3This compound3,4-Dichloro-2-methyl-7-(trifluoromethyl)quinolineMulti-step (NBS, hydrolysis, oxidation, decarboxylation)<30%
Overall <20%

Comparative Analysis

FeatureRoute 1: Gould-JacobsRoute 2: Friedländer Annulation
Overall Yield ~41%<20% (Estimated)
Number of Steps 53 (with a complex final transformation)
Starting Materials Readily availableRequires synthesis of a substituted acetophenone
Key Challenges Final radical chlorination at C3 can be unselective and require optimization.The conversion of the 2-methyl group to a hydrogen in the final step is a major synthetic hurdle with likely low efficiency.
Scalability The initial steps are well-established and scalable. The final chlorination may require specialized equipment for handling chlorine gas.The initial annulation is straightforward, but the final multi-step transformation is not ideal for large-scale synthesis.
Purity of Final Product Purification from potential over-chlorinated byproducts may be required.The final product would likely be cleaner if the final transformation can be optimized.

Conclusion

Based on the available data and established synthetic methodologies, Route 1, utilizing the Gould-Jacobs reaction followed by sequential chlorination, appears to be the more viable and higher-yielding approach for the synthesis of this compound. While the final chlorination step at the 3-position may require careful optimization to maximize selectivity and yield, the preceding steps are robust and high-yielding.

Route 2, while conceptually more convergent in its initial Friedländer annulation, suffers from a significant synthetic challenge in the final stage. The removal or modification of the 2-methyl group is a non-trivial transformation that is likely to result in a significantly lower overall yield, making it less practical for efficient synthesis of the target molecule.

For researchers and drug development professionals, Route 1 offers a more predictable and scalable pathway to access this compound, a crucial building block for further chemical exploration and development. Further optimization of the final radical chlorination step in Route 1 would be a valuable focus for process improvement.

Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Other Quinoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer. This guide provides a comparative analysis of the efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and other notable quinoline derivatives, with a focus on their application in oncology. The comparison is supported by experimental data from peer-reviewed studies, detailing the structure-activity relationships that govern their anticancer properties.

Structure-Activity Relationship (SAR) of Anticancer Quinolines

The anticancer activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring. Key structural features that influence efficacy include:

  • Substitution at Position 4: 4-aminoquinoline derivatives have shown significant cytotoxic and cyclin-dependent kinase (CDK) inhibitory activity. The presence of an amino group at this position is often crucial for antiproliferative effects.[1]

  • Substitution at Position 7: Halogen substitutions, particularly chlorine and trifluoromethyl groups, at the 7-position have been associated with potent anticancer activity. For instance, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has demonstrated high potency.[1]

  • Substitutions at Positions 3 and 8: Modifications at these positions can also modulate activity. For example, 3,8-disubstituted quinolines have been investigated as anticancer agents.[2]

  • Hybrid Molecules: The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores, has emerged as a promising strategy to enhance anticancer efficacy and overcome drug resistance.

Quantitative Comparison of Anticancer Efficacy

The following table summarizes the in vitro anticancer activity (IC50 values) of various quinoline derivatives against different cancer cell lines. This data allows for a direct comparison of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Reference: Doxorubicin MCF7 (Breast)-[1]
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineVariousPotent[1]
N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amineVariousPotent[1]
2-methyl-N-(7-trifluoromethyl)quinolin-4-yl) quinolin-3-amineVariousPotent[1]
N-(4-(4-aminophenylsulfonyl) phenyl)-7-chloroquinolin-4-amineVariousPotent[1]
3,4-dichloro-N-(4-(6,7-dimethoxy-2- methylquinolin-3-yloxy)phenyl)benzamide58 cell line panelHighly Active[1]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0[3]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF7 (Breast)29.8[1]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12)MCF7 (Breast)39.0[1]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13)MCF7 (Breast)40.0[1]
2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14)MCF7 (Breast)40.4[1]

Note: Direct IC50 values for this compound were not available in the reviewed literature. However, the high activity of derivatives with dichloro and trifluoromethyl substitutions suggests its potential as a potent anticancer agent.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF7, HepG-2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for anticancer drugs.

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and the test compound (or vehicle control) in a polymerization buffer is prepared.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by some quinoline derivatives and a general workflow for evaluating their anticancer efficacy.

p53_Bax_apoptosis cluster_stimulus Cellular Stress cluster_pathway Apoptotic Pathway Quinoline Derivative Quinoline Derivative p53 p53 Quinoline Derivative->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome_c Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: p53/Bax-dependent apoptotic pathway induced by certain quinoline derivatives.

experimental_workflow cluster_design Compound Synthesis & Selection cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Lead Optimization Synthesis Synthesis of Quinoline Derivatives Screening Initial Screening Synthesis->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Mechanism Mechanism of Action (e.g., Tubulin Assay, Kinase Assay) Cytotoxicity->Mechanism Xenograft Xenograft Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: General experimental workflow for the evaluation of anticancer quinoline derivatives.

References

A Comparative Analysis of Trifluoromethylquinolines: Tubulin Polymerization vs. Kinase Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of two distinct classes of trifluoromethylquinoline-based anticancer agents reveals their potent and selective mechanisms of action. This guide provides a comparative analysis of trifluoromethylquinolines as tubulin polymerization inhibitors and as kinase inhibitors, offering valuable insights for researchers and drug development professionals in the field of oncology.

The quinoline scaffold, particularly when substituted with a trifluoromethyl group, has emerged as a privileged structure in the design of novel anticancer agents. The electron-withdrawing nature of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds. This guide compares two prominent series of trifluoromethyl-containing compounds: a series of trifluoromethylquinolines designed as tubulin polymerization inhibitors and a series of trifluoromethyl-pyrimidines developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).

Quantitative SAR Analysis: A Head-to-Head Comparison

The antiproliferative activities of representative compounds from both series were evaluated against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below, providing a clear comparison of their potency and selectivity.

Trifluoromethylquinolines as Tubulin Polymerization Inhibitors

This series of compounds was evaluated for its ability to inhibit the proliferation of several human cancer cell lines. The data presented in Table 1 showcases the potent cytotoxic effects of these molecules, with several compounds exhibiting nanomolar to low micromolar activity.

CompoundPC3 (Prostate) IC50 (μM)K562 (Leukemia) IC50 (μM)HeLa (Cervical) IC50 (μM)A549 (Lung) IC50 (μM)
5a 0.08 ± 0.010.03 ± 0.0050.02 ± 0.0030.05 ± 0.007
5e 0.49 ± 0.060.08 ± 0.010.01 ± 0.0020.12 ± 0.02
5m 0.05 ± 0.0060.02 ± 0.0030.01 ± 0.0010.03 ± 0.004
5o 0.07 ± 0.0090.03 ± 0.0040.02 ± 0.0020.04 ± 0.005
6b 0.03 ± 0.0040.01 ± 0.0020.008 ± 0.0010.02 ± 0.003

Table 1: Antiproliferative Activity of Trifluoromethylquinoline-Based Tubulin Polymerization Inhibitors. Data is presented as the mean IC50 value ± standard deviation from three independent experiments.

Trifluoromethyl-pyrimidines as Dual FLT3/CHK1 Kinase Inhibitors

This series of compounds was assessed for its inhibitory activity against FLT3 and CHK1 kinases, as well as its antiproliferative effect on the FLT3-mutated acute myeloid leukemia (AML) cell line, MV4-11. The results in Table 2 highlight the potent dual kinase inhibition and cellular activity of these derivatives.

CompoundFLT3-WT IC50 (nM)FLT3-D835Y IC50 (nM)CHK1 IC50 (nM)MV4-11 (AML) IC50 (nM)
22 15.3 ± 1.88.7 ± 1.122.1 ± 2.53.8 ± 0.5
29 10.1 ± 1.25.2 ± 0.715.8 ± 1.92.1 ± 0.3
30 5.6 ± 0.72.1 ± 0.38.9 ± 1.1< 4
31 8.9 ± 1.04.3 ± 0.612.4 ± 1.5< 4
32 7.2 ± 0.93.5 ± 0.410.1 ± 1.3< 4

Table 2: Kinase Inhibitory and Antiproliferative Activity of Trifluoromethyl-pyrimidine-Based Dual FLT3/CHK1 Inhibitors. Data is presented as the mean IC50 value ± standard deviation from three independent experiments.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the trifluoromethylquinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (PC3, K562, HeLa, A549) were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the trifluoromethyl-pyrimidine derivatives against FLT3 and CHK1 kinases was evaluated using a homogenous time-resolved fluorescence (HTRF) assay.

  • Reaction Mixture Preparation: The kinase, biotinylated substrate peptide, and test compound at various concentrations were mixed in a reaction buffer.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of ATP.

  • Incubation: The reaction mixture was incubated for 1 hour at room temperature.

  • Detection: An HTRF detection buffer containing europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 was added to the wells.

  • Signal Measurement: After a further 1-hour incubation, the HTRF signal was measured on a compatible plate reader.

  • IC50 Calculation: IC50 values were determined from the dose-response curves.

Visualizing the Mechanisms of Action

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow Experimental Workflow for Antiproliferative Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compounds Add test compounds at various concentrations overnight_incubation->add_compounds incubation_72h Incubate for 72 hours add_compounds->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize formazan with DMSO incubation_4h->solubilize read_absorbance Measure absorbance at 490 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the antiproliferative activity of test compounds using the MTT assay.

kinase_pathway Simplified Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) Downstream_Signal Downstream Signaling Proteins RTK->Downstream_Signal Activates Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation CHK1 Checkpoint Kinase 1 (CHK1) Cell_Cycle_Control Cell Cycle Progression CHK1->Cell_Cycle_Control Regulates Cell_Cycle_Control->Proliferation Inhibitor Trifluoromethyl-pyrimidine Inhibitor Inhibitor->RTK Inhibits Inhibitor->CHK1 Inhibits

Caption: Dual inhibition of FLT3 and CHK1 by trifluoromethyl-pyrimidine derivatives disrupts cancer cell signaling.

Comparative Toxicity Analysis of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 3,4-Dichloro-7-(trifluoromethyl)quinoline and structurally similar compounds. The information is intended to assist researchers and professionals in drug development in understanding the potential toxicological profiles of these chemical entities. The data presented is compiled from various in vitro and in vivo studies, and the experimental protocols for key assays are detailed.

Introduction to Quinoline Toxicity

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for quinoline and a selection of its derivatives that share structural similarities with this compound, such as halogen and trifluoromethyl substitutions.

Table 1: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineIC50 (µM)Reference
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketoneHL-6010 ± 2.5[5]
7-Methyl-8-nitro-quinolineCaco-21.871[6]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.929[6]
8-Nitro-7-quinolinecarbaldehydeCaco-20.535[6]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 ± 3.35 µg/ml[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU93743.95 ± 3.53 µg/ml[3]
2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olZebrafish EmbryoLC50: 14.14[7]
Adduct 11 (ortho-nitro)HL-604.60[8]
Adduct 14 (ortho-nitro)MCF-74.60[8]

Table 2: Acute Toxicity Data in Aquatic Organisms

CompoundOrganismIC50 (mg/L)Reference
5-BrQLVibrio fischeri< 10[9]
3-ClQLVibrio fischeri< 10[9]
3-BrQLVibrio fischeri< 10[9]
4-BrQLVibrio fischeri< 10[9]
6-BrQLVibrio fischeri< 10[9]
6-IQLVibrio fischeri< 10[9]

Table 3: In Vivo Toxicity Data

CompoundOrganismRouteDose/ConcentrationObservationReference
QuinolineRat (Fischer 344/DuCrj)Oral200 mg/kg bw/day (28 days)One death, significant decrease in body weight gain[10]
3-amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril (CBS)MouseInjectionVariousIncreased mean life expectancy in infected mice[11]

Structure-Toxicity Relationships

The toxicity of quinoline derivatives is highly dependent on the substituents. For instance, the presence of a nitro group, particularly at the 8-position, appears to contribute to cytotoxicity.[6] Halogenation also plays a significant role in the toxicity of quinolines. A study on haloquinolines showed that derivatives with bromine or chlorine at various positions exhibited notable toxicity towards Vibrio fischeri.[9] The trifluoromethyl group, present in the target compound, is also found in derivatives with potent anticancer activity, which is often linked to cytotoxicity.[3][5][7]

The position of substituents is also critical. For example, modifications at the C(2), C(4), and the benzo portion of the quinoline ring have been identified as crucial for the activity and, by extension, the toxicity of certain quinoline derivatives.[12]

G cluster_quinoline Quinoline Core cluster_substituents Substituents Quinoline Quinoline Ring Halogens Halogens (Cl, Br, I) at various positions Quinoline->Halogens Substitution Trifluoromethyl Trifluoromethyl (-CF3) at C7 Quinoline->Trifluoromethyl Substitution Nitro Nitro (-NO2) at C8 Quinoline->Nitro Substitution Other Other Substituents (e.g., Alkyl, Aryl) Quinoline->Other Substitution Toxicity Toxicity Profile (Cytotoxicity, Genotoxicity, etc.) Halogens->Toxicity Influences Trifluoromethyl->Toxicity Influences Nitro->Toxicity Influences Other->Toxicity Influences G A Plate cells in 96-well plate B Incubate for 24h A->B C Treat cells with quinoline derivatives B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Comparative In Vitro Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 3,4-Dichloro-7-(trifluoromethyl)quinoline against other quinoline-based compounds and a standard chemotherapeutic agent. The data presented is based on published experimental results for structurally related molecules, offering insights into potential efficacy and mechanisms of action.

Comparative Cytotoxicity Analysis

To contextualize the potential efficacy of this compound, this section presents in vitro cytotoxicity data for analogous quinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal lethal concentration (LC50) values are summarized below. These values represent the concentration of a compound required to inhibit cell growth by 50% or cause the death of 50% of the cells, respectively.

CompoundCell LineAssay TypeIC50 / LC50 (µM)Reference CompoundReference IC50 (µM)
N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Cytotoxicity12.85ChloroquineNot Specified
MCF-7Cytotoxicity>100ChloroquineNot Specified
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot SpecifiedCell Proliferation14.14 (LC50)CisplatinNot Specified
4,7-dichloroquinolineVero CellsCytotoxicity>100Not SpecifiedNot Specified
7-chloro-(4-thioalkylquinoline) derivative (Compound 59)CCRF-CEMMTS0.55Doxorubicin0.02

Note: The data presented is for structurally similar compounds and should be considered as a proxy for the potential activity of this compound.

Key Signaling Pathway: EGFR Signaling

Quinoline derivatives frequently exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One of the most significant of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][7] Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of in vitro assay results. Below are methodologies for two key experiments commonly used to assess the anticancer properties of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]

Experimental Workflow

MTT_Assay_Workflow Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add test compound at various concentrations Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72 hours Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution to each well Incubation_48_72h->MTT_Addition Incubation_3h Incubate for 3 hours MTT_Addition->Incubation_3h Solubilization Add solubilization solution (e.g., DMSO) Incubation_3h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End Data_Analysis->End

Caption: Workflow for a standard MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

The inhibition of tubulin polymerization is a key mechanism of action for many anticancer drugs.[13][14][15][16] This cell-free assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Experimental Workflow

Tubulin_Polymerization_Assay_Workflow Start Tubulin_Preparation Prepare purified tubulin solution Start->Tubulin_Preparation Compound_Incubation Incubate tubulin with test compound or controls Tubulin_Preparation->Compound_Incubation Initiate_Polymerization Initiate polymerization (e.g., by warming to 37°C) Compound_Incubation->Initiate_Polymerization Monitor_Absorbance Monitor absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Data_Analysis Analyze polymerization curves Monitor_Absorbance->Data_Analysis End Data_Analysis->End

Caption: Workflow for a tubulin polymerization assay.

Detailed Methodology:

  • Reagent Preparation: Reconstitute lyophilized purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) to a final concentration of 2-3 mg/mL. Prepare solutions of the test compound, a known inhibitor (e.g., colchicine), and a known promoter (e.g., paclitaxel) of tubulin polymerization.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the test compound, controls, or vehicle.

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to each well (final concentration ~1 mM) and incubating the plate at 37°C.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory or promoting effect of the test compound is determined by comparing its curve to those of the controls. The IC50 value for inhibition can be calculated from dose-response experiments.[17]

References

A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, significantly enhancing the antibacterial potency and modulating the pharmacokinetic properties of this important class of compounds. A critical aspect of the drug development process is understanding the metabolic stability of these fluorinated quinolines, as it directly influences their in vivo half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of various fluorinated quinolines, supported by experimental data and detailed protocols.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is often evaluated in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Key parameters derived from these assays include the in vitro half-life (t½) and the intrinsic clearance (Clint), which is a measure of the inherent ability of the liver to metabolize a drug.

The following table summarizes available pharmacokinetic data for several well-known fluorinated quinolones. It is important to note that a direct comparison of in vitro metabolic stability data from different studies can be challenging due to variations in experimental conditions. The provided in vivo data offers a relevant, albeit indirect, measure of their metabolic fate.

CompoundIn Vivo Half-life (hours)Primary Route of EliminationKey Metabolic Reactions
Norfloxacin 3.75[1]Renal and metabolicOxidation of the piperazinyl ring[2]
Ciprofloxacin 3.9 - 4.0[1]Renal and metabolicOxidation of the piperazinyl ring[2]
Ofloxacin 7.0[1]Primarily renal (largely unchanged)[2]Minimal metabolism
Enoxacin 5.1 - 6.2[1]Renal and metabolicFormation of oxo-enoxacin[1]
Pefloxacin 10.5[1]Primarily metabolicN-demethylation and oxidation[1]
Moxifloxacin 9.6[3]Hepatic metabolismGlucuronide and sulfate conjugation
Levofloxacin 6 - 8Primarily renal (largely unchanged)Minimal metabolism

Note: The extent of metabolism for fluoroquinolones can range from approximately 6% for ofloxacin to about 50% for pefloxacin[4]. Metabolic alterations predominantly occur on the piperazinyl moiety through microsomal oxidative pathways[4].

Experimental Protocol: In Vitro Microsomal Stability Assay

The following is a generalized protocol for determining the metabolic stability of a test compound using human liver microsomes.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a microcentrifuge tube, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction immediately by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

3. Sample Processing and Analysis:

  • Vortex the terminated reaction mixtures and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Visualizing the Experimental Workflow and Metabolic Pathways

To better illustrate the experimental process and the metabolic fate of fluorinated quinolines, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Test Compound Stock Solution E Pre-incubation: Compound + Microsomes + Buffer A->E B Human Liver Microsomes B->E C NADPH Regenerating System F Initiate Reaction: Add NADPH System C->F D Phosphate Buffer D->E E->F G Time-course Sampling (0, 5, 15, 30, 45, 60 min) F->G H Terminate Reaction: Ice-cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate: - In vitro t½ - Intrinsic Clearance (Clint) J->K

Caption: Experimental workflow for an in vitro microsomal stability assay.

Metabolic_Pathways cluster_quinolone Fluorinated Quinoline Core cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Fluorinated Quinoline M1 Oxidation of Piperazinyl Ring Parent->M1 Major Pathway M2 N-dealkylation Parent->M2 e.g., Pefloxacin M3 Defluorination (less common) Parent->M3 Position-dependent M4 Glucuronidation M1->M4 M2->M4 M5 Sulfation

Caption: Common metabolic pathways of fluorinated quinolines.

Structure-Metabolism Relationships

The position of the fluorine atom on the quinoline ring and the nature of the substituents can significantly influence metabolic stability.

  • Blocking of Metabolic Sites: Fluorine is often introduced to block sites susceptible to oxidative metabolism. This is a common strategy to increase a compound's half-life.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the electron density of the quinoline ring system, potentially influencing the affinity of metabolizing enzymes.

  • Defluorination: While the carbon-fluorine bond is strong, metabolic defluorination can occur, although it is generally not a major metabolic pathway for many fluoroquinolones. However, in some cases, oxidative defluorination can lead to the formation of reactive metabolites.

  • Substituents: The substituents at other positions, particularly the N-1 and C-7 positions, play a crucial role in determining the primary sites of metabolism and the overall metabolic stability. For instance, alterations to the piperazinyl group at C-7 can significantly impact the rate and pathway of metabolism.

References

Assessing the Cross-Resistance Profile of 3,4-Dichloro-7-(trifluoromethyl)quinoline in Malaria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy. This guide provides a comparative assessment of the anticipated cross-resistance profile of the novel compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline, in the context of established antimalarial drugs and structurally related analogs. Due to the absence of direct experimental data for this specific compound in the public domain, this analysis is based on structure-activity relationships (SAR) and cross-resistance patterns observed in analogous quinoline derivatives.

Introduction to Quinoline Antimalarials and Resistance

Quinoline-containing drugs, such as chloroquine (CQ), quinine, and mefloquine, have been pivotal in malaria treatment.[1] Their primary mechanism of action is thought to involve the disruption of hemoglobin digestion in the parasite's food vacuole, leading to the accumulation of toxic heme.[1][2] However, their efficacy has been severely compromised by the evolution of resistant parasite strains. Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the food vacuole.[3][4] Resistance to other quinolines can be multifactorial, sometimes involving the P. falciparum multidrug resistance protein 1 (PfMDR1).[4]

The development of new quinoline derivatives aims to overcome these resistance mechanisms. Structural modifications, including the introduction of halogen and trifluoromethyl groups, have shown promise in restoring activity against resistant parasite strains.[4]

Predicted Activity Profile of this compound

The chemical structure of this compound combines features known to influence antimalarial activity and overcome resistance. The presence of two chlorine atoms and a trifluoromethyl group is expected to significantly modulate its physicochemical properties, such as lipophilicity and basicity, which are crucial for drug accumulation and target interaction.

Based on the analysis of structurally similar compounds, we can hypothesize the following:

  • Activity against Chloroquine-Resistant (CQR) Strains: The presence of the trifluoromethyl group, a common substituent in modern antimalarial candidates, is often associated with enhanced activity against CQR strains.[5][6] Halogenation at different positions on the quinoline ring has also been shown to circumvent PfCRT-mediated resistance.[3] Therefore, it is plausible that this compound will exhibit significant activity against CQR P. falciparum.

  • Cross-Resistance with other Quinolines: The potential for cross-resistance with drugs like mefloquine and amodiaquine is less certain and would depend on its interaction with PfMDR1 and other transporters. Some novel quinolines have demonstrated a lack of cross-resistance with existing drugs.[7]

Comparative In Vitro Activity of Related Quinoline Derivatives

To provide a quantitative context, the following table summarizes the in vitro antimalarial activity of various quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data, gathered from published literature, allows for an indirect comparison and highlights the potential potency of halogenated and trifluoromethyl-substituted quinolines.

Compound/DrugP. falciparum StrainIC50 (µM)Reference
Reference Drugs
Chloroquine3D7 (CQS)~0.01 - 0.05[3]
Dd2 (CQR)~0.1 - 0.5[3]
Mefloquine3D7 (CQS)~0.005 - 0.02
Dd2 (CQR)~0.01 - 0.05
Structurally Related Analogs
2,8-bis-(trifluoromethyl)quinoline derivative (Cpd 129)W2 (CQR)0.083[5]
7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxideFCB1 (CQR)< 0.1[1]
6-Chloro-2-(4-fluorostyryl)quinoline (Cpd 29)Dd2 (CQR)0.0048[8]
3-Iodo-chloroquine3D7 (CQS)0.367[3]
Dd2 (CQR)0.623[3]
3-Bromo-chloroquine3D7 (CQS)0.747[3]
Dd2 (CQR)1.163[3]
3-Chloro-chloroquine3D7 (CQS)0.534[3]
Dd2 (CQR)0.875[3]

Experimental Protocols

The assessment of the cross-resistance profile of a novel antimalarial compound involves a series of standardized in vitro and in vivo experiments.

In Vitro Antimalarial Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against different P. falciparum strains.

Methodology:

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7, Dd2, W2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compound and reference drugs are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • Assay Plate Preparation: In a 96-well plate, parasitized erythrocytes (typically at 1-2% parasitemia and 2% hematocrit) are incubated with the various drug concentrations for 48-72 hours at 37°C in a low-oxygen environment.

  • Growth Inhibition Measurement: Parasite growth is quantified using various methods:

    • SYBR Green I-based fluorescence assay: This is a widely used method where the fluorescent dye SYBR Green I binds to parasite DNA. The fluorescence intensity is proportional to the number of viable parasites.

    • [³H]-Hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

    • Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia in treated versus untreated wells.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Index (RI)

The RI is a measure of how much more resistant a particular strain is to a compound compared to a sensitive reference strain.

Calculation:

RI = IC50 of the resistant strain / IC50 of the sensitive strain

An RI value close to 1 suggests a lack of cross-resistance with the resistance mechanism of the tested strain.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in assessing antimalarial drug resistance, the following diagrams are provided.

experimental_workflow cluster_culture Parasite Culture cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_interpretation Interpretation p_culture P. falciparum Culture (CQS & CQR strains) sync Synchronization (Optional) p_culture->sync plate_setup 96-well Plate Incubation (48-72h) sync->plate_setup drug_prep Serial Dilution of Test Compound drug_prep->plate_setup growth_measure Quantify Parasite Growth (e.g., SYBR Green I) ic50 Calculate IC50 Values growth_measure->ic50 ri Determine Resistance Index (RI) ic50->ri profile Assess Cross-Resistance Profile ri->profile

Caption: Workflow for in vitro assessment of antimalarial cross-resistance.

quinoline_resistance cluster_parasite P. falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_membrane Vacuolar Membrane heme Toxic Heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization cq_target Quinoline interferes with polymerization pfcrt PfCRT Transporter cq_out Quinoline Efflux pfcrt->cq_out Efflux in CQR strains (mutated PfCRT) cq_in Quinoline (e.g., Chloroquine) cq_in->pfcrt Accumulation in CQS strains

Caption: Mechanism of quinoline action and PfCRT-mediated resistance.

Conclusion

While direct experimental data for this compound is not yet available, the analysis of structurally related compounds provides a strong rationale for its potential as a potent antimalarial agent, particularly against chloroquine-resistant strains of P. falciparum. The combination of dichloro and trifluoromethyl substitutions on the quinoline core is a promising strategy to overcome existing resistance mechanisms. Further in vitro and in vivo studies are imperative to definitively characterize its cross-resistance profile and to validate its potential as a next-generation antimalarial drug.

References

A Comparative Analysis of Quinoline-Based Kinase Inhibitors: Profiling a Novel c-Met Inhibitor Against Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. This guide provides a detailed comparison of the kinase inhibitory profile of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (hereafter referred to as Compound 21b), a potent and selective c-Met inhibitor, against two clinically approved multi-kinase inhibitors, Crizotinib and Cabozantinib . This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these compounds.

Kinase Inhibitory Profile Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 21b, Crizotinib, and Cabozantinib against a panel of tyrosine kinases. The data highlights the potency and selectivity of each compound.

Kinase TargetCompound 21b (IC50, nM)Crizotinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met < 1.0 [1]511.3[2][3][4]
ALK>1000150.8[5]-
VEGFR2>1000-0.035 [2][3][4]
Ron>1000-124[3][4]
Axl>1000-7[2][3][4]
Tie-2>1000-14.3[2][3][4]
RET>1000-5.2[2]
KIT>1000-4.6[2][3][4]
FLT3>1000-11.3[2][3]
PDGFRβ>1000-234[3][4]
FGFR1>1000-5294[3][4]
LCK>1000--
SRC>1000--
EGFR>1000--
HGFR>1000--
InsR>1000--
IGF-1R>1000--
Abl>1000--
KDR>1000--
Aurora A>1000--
CDK1>1000--

Data for Compound 21b indicates high selectivity for c-Met over 12 other tested tyrosine kinases.[1] Crizotinib is a potent inhibitor of ALK and c-Met.[6] Cabozantinib is a potent inhibitor of VEGFR2 and c-Met, with activity against several other kinases.[2][3][4]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach, the following diagrams are provided.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response c-Met c-Met GRB2 GRB2 c-Met->GRB2 Activates PI3K PI3K c-Met->PI3K Activates STAT3 STAT3 c-Met->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration HGF HGF HGF->c-Met Binds

Caption: The c-Met signaling pathway, activated by HGF, leading to cell proliferation, survival, and migration.

Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Kinase, Substrate, ATP, and Inhibitor Dilutions Add_Kinase Add Kinase and Inhibitor to Plate Reagent_Prep->Add_Kinase Incubate_1 Incubate Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at RT Add_Substrate_ATP->Incubate_2 Stop_Reaction Add Detection Reagents (e.g., HTRF) to Stop Reaction Incubate_2->Stop_Reaction Incubate_3 Incubate Stop_Reaction->Incubate_3 Read_Plate Read Plate on HTRF-compatible Reader Incubate_3->Read_Plate Calculate_IC50 Calculate Percent Inhibition and Determine IC50 Values Read_Plate->Calculate_IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay using HTRF technology.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a typical procedure for determining the in vitro potency of inhibitors against the c-Met kinase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer, typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of protein (e.g., BSA) to prevent non-specific binding.
  • c-Met Enzyme: Dilute recombinant human c-Met kinase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically by titration.
  • Substrate: A biotinylated peptide substrate for c-Met (e.g., Poly-Glu, Tyr 4:1) is diluted in the assay buffer.
  • ATP: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the assay buffer. The concentration is typically at or near the Km for ATP for the c-Met enzyme.
  • Test Compounds: Prepare a serial dilution of the inhibitor compounds in DMSO, and then further dilute in the assay buffer.

2. Assay Procedure:

  • Add the diluted test compounds to the wells of a low-volume 384-well microplate.
  • Add the diluted c-Met enzyme to the wells containing the test compounds and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
  • Allow the reaction to proceed for a specified time (e.g., 60-90 minutes) at room temperature.

3. Signal Detection:

  • Stop the reaction by adding a detection buffer containing EDTA, a europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665 (SA-XL665).
  • Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.
  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (XL665 emission).

4. Data Analysis:

  • The HTRF ratio (665 nm emission / 620 nm emission) x 10,000 is calculated for each well.
  • The percent inhibition is calculated relative to control wells containing DMSO (0% inhibition) and wells with no enzyme or a known potent inhibitor (100% inhibition).
  • The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Conclusion

The data presented in this guide demonstrates that Compound 21b is a highly potent and selective inhibitor of c-Met kinase, with significantly less activity against a broad panel of other tyrosine kinases when compared to the multi-kinase inhibitors Crizotinib and Cabozantinib.[1][7] While Crizotinib and Cabozantinib show efficacy against multiple targets, the high selectivity of Compound 21b for c-Met may offer a more targeted therapeutic approach with a potentially different safety profile. This comparative analysis provides a valuable resource for researchers in the field of oncology and drug discovery, aiding in the evaluation and selection of kinase inhibitors for further investigation.

References

Unveiling Molecular Interactions: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the mechanism of action through robust target engagement studies is a critical step in the drug discovery pipeline. This guide provides a detailed comparison of two widely used methodologies: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), offering insights into their principles, experimental workflows, and data outputs to aid in the selection of the most appropriate technique for your research needs.

Establishing that a drug candidate physically interacts with its intended target within a physiological context is paramount for advancing a therapeutic program.[1][2] Target engagement assays provide this crucial evidence, helping to de-risk projects and build a strong foundation for understanding a compound's mechanism of action.[1][3][4] This guide delves into two powerful and distinct approaches for quantifying these molecular interactions.

At a Glance: CETSA vs. SPR

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein in a cellular environment.[5][6][7]Change in refractive index at a sensor surface due to real-time binding of an analyte to an immobilized ligand.[8][9]
Environment In-cell, cell lysate, or tissue samples.[1][10]In vitro, purified components.
Labeling Label-free.[5]Label-free.[8]
Throughput Can be adapted for medium to high-throughput screening.[6][11]High-throughput capabilities for screening large compound libraries.[12]
Data Output Thermal melt curves, apparent melting temperature (Tm) shifts.[6][7]Sensorgrams, association (ka) and dissociation (kd) rate constants, affinity (KD).[9][13]
Key Advantage Measures target engagement in a physiological, cellular context.[5][14]Provides real-time kinetic data of the binding interaction.[8][9]
Key Limitation Indirect measure of binding; not all proteins are suitable for thermal shift analysis.Requires purified and immobilized ligand, which may alter its native conformation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method that allows for the detection of target engagement within intact cells or tissues.[1][10] The underlying principle is that the binding of a ligand, such as a small molecule drug, can stabilize its target protein, leading to an increase in the protein's resistance to thermal denaturation.[5][6][7] This change in thermal stability is then quantified to confirm target engagement.

Experimental Workflow

The CETSA protocol generally involves the following steps:

  • Compound Treatment: Cells or tissue samples are incubated with the test compound or a vehicle control.[15]

  • Heat Challenge: The samples are heated to a range of temperatures.[6][15]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.[16]

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified using methods such as Western blotting, mass spectrometry, or enzyme-linked immunosorbent assay (ELISA).[10][16]

  • Data Analysis: The data is plotted as the fraction of soluble protein versus temperature, generating a "melting curve." A shift in this curve in the presence of the compound indicates target engagement.[7]

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heat Thermal Challenge cluster_analysis Analysis A Cells + Compound C Heat Gradient A->C B Cells + Vehicle B->C D Cell Lysis C->D E Separation of Soluble and Aggregated Proteins D->E F Quantification of Soluble Target Protein E->F G Melting Curve Analysis F->G

CETSA Experimental Workflow
Quantitative Data Presentation

TreatmentApparent Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle52.3-
Compound A (10 µM)58.7+6.4
Compound B (10 µM)53.1+0.8

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique used to monitor biomolecular interactions in real-time.[8][9] It is an in vitro method that requires one of the binding partners (the ligand) to be immobilized on a sensor surface, while the other partner (the analyte) flows over the surface.[8][9]

Experimental Workflow

A typical SPR experiment follows these steps:

  • Ligand Immobilization: The purified ligand (e.g., the target protein) is covalently attached to the sensor chip surface.[8][13]

  • Analyte Injection: A solution containing the analyte (e.g., the small molecule) is injected and flows over the sensor surface.[13]

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.[13]

  • Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[13]

  • Regeneration: The sensor surface is washed to remove any remaining bound analyte, preparing it for the next injection.

  • Data Analysis: The resulting sensorgram is fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

SPR_Workflow cluster_preparation Preparation cluster_interaction Real-time Monitoring cluster_analysis Data Analysis A Immobilize Ligand on Sensor Chip B Inject Analyte (Association) A->B C Inject Buffer (Dissociation) B->C D Generate Sensorgram C->D E Kinetic Analysis (ka, kd, KD) D->E

SPR Experimental Workflow
Quantitative Data Presentation

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
Compound X1.5 x 10⁵3.2 x 10⁻⁴2.1
Compound Y2.8 x 10⁴5.1 x 10⁻³182

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.[15]

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[6]

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of the target protein in each sample using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the amount of soluble protein at each temperature to the amount at the lowest temperature (or an untreated control).

    • Plot the normalized soluble protein fraction against the temperature to generate melting curves.

    • Determine the apparent melting temperature (Tm) for the vehicle and compound-treated samples. The difference in Tm (ΔTm) indicates the extent of target engagement.

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]

    • Inject the purified ligand (protein of interest) in a suitable buffer (e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups using ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the analyte (small molecule) in a running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.[8]

    • Following the association phase, inject the running buffer alone to monitor the dissociation of the analyte.[13]

    • Include a reference flow cell (e.g., an activated and deactivated surface without ligand) to subtract non-specific binding and bulk refractive index changes.

  • Data Processing and Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ka, kd, and the affinity KD.[13]

Conclusion

Both CETSA and SPR are invaluable tools for validating the mechanism of action through target engagement studies. CETSA offers the significant advantage of assessing target binding within a native cellular context, providing physiologically relevant information.[5][14] In contrast, SPR delivers precise, real-time kinetic data, offering a deep understanding of the binding dynamics between a compound and its target. The choice between these methods will depend on the specific research question, the stage of the drug discovery process, and the availability of purified protein. In many cases, employing both techniques can provide a comprehensive and complementary view of a compound's target engagement profile.

References

Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.[3] Molecular docking studies are a cornerstone of modern drug discovery, providing valuable insights into the binding interactions between small molecules and their biological targets at a molecular level.[4] This guide presents a comparative overview of docking studies performed on various quinoline derivatives, offering a valuable resource for researchers in the field.

Performance of Quinoline Derivatives Across Various Protein Targets

The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds, guiding the synthesis and development of more potent inhibitors. The following table summarizes the docking scores and binding energies of selected quinoline derivatives against their respective protein targets.

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Compound 4HIV Reverse Transcriptase4I2P-10.67-[5]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56-[5]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2P--[5]
Compound 10DNA Gyrase---18.8[6]
Isoniazid (Standard)DNA Gyrase---14.6[6]
Compound 4fEGFR---[7]
Quinoline-Thiazole Hybrid 1aBCR-ABL1 Tyrosine Kinase3QRJ-7.2-[8]
Quinoline-Thiazole Hybrid 1gBCR-ABL1 Tyrosine Kinase3QRJ-8.9-[8]
Rebastinib (Standard)BCR-ABL1 Tyrosine Kinase3QRJ-17.3-[8]
Thiopyrano[2,3-b]quinolineCB1a2IGR-5.3-[9]
Compound 4CB1a2IGR-6.1-[9]

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. The following section outlines a typical experimental protocol based on the reviewed literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the quinoline derivatives are sketched and converted to 3D structures. Energy minimization is then performed using force fields like Merck Molecular Force Field (MMFF94).[10] The final structures are saved in a suitable format (e.g., PDB) for docking.[6]

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The protein structure is then minimized to relieve any steric clashes.[11]

2. Docking Simulation:

  • Software: A variety of software packages are used for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[5][8][12][13]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid are crucial parameters that can influence the docking results.[8]

  • Docking Algorithm: The docking program then explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The algorithm aims to find the pose with the lowest binding energy, which represents the most stable binding mode.[5]

3. Analysis of Results:

  • Binding Affinity: The docking score or binding energy is used to estimate the binding affinity of the ligand for the protein. More negative values generally indicate a stronger binding affinity.[5][6]

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the molecular basis of binding. Visualization tools like Discovery Studio Visualizer and PyMOL are used for this purpose.[12]

Visualizing Molecular Docking Workflows and Signaling Pathways

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Refinement) protein_prep->grid_gen docking Molecular Docking (Conformational Search) grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction_analysis validation Experimental Validation (e.g., In vitro assays) interaction_analysis->validation

Caption: A generalized workflow for comparative molecular docking studies.

Many quinoline derivatives exert their anticancer effects by targeting key components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7]

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Assessing the In Vivo Efficacy of Quinoline Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vivo Efficacy of Quinoline Derivatives

The following tables summarize the in vivo efficacy of selected quinoline derivatives in anticancer and antimalarial studies. These compounds have been chosen for their structural relevance, featuring chloro and/or trifluoromethyl substitutions, or for their well-documented in vivo activity, providing a strong basis for comparison.

Anticancer Activity
CompoundAnimal ModelCancer TypeDosageEfficacyReference
Compound 91b1 Nude mice xenograft-50 mg/kg/day (i.p.)Significantly reduced tumor size[1][2]
Anlotinib -Various human cancersApproved drugMulti-kinase inhibitor[3]
Bosutinib --Approved drugSrc-Abl inhibitor[3]
Compound 12e (Quinoline-Chalcone derivative) -MGC-803, HCT-116, MCF-7 cells-IC50 values of 1.38, 5.34, and 5.21 µM, respectively[3]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a1) HepG2 xenograft mouse modelHepatocellular carcinoma-Effective inhibition of tumor growth[4]
Quinoline-derived trifluoromethyl alcohols (Compound 2) Zebrafish embryo model--LC50 value of 14.14 μM[5]
Antimalarial Activity
CompoundAnimal ModelParasite StrainDosageEfficacyReference
Quinoline-4-carboxamide derivative (DDD107498) P. berghei mouse model-< 1 mg/kg (oral, 4 days)ED90 below 1 mg/kg[6]
(S)-pentyl and (S)-heptyl amino-alcohol quinolines P. berghei mouse model-9 mg/kgSignificant reduction in parasite multiplication rate[7]
Quinoline-sulfonamide hybrid (Compound 75) P. berghei-infected mice-10 mg/kg (oral)49% inhibition of parasitemia[8]
Artesunate-quinoline hybrid Mice-10 mg/kg (once a day, 4 days)Significant reduction of parasitemia, mean survival time of 7.7 days[9]
Trioxaquine DU1301 Plasmodium infected mice-15-20 mg/kg/day (oral, 4 days)Cured mice[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for assessing the anticancer and antimalarial efficacy of quinoline derivatives in animal models.

In Vivo Anticancer Efficacy Study (Xenograft Model)

A common method to evaluate the anticancer activity of a compound is the nude mouse xenograft model.[1]

  • Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu), typically 4 weeks old females, are used.

  • Cell Implantation: Approximately 1 × 10^6 cancer cells (e.g., HepG2) suspended in a suitable medium like HBSS are implanted subcutaneously into the mid-dorsal region of each mouse.

  • Tumor Growth: Tumors are allowed to grow for a specified period (e.g., 10 days) until they are palpable (e.g., ~150 mm³).

  • Treatment Administration: The test compound (e.g., Compound 91b1) is dissolved in a vehicle (e.g., 6% PEG in physiological saline) and administered to the mice, typically via intraperitoneal (i.p.) injection, at a specific dosage and frequency (e.g., 50 mg/kg/day). A vehicle control group and a positive control group (e.g., doxorubicin at 1 mg/kg/day) are included.

  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: (length × width²) × 0.52.

  • Endpoint: After a set treatment period (e.g., 25 days), the animals are euthanized, and the subcutaneous xenografts are collected for further analysis.

In Vivo Antimalarial Efficacy Study (P. berghei Mouse Model)

The Plasmodium berghei infected mouse model is a standard for screening antimalarial compounds.[7][8]

  • Animal Model: Specific pathogen-free mice (e.g., Swiss albino) are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with P. berghei.

  • Treatment Administration: The test compound is formulated in a suitable vehicle and administered to the mice, often orally (p.o.), at various doses. Treatment usually starts on the day of infection and continues for a set number of days (e.g., 4 days).

  • Parasitemia Monitoring: Blood smears are taken from the tail vein of each mouse daily, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).

  • Efficacy Evaluation: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.

  • Survival Monitoring: The survival of the mice in each treatment group is monitored daily.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoline derivatives stem from their interaction with various cellular pathways.

Anticancer Mechanisms

Quinoline-based compounds exhibit a range of anticancer mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives act as antiproliferative agents by intercalating with DNA and interfering with replication.[10] They can also target topoisomerase enzymes, which are crucial for DNA topology and replication.[11][12]

  • Kinase Inhibition: Several quinoline derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as Pim-1 kinase, Src kinase, and receptor tyrosine kinases like c-Met and VEGFR.[10][11]

  • Tubulin Polymerization Inhibition: Some quinoline compounds disrupt the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the above mechanisms is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation.[13][14]

anticancer_mechanisms Quinoline Quinoline Derivatives DNA DNA Intercalation & Topoisomerase Inhibition Quinoline->DNA Kinase Kinase Inhibition (Pim-1, Src, c-Met, VEGFR) Quinoline->Kinase Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis Kinase->Apoptosis Tubulin->Apoptosis Cancer Inhibition of Cancer Cell Growth Apoptosis->Cancer

Figure 1: Anticancer Mechanisms of Quinoline Derivatives

Antimalarial Mechanisms

The primary mechanism of action for many quinoline antimalarials, like chloroquine, involves the disruption of heme detoxification in the malaria parasite.[15][16]

  • Accumulation in the Food Vacuole: Quinolines are weak bases and accumulate in the acidic food vacuole of the Plasmodium parasite.

  • Inhibition of Heme Polymerization: Inside the parasite, hemoglobin is digested, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Quinolines bind to heme and inhibit this polymerization process.

  • Heme-Drug Complex Toxicity: The accumulation of the toxic heme-drug complex leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[17]

  • Inhibition of Translation Elongation Factor 2 (PfEF2): Some novel quinoline derivatives have been shown to have a different mechanism of action, such as the inhibition of the parasite's translation elongation factor 2.[6]

antimalarial_mechanism cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Digestion Heme Toxic Heme Hemoglobin->Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Complex Heme-Quinoline Complex Heme->Complex Quinoline Quinoline Derivative Quinoline->Complex Death Parasite Death Complex->Death Toxicity

Figure 2: Antimalarial Mechanism of Action

Experimental Workflow

The general workflow for assessing the in vivo efficacy of a novel quinoline derivative involves several key stages, from initial synthesis to preclinical evaluation.

experimental_workflow A Compound Synthesis & Characterization B In Vitro Screening (Cytotoxicity, Antiplasmodial Activity) A->B C Selection of Lead Compound(s) B->C D In Vivo Efficacy Studies (Animal Models) C->D E Pharmacokinetic & Toxicology Studies D->E F Preclinical Development Candidate E->F

Figure 3: In Vivo Efficacy Assessment Workflow

References

comparison of spectroscopic data with predicted values for 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of predicted and experimental spectroscopic data for the compound 3,4-Dichloro-7-(trifluoromethyl)quinoline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and compares it with experimental data from structurally analogous compounds to provide a reference for the characterization of this specific molecule.

Data Presentation

The following tables summarize the predicted spectroscopic values for this compound and the experimental data for structurally similar compounds. Due to the lack of available experimental data for the target compound, this comparative approach allows for a reasonable estimation of its spectroscopic properties.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundH-2H-5H-6H-8Other ProtonsSolvent
Predicted: this compound 8.9 (s)8.2 (d)7.8 (dd)8.4 (s)-CDCl₃
Experimental: 4,7-Dichloroquinoline [1][2]8.78 (d, J=4.8 Hz)8.11 (d, J=2.4 Hz)7.59 (dd, J=9.2, 2.4 Hz)8.15 (d, J=9.2 Hz)7.48 (d, J=4.8 Hz, H-3)CDCl₃
Experimental: 3,4-Dichloroaniline [3]-6.8 (d)6.5 (dd)-7.1 (d, H-2), 3.7 (s, NH₂)CDCl₃
Experimental: 7-(Trifluoromethyl)quinoline ~8.9 (dd)~8.2 (d)~7.7 (dd)~8.3 (s)~7.5 (dd, H-3)Not Specified

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aCF₃Other CarbonsSolvent
Predicted: this compound 152.0125.0140.0128.0129.0126.0133.0 (q)124.0148.0123.0 (q)-CDCl₃
Experimental: 4,7-Dichloroquinoline 151.8122.9143.9125.2128.9128.1136.1124.5149.8--CDCl₃
Experimental: 3,4-Dichloroaniline 116.0118.1130.6-132.7120.2--145.9--CDCl₃
Experimental: 7-(Trifluoromethyl)quinoline ~150~122~136~128~127~125~131 (q)~129~148~124 (q)-Not Specified

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsIonization Method
Predicted: this compound 267/269/271[M-Cl]⁺, [M-CF₃]⁺, [M-Cl-HCN]⁺EI
Experimental: 4,7-Dichloroquinoline [4][5]197/199/201162 [M-Cl]⁺, 127 [M-2Cl]⁺EI
Experimental: 3,4-Dichloroaniline [6]161/163/165126 [M-Cl]⁺, 90 [M-2Cl-H]⁺EI
Experimental: 4-Chloro-7-(trifluoromethyl)quinoline [1]231/233196 [M-Cl]⁺, 162 [M-CF₃]⁺EI

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

    • A standard single-pulse experiment is used.

    • The spectral width is set to approximately 16 ppm, centered around 6 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

    • The data is processed with Fourier transformation, and the chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • The spectral width is set to approximately 250 ppm, centered around 125 ppm.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

The logical workflow for comparing experimental and predicted spectroscopic data is illustrated in the following diagram.

Spectroscopic_Data_Comparison_Workflow cluster_predicted Predicted Data Generation cluster_experimental Experimental Data Acquisition cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion pred_nmr Predict NMR Spectra (e.g., NMRDB, ChemDraw) compare_nmr Compare NMR Data (Chemical Shifts, Splitting) pred_nmr->compare_nmr pred_ms Predict Mass Spectrum (Fragmentation Rules) compare_ms Compare MS Data (Molecular Ion, Fragments) pred_ms->compare_ms exp_nmr Acquire Experimental NMR (¹H, ¹³C) exp_nmr->compare_nmr exp_ms Acquire Experimental MS exp_ms->compare_ms conclusion Structure Confirmation/ Elucidation compare_nmr->conclusion compare_ms->conclusion

Caption: Workflow for Spectroscopic Data Comparison.

References

Evaluating the Selectivity of 3,4-Dichloro-7-(trifluoromethyl)quinoline for its Putative Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-Dichloro-7-(trifluoromethyl)quinoline, a compound with potential therapeutic applications, by evaluating its selectivity for its putative biological target, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct experimental evidence for the specific molecular target of this compound is limited, its structural similarity to known STAT3 inhibitors suggests this pathway as a probable mechanism of action. This guide will objectively compare its potential performance with other established STAT3 inhibitors, supported by relevant experimental data and detailed methodologies.

Introduction to this compound and its Putative Target: STAT3

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer and antimalarial properties. The specific compound, this compound, possesses structural features, notably the trifluoromethylphenyl group, in common with known inhibitors of the STAT3 signaling pathway.

The STAT3 protein is a critical mediator of cellular signaling, playing a key role in cell growth, proliferation, and survival.[1][2] Dysregulation of the STAT3 pathway is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4][5] Inhibition of STAT3 can disrupt tumor cell survival, growth, and migration.[4] This guide will therefore proceed under the hypothesis that this compound exerts its biological effects through the modulation of the STAT3 pathway.

Comparative Analysis of STAT3 Inhibitors

To evaluate the potential selectivity of this compound, it is essential to compare it with other well-characterized STAT3 inhibitors. The following table summarizes key quantitative data for a selection of these inhibitors, focusing on their potency against STAT3 and, where available, off-target effects.

CompoundPutative TargetIC50 / Kd (STAT3)Off-Target Kinases / PathwaysSelectivity NotesReference
This compound STAT3 (Putative)Data not availableData not availableSelectivity profile is currently uncharacterized.N/A
SC-1 (STAT3-IN-7) STAT3 (via SHP-1)Potent inhibitor of STAT3 phosphorylationData not availableActs through SHP-1 dependent STAT3 inactivation.[6]
S3I-201 (NSC 74859) STAT3 DNA-bindingIC50: 86 µMLow activity towards STAT1 and STAT5Shows preference for STAT3 over other STAT family members.[6][7]
Napabucasin (BBI608) STAT3Data not availableAlso inhibits cancer cell stemnessOrally available STAT3 and cancer stemness inhibitor.[6]
HO-3867 STAT3Data not availableDoes not affect other active STATsSelective inhibitor of STAT3 phosphorylation, transcription, and DNA binding.[6]
WB436B STAT3-SH2 domainSelectively binds to STAT3 over other STAT family proteinsSelectivity profiling in a kinase panel performed.Described as a highly selective STAT3 inhibitor.[4][8]
YY002 STAT3 (inhibits Tyr705 and Ser727 phosphorylation)Low nanomolar potencyHighly selectiveSimultaneously inhibits both Tyr705 and Ser727 phosphorylation.[9]

Note: The lack of direct experimental data for this compound highlights the need for further investigation to confirm its biological target and selectivity profile.

Experimental Protocols

To rigorously evaluate the selectivity of this compound for STAT3, a series of well-defined experiments are necessary. The following protocols are standard methods used to characterize STAT3 inhibitors.

1. In Vitro Kinase Inhibition Assay (Radiometric or Fluorescence-Based)

  • Objective: To determine the direct inhibitory effect of the compound on the kinase activity of STAT3 and a panel of other kinases to assess selectivity.

  • Methodology:

    • Recombinant human kinases are incubated with a specific peptide or protein substrate and ATP (radiolabeled with ³³P or in the presence of a fluorescent ADP reporter).

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a scintillation counter (for radiometric assays) or a fluorescence plate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

    • A broad kinase panel screen is crucial for determining selectivity.[10][11]

2. Cell-Based STAT3 Phosphorylation Assay (Western Blot or ELISA)

  • Objective: To assess the ability of the compound to inhibit the phosphorylation of STAT3 at Tyr705 in a cellular context.

  • Methodology:

    • Cancer cell lines with constitutively active STAT3 (e.g., various pancreatic or breast cancer cell lines) are treated with the test compound at different concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (for Western blot) or analyzed in an ELISA plate coated with a capture antibody.

    • The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are detected using specific primary and secondary antibodies.

    • The ratio of p-STAT3 to total STAT3 is quantified to determine the inhibitory effect of the compound.

3. Apoptosis Assay (Flow Cytometry)

  • Objective: To determine if the inhibition of STAT3 by the compound leads to the induction of apoptosis in cancer cells.

  • Methodology:

    • Cancer cells are treated with the test compound for 24-48 hours.

    • Cells are harvested and stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).

    • The percentage of apoptotic cells is quantified using a flow cytometer.

    • This assay can provide evidence of the downstream functional consequences of STAT3 inhibition.[12][13]

4. Kinome Profiling

  • Objective: To obtain a comprehensive selectivity profile of the compound against a large panel of kinases.

  • Methodology:

    • Specialized contract research organizations offer kinome scanning services (e.g., Eurofins DiscoverX KINOMEscan™).

    • The test compound is screened at a fixed concentration against a large panel of recombinant human kinases (often over 400).

    • The binding or inhibition of each kinase is measured, and the results are typically presented as a percentage of control or a selectivity score.

    • This provides a broad overview of the compound's selectivity and potential off-target effects.[14]

Visualizations

Signaling Pathway

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->Target_Genes Induces Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Inhibitor This compound (Putative Inhibitor) Inhibitor->STAT3_inactive Inhibits Phosphorylation? Inhibitor->STAT3_active Prevents Dimerization?

Caption: Putative mechanism of action of this compound on the STAT3 signaling pathway.

Experimental Workflow

Experimental_Workflow Compound 3,4-Dichloro-7- (trifluoromethyl)quinoline Kinase_Assay In Vitro Kinase Assay (STAT3 & Kinome Panel) Compound->Kinase_Assay Cell_Assay Cell-Based STAT3 Phosphorylation Assay Compound->Cell_Assay Selectivity_Profile Selectivity Profile Kinase_Assay->Selectivity_Profile Apoptosis_Assay Apoptosis Assay Cell_Assay->Apoptosis_Assay Cellular_Potency Cellular Potency Cell_Assay->Cellular_Potency Functional_Effect Functional Effect Apoptosis_Assay->Functional_Effect

Caption: Workflow for evaluating the selectivity and efficacy of this compound.

Logical Relationship of STAT3 Inhibition and Cellular Outcomes

Logical_Relationship Inhibitor STAT3 Inhibitor STAT3_Inhibition Inhibition of STAT3 Phosphorylation/Dimerization Inhibitor->STAT3_Inhibition Downstream_Inhibition Decreased Expression of STAT3 Target Genes STAT3_Inhibition->Downstream_Inhibition Apoptosis Induction of Apoptosis Downstream_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Inhibition->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Logical flow from STAT3 inhibition to cellular anti-cancer effects.

References

Safety Operating Guide

Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-Dichloro-7-(trifluoromethyl)quinoline was not located. The following guidance is synthesized from safety data for structurally similar compounds, including other chlorinated and trifluoromethylated quinolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined are critical for ensuring personal safety and environmental protection.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance.[1][2] Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Hazard Class GHS Hazard Statements (Anticipated) Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H315: Causes skin irritation.[1][3][4]Gloves: Chemical-resistant gloves (e.g., nitrile).
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][3][4]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[2][3][4]Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is required.[3]
General Handling -Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. This substance should not be released into the environment and must be treated as hazardous waste.[1][2] Do not empty into drains.[1]

1. Waste Segregation and Collection:

  • Immediately upon completion of experimental work, segregate waste containing this compound.

  • Collect waste in a designated, properly labeled, and sealable container.[3] The container should be kept closed when not in use.[1][2][4]

2. Spill and Contamination Management:

  • In case of a spill, ensure the area is well-ventilated and restrict access.[1][3]

  • Wear all required PPE, including respiratory protection, to avoid breathing dust or vapors.[3]

  • For solid spills: Carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[1][2][3]

  • For liquid spills/solutions: Use an inert absorbent material to contain the spill.

  • Thoroughly decontaminate the spill area. Wash the area with soap and water, but prevent runoff from entering drains.[3]

  • Contaminated clothing should be removed and washed before reuse.[1][4]

3. Temporary Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.[1][2][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

4. Final Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1][2]

  • Arrange for pickup and disposal through a licensed hazardous waste disposal company or your institution's EHS department.[2][4][6]

  • The container must be disposed of at a hazardous or special waste collection point.[1][2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

G start Waste Generation (End of Experiment) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_protocol Execute Spill Cleanup Protocol (Ventilate, Absorb/Sweep, Decontaminate) spill_check->spill_protocol Yes seal_label Securely Seal and Label Waste Container spill_check->seal_label No containerize_spill Place Cleanup Debris in Hazardous Waste Container spill_protocol->containerize_spill containerize_spill->seal_label storage Store in Designated Well-Ventilated Area seal_label->storage disposal_request Contact EHS or Licensed Waste Disposal Vendor storage->disposal_request end Final Disposal via Approved Facility disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline. The following procedural guidance is based on the known hazards of structurally similar compounds, including halogenated aromatic hydrocarbons and quinoline derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Task LevelRequired PPE
Standard Laboratory Operations - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles meeting ANSI Z87.1 or EN166 standards[2][3]- Fully-buttoned laboratory coat- Closed-toe shoes and long pants[10]
Operations with Potential for Splash or Aerosol Generation - All standard PPE- Face shield worn over safety goggles[2][10]- Chemical-resistant apron or disposable gown[11]
Weighing or Handling of Powder - All standard PPE- Use of a chemical fume hood or ventilated balance enclosure is mandatory- Respiratory protection may be required based on risk assessment[1][2][10]
Emergency Spill Response - All PPE for splash/aerosol generation- Air-purifying respirator with appropriate cartridges (e.g., ABEK) or a self-contained breathing apparatus (SCBA)[1][2]- Chemical-resistant boots and full-body suit[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste cluster_disposal Disposal prep_sds Review Safety Data for Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Ventilated Enclosure prep_hood->handle_weigh Work within hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Closed System handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe dispose_label Label Waste Container Clearly cleanup_waste->dispose_label dispose_store Store in Designated Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for Professional Hazardous Waste Pickup dispose_store->dispose_pickup

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Before beginning any work, thoroughly review the safety data for structurally similar chemicals.[1][2][3][5][6][8]

    • Ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[12]

    • Don the appropriate PPE as outlined in Table 1. Gloves should be inspected for any signs of degradation before use.[2]

  • Handling:

    • All manipulations of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of dust.

    • When transferring the compound, use appropriate tools (e.g., spatulas) to avoid generating dust.

    • For reactions, use a closed or contained system whenever feasible to minimize the release of vapors or aerosols.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol, ethanol) and wipe down surfaces thoroughly.

    • All disposable materials, including contaminated gloves, wipes, and weighing papers, must be treated as hazardous waste.

Disposal Plan

Improper disposal of halogenated aromatic compounds can lead to long-term environmental contamination.[1][7][13] A dedicated and clearly labeled waste stream is essential.

Methodology:

  • Waste Segregation:

    • Establish a dedicated, closed, and clearly labeled container for "Halogenated Organic Waste."

    • Do not mix this waste with non-halogenated solvents or other waste streams.

  • Container Management:

    • The waste container must be kept closed at all times except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[14]

    • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[3]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Final Disposal:

    • Pesticide and other hazardous chemical wastes must be disposed of in accordance with federal, state, and local regulations.[15] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.